Product packaging for L-Galactose(Cat. No.:CAS No. 15572-79-9)

L-Galactose

Número de catálogo: B1675223
Número CAS: 15572-79-9
Peso molecular: 180.16 g/mol
Clave InChI: GZCGUPFRVQAUEE-DPYQTVNSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

L-Galactose is the L-enantiomer of the more common D-galactose, a fundamental aldohexose monosaccharide. While D-galactose is widely known for its role in mammalian metabolism and as a component of lactose, this compound has distinct biological occurrences and research significance. It is a naturally occurring sugar, notably identified as a component of polysaccharides of animal origin . In biochemical research, this compound is recognized primarily as a structural component of various complex polysaccharides. A prominent example is its role in agarose, a natural polymer derived from seaweed that is indispensable in molecular biology. In agarose, this compound exists as a 3,6-anhydro-L-galactose repeating unit, forming a polymer with D-galactose that is critical for forming the gels used in electrophoresis and chromatography . It is also a constituent of agars and other sulfated polysaccharides found in marine algae . Researchers utilize this compound in studies concerning the synthesis, structure, and properties of these complex carbohydrates. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B1675223 L-Galactose CAS No. 15572-79-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCGUPFRVQAUEE-DPYQTVNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15572-79-9
Record name L-Galactose
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Record name Galactose, L-
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Record name L-galactose
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Record name GALACTOSE, L-
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Foundational & Exploratory

The Biological Significance of L-Galactose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Galactose, an enantiomer of the more common D-galactose, plays a specialized yet crucial role in distinct biological pathways across different kingdoms of life. While not a central player in mammalian energy metabolism, its significance is pronounced in the plant kingdom as a key intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) via the Smirnoff-Wheeler pathway. Furthermore, a novel catabolic pathway for this compound has been identified in the human gut bacterium Bacteroides vulgatus, highlighting its relevance in the context of the gut microbiome. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing the enzymatic pathways, presenting quantitative data, and outlining experimental protocols relevant to its study.

This compound in Plant Ascorbate (Vitamin C) Biosynthesis: The Smirnoff-Wheeler Pathway

The primary and most well-characterized role of this compound is as a precursor in the main pathway for L-ascorbic acid synthesis in plants, known as the Smirnoff-Wheeler pathway.[1][2] This pathway is critical for plant development, stress response, and antioxidant defense.

Signaling Pathway

The Smirnoff-Wheeler pathway converts D-mannose-1-phosphate to L-ascorbic acid through a series of enzymatic steps. This compound is a key intermediate in this pathway.

Bacteroides_vulgatus_L_Galactose_Pathway This compound This compound L-Galactono-1,5-lactone L-Galactono-1,5-lactone This compound->L-Galactono-1,5-lactone This compound Dehydrogenase (Bvu0219) L-Galactonate L-Galactonate L-Galactono-1,5-lactone->L-Galactonate L-Galactono-1,5-lactonase (Bvu0220) D-Tagaturonate D-Tagaturonate L-Galactonate->D-Tagaturonate L-Galactonate Dehydrogenase (Bvu0222)

References

L-Galactose: A Technical Guide to Its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-galactose, the C-4 epimer of D-glucose, is a rare monosaccharide in nature compared to its D-enantiomer. However, its presence in a variety of organisms, from plants and marine algae to invertebrates, and its involvement in significant biological pathways, such as ascorbic acid biosynthesis, underscore its importance. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound in organisms. It presents quantitative data on its prevalence, details experimental protocols for its extraction and analysis, and visualizes key metabolic pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in carbohydrate chemistry, drug development, and related fields.

Introduction

While D-sugars dominate the biological landscape, L-sugars play unique and often critical roles. This compound is one such sugar that, despite its relative scarcity, is found as a structural component of complex carbohydrates and as an intermediate in vital metabolic pathways. Its unique stereochemistry influences its interactions with enzymes and its incorporation into glycoconjugates, making it a subject of interest for understanding biological processes and for potential applications in biotechnology and medicine. This guide consolidates current knowledge on the natural occurrence of this compound, providing a foundational resource for its study.

Natural Occurrence of this compound

This compound has been identified in a diverse range of organisms, where it typically exists as a component of polysaccharides or glycoconjugates rather than in a free form.

In Plants

In higher plants, this compound is a key intermediate in the primary pathway for L-ascorbic acid (Vitamin C) biosynthesis, known as the Smirnoff-Wheeler pathway or the this compound pathway[1][2]. This pathway originates from D-glucose and proceeds through a series of enzymatic reactions involving this compound. While this compound itself does not accumulate to high concentrations, its transient formation is crucial for the production of this essential antioxidant[3][4][5]. This compound is also found as a component of plant cell wall polysaccharides, such as xyloglucans[6][7]. In the Arabidopsis mur1 mutant, which is deficient in L-fucose, this compound replaces L-fucose in the xyloglucan (B1166014) structure, indicating a degree of interchangeability in cell wall biosynthesis[8].

In Marine Algae

Red seaweeds (Rhodophyta) are a notable source of this compound, where it is a constituent of sulfated galactans, including agar (B569324) and carrageenan[1][9][10]. In agarose, a major component of agar, the repeating disaccharide unit is composed of D-galactose and 3,6-anhydro-L-galactose[11]. The this compound precursor undergoes enzymatic conversion to form the anhydro-sugar. The ratio of D- to this compound and its modified forms can vary between different species of red algae[12].

In Animals

This compound is found in specific glycoconjugates in some animal species.

  • Snails: The galactogen of certain snails, a polysaccharide that serves as an energy reserve in their albumen glands and eggs, is composed of both D- and this compound[13][14][15]. The ratio of D- to this compound can vary between species. For instance, the galactan from the slug Vaginulus alte is composed of 75% D-galactose and 25% this compound[14]. In Helix pomatia, the D- to this compound ratio is approximately 6:1[4].

  • Marine Invertebrates: this compound has been identified in a non-polymeric form in marine invertebrates. A saponin, 6'-O-acetyl-3β-pregna-5,20-dienyl-α-L-galactopyranoside, was isolated from the marine octocoral Muricea c.f. purpurea[16][17]. This was the first report of this compound in a non-polymeric natural product[16][17]. This compound has also been detected in sulfated glycoproteins from soft corals and in polysaccharides of tunicates[17].

In Bacteria

The presence of this compound in bacterial polysaccharides is less common than D-galactose and L-rhamnose. Heteropolysaccharides (HePS) produced by some lactic acid bacteria (LAB), such as Lactobacillus and Bifidobacterium, are primarily composed of D-glucose, D-galactose, and L-rhamnose[3][4][14][18][19]. While some studies suggest the possible presence of other monosaccharides, the consistent and significant incorporation of this compound into the exopolysaccharides of these bacteria is not well-established[3][4][18]. Pyruvylated galactose is a key component of the capsular polysaccharide of Bacteroides fragilis[5][20][21].

Quantitative Data on this compound Occurrence

The following table summarizes the available quantitative data on the occurrence of this compound in various organisms. The data is often presented as a ratio or percentage of total galactose or total monosaccharides due to the challenges in direct quantification of this compound.

Organism/SourceTissue/MoleculeThis compound ContentMethod of AnalysisReference(s)
Slug (Vaginulus alte)Galactan25% of total galactoseChemical composition analysis[14]
Snail (Helix pomatia)GalactogenD:L ratio approx. 6:1Methylation analysis[4]
Red Seaweed (Porphyra haitanensis)PolysaccharideAnGal:Gal molar ratio 1.0:1.0GC-MS[12]
Red Seaweed (Gracilaria chouae)PolysaccharideAnGal:Gal molar ratio 1.0:1.5GC-MS[12]
Red Seaweed (Gracilaria blodgettii)PolysaccharideAnGal:Gal molar ratio 1.0:1.6GC-MS[12]
Red Seaweed (Gracilaria lemaneiformis)PolysaccharideAnGal:Gal molar ratio 1.0:3.0GC-MS[12]
Red Seaweed (Eucheuma galetinae)PolysaccharideAnGal:Gal molar ratio 1.0:3.1GC-MS[12]
Jojoba (Simmondsia chinensis)Seed XyloglucanContains α-L-Galp-(1→2)-β-D-Galp-(1→2)-α-D-Xylp-(1→6)- side chainsMS and 2D-NMR[6]
Arabidopsis (Arabidopsis thalianamur1 mutant)Primary Cell WallThis compound replaces L-fucoseMass Spectrometry[8]

*AnGal refers to 3,6-anhydro-galactose, which is derived from this compound in many red algal polysaccharides. The Gal in the ratio is total galactose, which can be a mix of D and L forms.

Metabolic Pathways Involving this compound

L-Ascorbic Acid (Vitamin C) Biosynthesis in Plants

The this compound pathway is the predominant route for the biosynthesis of L-ascorbic acid in plants[3][4][5][18]. The pathway starts with D-glucose-6-phosphate and proceeds through a series of enzymatic steps to produce L-ascorbic acid. This compound is a key intermediate in this pathway.

Ascorbic_Acid_Biosynthesis D_Glc_6P D-Glucose-6-P D_Fru_6P D-Fructose-6-P D_Glc_6P->D_Fru_6P PGI D_Man_6P D-Mannose-6-P D_Fru_6P->D_Man_6P PMI D_Man_1P D-Mannose-1-P D_Man_6P->D_Man_1P PMM GDP_D_Man GDP-D-Mannose D_Man_1P->GDP_D_Man GMP/VTC1 GDP_L_Gal GDP-L-Galactose GDP_D_Man->GDP_L_Gal GME L_Gal_1P This compound-1-P GDP_L_Gal->L_Gal_1P GGP/VTC2 L_Gal This compound L_Gal_1P->L_Gal GPP/VTC4 L_Gal_1_4_lactone L-Galactono-1,4-lactone L_Gal->L_Gal_1_4_lactone GalDH L_Ascorbate L-Ascorbic Acid L_Gal_1_4_lactone->L_Ascorbate GalLDH Experimental_Workflow cluster_extraction Extraction & Purification cluster_analysis Analysis Sample Biological Sample (Plant, Algae, Invertebrate) Homogenization Homogenization in Solvent Sample->Homogenization Crude_Extract Crude Extract Homogenization->Crude_Extract Purification Purification/Fractionation (e.g., Chromatography) Crude_Extract->Purification Purified_Glycoconjugate Purified Glycoconjugate/ Polysaccharide Purification->Purified_Glycoconjugate Hydrolysis Acid Hydrolysis (e.g., TFA, H2SO4) Purified_Glycoconjugate->Hydrolysis Monosaccharides Monosaccharide Mixture Hydrolysis->Monosaccharides Derivatization Derivatization (e.g., Alditol Acetates) Monosaccharides->Derivatization Derivatives Volatile Derivatives Derivatization->Derivatives Analysis GC-MS or HPLC Analysis Derivatives->Analysis Data Data Analysis (Identification & Quantification) Analysis->Data

References

The Core L-Galactose Metabolic Pathway in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

L-galactose, an epimer of D-galactose, is a rare sugar in nature. However, its metabolic pathways in bacteria are of growing interest, particularly within the context of the human gut microbiome and its role in processing diverse dietary glycans. This technical guide provides an in-depth examination of the core this compound metabolic pathway elucidated in the prevalent human gut bacterium, Bacteroides vulgatus. We present a detailed overview of the enzymatic steps, kinetic data, and the genetic organization of the operon responsible for this pathway. Furthermore, this guide furnishes detailed experimental protocols for the characterization of the key enzymes and a framework for the investigation of similar pathways in other bacteria. The included diagrams of the metabolic and regulatory pathways offer a clear visual representation to aid in understanding these complex processes. This document is intended to be a valuable resource for researchers in microbiology, biochemistry, and drug development who are investigating novel carbohydrate metabolic pathways.

Introduction

The metabolism of hexoses is a cornerstone of bacterial physiology. While the catabolism of common sugars like D-glucose and D-galactose has been extensively studied, the pathways for rare sugars such as this compound are less understood. The ability of bacteria, especially those in the human gut, to utilize a wide array of carbohydrates is crucial for their survival and has significant implications for host health. The discovery of a novel this compound metabolic pathway in Bacteroides vulgatus has shed light on how these bacteria adapt to the diverse glycan landscape of the gut.

This guide focuses on the recently characterized pathway in B. vulgatus, which converts this compound to D-tagaturonate, subsequently funneling it into central metabolism. This pathway is distinct from the well-known Leloir pathway for D-galactose metabolism. Understanding the enzymes and regulation of this this compound pathway can provide insights into bacterial niche specialization and may present novel targets for antimicrobial drug development or opportunities for metabolic engineering.

The this compound Metabolic Pathway in Bacteroides vulgatus

The catabolism of this compound in Bacteroides vulgatus proceeds through a three-step enzymatic pathway that converts this compound into D-tagaturonate. This intermediate is then further metabolized via enzymes of the D-glucuronate and D-galacturonate degradation pathways into pyruvate (B1213749) and D-glyceraldehyde, which are central metabolic intermediates. The three core enzymes of the this compound pathway are encoded in a single operon.

Enzymatic Steps
  • Oxidation of this compound: The first step is the oxidation of this compound to L-galactono-1,5-lactone by This compound dehydrogenase (Bvu0219). This enzyme utilizes NADP+ as a cofactor. The immediate product, L-galactono-1,5-lactone, is kinetically favored but unstable and can non-enzymatically convert to the more thermodynamically stable L-galactono-1,4-lactone.

  • Hydrolysis of the Lactone: The second step involves the hydrolysis of both L-galactono-1,5-lactone and L-galactono-1,4-lactone to L-galactonate. This reaction is catalyzed by L-galactono-1,5-lactonase (Bvu0220). The enzyme shows a significantly higher catalytic efficiency for the 1,5-lactone, suggesting it acts swiftly on the initial product of the dehydrogenase.

  • Oxidation of L-galactonate: The final step of this core pathway is the oxidation of L-galactonate to D-tagaturonate, catalyzed by L-galactonate dehydrogenase (Bvu0222). This enzyme facilitates the entry of the carbon skeleton into a downstream metabolic pathway.

Visualization of the Metabolic Pathway

L_Galactose_Metabolic_Pathway cluster_core Core this compound Pathway cluster_downstream Downstream Metabolism L_Galactose This compound L_Galactono_1_5_lactone L-Galactono-1,5-lactone L_Galactose->L_Galactono_1_5_lactone this compound dehydrogenase (Bvu0219) NADP+ -> NADPH L_Galactono_1_4_lactone L-Galactono-1,4-lactone L_Galactono_1_5_lactone->L_Galactono_1_4_lactone non-enzymatic L_Galactonate L-Galactonate L_Galactono_1_5_lactone->L_Galactonate L-galactono-1,5-lactonase (Bvu0220) L_Galactono_1_4_lactone->L_Galactonate L-galactono-1,5-lactonase (Bvu0220) D_Tagaturonate D-Tagaturonate L_Galactonate->D_Tagaturonate L-galactonate dehydrogenase (Bvu0222) NAD+ -> NADH D_Glyceraldehyde D-Glyceraldehyde D_Tagaturonate->D_Glyceraldehyde D-glucuronate/ D-galacturonate pathway enzymes Pyruvate Pyruvate D_Tagaturonate->Pyruvate D-glucuronate/ D-galacturonate pathway enzymes

Caption: The this compound metabolic pathway in Bacteroides vulgatus.

Genetic Organization and Regulation

The genes encoding the three core enzymes of the this compound metabolic pathway in B. vulgatus are clustered in a putative operon. This operon also contains genes for a putative sugar permease (Bvu0221) and a transcriptional regulator (Bvu0218), suggesting a coordinated regulation of this compound uptake and catabolism. The exact mechanisms of this regulation, including the specific inducer molecule and the role of the transcriptional regulator, are yet to be fully elucidated.

L_Galactose_Operon cluster_operon Putative this compound Operon in Bacteroides vulgatus regulator bvu0218 (regulator) dehydrogenase1 bvu0219 (this compound dehydrogenase) regulator->dehydrogenase1 lactonase bvu0220 (L-galactono-1,5 -lactonase) dehydrogenase1->lactonase permease bvu0221 (permease) lactonase->permease dehydrogenase2 bvu0222 (L-galactonate dehydrogenase) permease->dehydrogenase2 Experimental_Workflow cluster_workflow General Workflow for Characterizing a Novel Metabolic Pathway Bioinformatics Bioinformatic Analysis (Identify putative gene cluster) Cloning Cloning and Expression of Pathway Genes Bioinformatics->Cloning Purification Protein Purification (e.g., Affinity Chromatography) Cloning->Purification Enzyme_Assays Enzyme Kinetic Assays (Determine kcat, Km) Purification->Enzyme_Assays Structural_Biology Structural Biology (e.g., X-ray Crystallography) Purification->Structural_Biology Metabolite_Analysis Metabolite Analysis (e.g., HPLC-MS) (In vivo validation) Enzyme_Assays->Metabolite_Analysis Regulation_Studies Regulatory Studies (e.g., Gene knockouts, RT-qPCR) Metabolite_Analysis->Regulation_Studies

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Isolation of L-Galactose

This technical guide provides a comprehensive overview of the history, discovery, and methods for the isolation and synthesis of this compound. This compound, the C-4 epimer of L-glucose, is a rare monosaccharide, particularly when compared to its ubiquitous enantiomer, D-galactose. Its scarcity in nature has made direct isolation challenging, leading to the development of various chemical and enzymatic synthesis routes to meet research and pharmaceutical demands. This document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex workflows and biochemical pathways.

Discovery and History

The history of galactose is primarily rooted in the study of its D-isomer. In 1855, E. O. Erdmann observed that the hydrolysis of lactose (B1674315) yielded a sugar distinct from glucose. This substance was first isolated and studied by Louis Pasteur in 1856, who named it "lactose". The name was later changed to "galactose" or "glucose lactique" by Berthelot in 1860, and its configuration was determined by the seminal work of Emil Fischer and Robert Morrell in 1894.

For a long time, this compound was identified primarily as a constituent of complex polysaccharides in specific natural sources. It has been found in polysaccharides of some plants, snail galactans, and marine organisms like red seaweeds and tunicates. In red seaweeds, this compound can occur alongside or in place of D-galactose within the polymeric structure of agar.

A landmark in the history of this compound was the first isolation of a nonpolymeric natural product containing this rare sugar. In 2004, a novel α-L-galactosyl saponin (B1150181), 6'-O-acetyl-3β-pregna-5,20-dienyl-α-L-galactopyranoside, was isolated from the marine octocoral Muricea c.f. purpurea. This discovery was significant as it confirmed the existence of this compound in a monomeric form in nature, outside of a polymer chain.

Isolation and Synthesis Methodologies

Due to its low natural abundance, obtaining pure this compound relies more on chemical and enzymatic synthesis from more common sugars than on direct extraction from natural sources.

Isolation from a Natural Source: A Case Study

The first isolation of a nonpolymeric this compound derivative was achieved from the marine octocoral Muricea c.f. purpurea. The protocol serves as a key example of natural product isolation.

  • Extraction: Fresh specimens (0.9 kg) of Muricea cf. purpurea were soaked in methanol (B129727), homogenized, and filtered.

  • Washing: The resulting residue was washed sequentially with methanol and dichloromethane.

  • Concentration: The extracts were pooled and concentrated under vacuum at 25 °C, yielding 21.0 g of crude extract.

  • Chromatography: The crude extract was then subjected to further chromatographic purification steps to isolate the pure saponin containing the this compound moiety.

  • Structure Elucidation: The final structure was confirmed using HRESI-TOF MS and extensive 1D/2D NMR experiments. The absolute configuration of the sugar as this compound was confirmed through circular dichroism (CD) analysis of its perbenzoylated derivative.

experimental_workflow_isolation start Start: 0.9 kg Muricea cf. purpurea homogenize Soak in Methanol, Homogenize & Filter start->homogenize wash Wash Residue (Methanol & Dichloromethane) homogenize->wash concentrate Pool & Concentrate Extracts (Yields 21.0 g crude extract) wash->concentrate partition Solvent Partitioning concentrate->partition vlc Vacuum Liquid Chromatography (Silica Gel) partition->vlc Dichloromethane Fraction (2.18 g) hplc Normal Phase HPLC vlc->hplc Fraction 3 (81 mg) end End: Pure Saponin (6 mg) hplc->end

Isolation Workflow for L-Galactosyl Saponin.

Chemical Synthesis of this compound from D-Galactose

A highly efficient, 6-step chemical synthesis has been developed to produce this compound from its readily available enantiomer, D-galactose, notably avoiding the need for column chromatography. This method relies on strategic protection, reduction, and stereochemical inversion.

  • Tritylation: D-galactose is reacted with trityl chloride in pyridine (B92270). This selectively protects the primary hydroxyl group at the C6 position, yielding 6-O-trityl-D-galactose.

  • Reduction: The product from step 1 is reduced, for example with sodium borohydride, to convert the aldehyde at C1 to a primary alcohol, forming 6-O-trityl-D-galactitol.

  • Acetylation: The remaining free hydroxyl groups (at C1, C2, C3, C4, and C5) are acetylated using acetic anhydride (B1165640) in pyridine to give 1,2,3,4,5-penta-O-acetyl-6-O-trityl-D-galactitol.

  • Detritylation: The trityl protecting group at C6 is selectively removed using sodium iodide (NaI) and trimethylsilyl (B98337) chloride (TMSCl) in acetonitrile. This regenerates the free primary hydroxyl group at C6.

  • Oxidation: The newly freed C6 hydroxyl group is oxidized to an aldehyde. A common method is using Dess-Martin periodinane (DMP) or a similar mild oxidizing agent. This step inverts the stereochemistry at C5 and creates the aldehyde functionality of the L-sugar.

  • Deprotection: The acetyl groups are removed (saponification) using a base like sodium methoxide (B1231860) in methanol, followed by neutralization. The final product, this compound, is then crystallized.

chemical_synthesis_workflow start D-Galactose step1 Step 1: Tritylation (Protect C6-OH) start->step1 Trityl Chloride step2 Step 2: Reduction (C1 Aldehyde -> Alcohol) step1->step2 NaBH4 step3 Step 3: Acetylation (Protect C1-C5 OHs) step2->step3 Acetic Anhydride step4 Step 4: Selective Detritylation (Deprotect C6-OH) step3->step4 NaI, TMSCl step5 Step 5: Oxidation (C6-OH -> Aldehyde) step4->step5 DMP Oxidation step6 Step 6: Deprotection (Remove Acetyls) step5->step6 NaOMe end This compound step6->end

Chemical Synthesis of this compound from D-Galactose.

Enzymatic Synthesis of this compound

Enzymatic methods offer high stereospecificity, avoiding the need for complex protection/deprotection steps common in chemical synthesis. One such method uses galactose oxidase to stereospecifically oxidize galactitol.

  • Enzyme Immobilization: Galactose oxidase is immobilized on a solid support, such as activated crab-shell particles. This allows for repeated use of the enzyme and simplifies product purification. The process involves treating crab-shell particles with glutaraldehyde, which acts as a cross-linking agent, and then incubating them with a solution of galactose oxidase.

  • Enzymatic Reaction: The immobilized galactose oxidase is added to a buffered solution of the substrate, galactitol (dulcitol).

  • Conversion: The enzyme catalyzes the stereospecific oxidation of the C6 hydroxyl group of galactitol to an aldehyde, forming this compound.

  • Product Isolation: After the reaction, the immobilized enzyme is simply filtered off. The resulting solution contains this compound, which can be purified further if necessary.

Quantitative Data Summary

This section summarizes the key quantitative data associated with this compound and its synthesis.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₁₂O₆
Molecular Weight180.16 g/mol
Melting Point163-165 °C
AppearanceWhite powder
Optical Rotation [α]²⁰/D-75° to -82° (c=1 in H₂O)
CAS Number15572-79-9
Table 2: Comparison of Synthesis Yields
Synthesis MethodStarting MaterialKey Reagents/EnzymeOverall YieldSource
Chemical SynthesisD-GalactoseTrityl chloride, NaBH₄, DMP63% (over 3 steps)
Enzymatic SynthesisGalactitolImmobilized Galactose OxidaseNot specified, but noted as a viable alternative to low-yield chemical routes
Natural Isolation*Muricea cf. purpureaMethanol, Dichloromethane~0.00067% (by wet weight)

*Yield is for the pure saponin, not free this compound.

Biochemical Pathways Involving this compound

While the Leloir pathway governs the metabolism of D-galactose, this compound is a key intermediate in a completely different and vital pathway in plants: the biosynthesis of L-ascorbic acid (Vitamin C).

The this compound Pathway for Ascorbic Acid Biosynthesis

This is the primary and best-established pathway for Vitamin C synthesis in plants. It starts from D-glucose-6-phosphate and proceeds through a series of enzymatic steps, with this compound being a critical intermediate.

The key steps involving this compound are:

  • GDP-D-mannose is converted to GDP-L-galactose by the enzyme GDP-mannose-3',5'-epimerase (GME).

  • GDP-L-galactose is then converted to This compound-1-phosphate by GDP-L-galactose phosphorylase (GGP), a rate-limiting step in the pathway.

  • This compound-1-phosphate is hydrolyzed to This compound by this compound-1-phosphate phosphatase (GPP).

  • This compound is oxidized to L-galactono-1,4-lactone by this compound dehydrogenase (GalDH).

  • Finally, L-galactono-1,4-lactone is oxidized to L-ascorbic acid in the mitochondria by L-galactono-1,4-lactone dehydrogenase (GalLDH).

plant_ascorbic_acid_pathway gdp_mannose GDP-D-Mannose gdp_galactose GDP-L-Galactose gdp_mannose->gdp_galactose GME gal_1_p This compound-1-Phosphate gdp_galactose->gal_1_p GGP (VTC2/5) l_galactose This compound gal_1_p->l_galactose GPP galactonolactone L-Galactono-1,4-Lactone l_galactose->galactonolactone GalDH ascorbic_acid L-Ascorbic Acid (Vitamin C) galactonolactone->ascorbic_acid GalLDH

This compound Pathway for Ascorbic Acid Synthesis in Plants.

Conclusion

The study of this compound presents a fascinating intersection of natural product chemistry, synthetic organic chemistry, and plant biochemistry. While its natural discovery as a free or simple glycosidic monomer is a relatively recent event, its importance as a synthetic target and a key metabolic intermediate is well-established. The methodologies outlined in this guide, from intricate multi-step chemical syntheses to elegant enzymatic conversions and the elucidation of its role in the vital ascorbic acid pathway, provide researchers and drug development professionals with a foundational understanding of this rare but significant sugar. Future research may yet uncover new natural sources or more efficient production methods, further expanding the applications of this compound in science and medicine.

An In-depth Technical Guide to the Core Differences Between L-Galactose and D-Galactose for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

This technical guide provides a comprehensive examination of the fundamental differences between L-galactose and D-galactose, two stereoisomers of the monosaccharide galactose. While sharing the same chemical formula, their distinct spatial arrangements give rise to disparate physicochemical properties, metabolic fates, and biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their stereochemistry, natural occurrence, and metabolic pathways. Quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols for the differentiation and analysis of these isomers are provided, alongside visual representations of key signaling and metabolic pathways using Graphviz diagrams to facilitate a deeper understanding of their unique roles in biological systems.

Introduction

Galactose, a C-4 epimer of glucose, is a six-carbon aldose that plays a crucial role in cellular metabolism and the formation of complex carbohydrates. It exists as two enantiomers, D-galactose and this compound, which are non-superimposable mirror images of each other. The "D" and "L" designations refer to the configuration of the hydroxyl group on the chiral carbon furthest from the aldehyde group. In nature, D-galactose is the predominantly occurring and metabolically utilized form, being a key component of lactose, the primary sugar in milk.[1][2] this compound, while less common, is a vital intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants and is found in some natural polysaccharides.[3] Understanding the nuanced differences between these two isomers is critical for various fields, including glycobiology, drug development, and nutritional science. This guide will delve into the core distinctions, providing the technical details necessary for advanced research and development.

Stereochemistry and Physicochemical Properties

The defining difference between L- and D-galactose lies in their stereochemistry. As enantiomers, they have identical chemical formulas (C₆H₁₂O₆) and connectivity but differ in the three-dimensional arrangement of their atoms. This seemingly subtle difference leads to distinct physicochemical properties, which are summarized in the tables below.

Quantitative Data Summary

The following tables provide a comparative summary of the key physicochemical properties of L- and D-galactose.

Table 1: General and Physical Properties

PropertyThis compoundD-Galactose
Molar Mass 180.16 g/mol 180.16 g/mol
Melting Point 163-165 °C168-170 °C
Specific Rotation [α]D20 -75° to -82° (c=1 in H₂O)+79° to +81° (c=10 in dil. NH₄OH)
Solubility in Water Soluble650 g/L at 20 °C

Table 2: Stereochemical Properties

PropertyThis compoundD-Galactose
Enantiomeric Relationship Enantiomer of D-galactoseEnantiomer of this compound
Configuration at C-5 L-configurationD-configuration

Metabolic Pathways

The metabolic fates of L- and D-galactose are strikingly different, reflecting the high stereospecificity of the enzymes involved in carbohydrate metabolism.

D-Galactose Metabolism: The Leloir Pathway

The primary route for D-galactose metabolism in most organisms, including humans, is the Leloir pathway.[1][2][4] This pathway converts D-galactose into glucose-1-phosphate, which can then enter glycolysis or be used for glycogen (B147801) synthesis. The key enzymatic steps are outlined below.

Leloir_Pathway β-D-Galactose β-D-Galactose α-D-Galactose α-D-Galactose β-D-Galactose->α-D-Galactose Galactose Mutarotase Galactose-1-Phosphate Galactose-1-Phosphate α-D-Galactose->Galactose-1-Phosphate Galactokinase (GALK) ATP -> ADP UDP-Galactose UDP-Galactose Galactose-1-Phosphate->UDP-Galactose Galactose-1-Phosphate Uridylyltransferase (GALT) Glucose-1-Phosphate Glucose-1-Phosphate Galactose-1-Phosphate->Glucose-1-Phosphate from UDP-Glucose UDP-Glucose UDP-Glucose UDP-Galactose->UDP-Glucose UDP-Galactose-4-Epimerase (GALE) UDP-Glucose->Galactose-1-Phosphate Glycolysis Glycolysis Glucose-1-Phosphate->Glycolysis

Figure 1: The Leloir Pathway for D-Galactose Metabolism.
This compound Metabolism: The Smirnoff-Wheeler Pathway (Ascorbic Acid Synthesis)

In plants, this compound is a key intermediate in the Smirnoff-Wheeler pathway, the primary route for the biosynthesis of L-ascorbic acid (Vitamin C).[3] This pathway starts from GDP-D-mannose and proceeds through a series of enzymatic reactions to produce L-ascorbic acid.

Smirnoff_Wheeler_Pathway GDP-D-Mannose GDP-D-Mannose GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GDP-mannose-3',5'-epimerase This compound-1-Phosphate This compound-1-Phosphate GDP-L-Galactose->this compound-1-Phosphate GDP-L-galactose phosphorylase This compound This compound This compound-1-Phosphate->this compound This compound-1-phosphate phosphatase L-Galactono-1,4-lactone L-Galactono-1,4-lactone This compound->L-Galactono-1,4-lactone This compound dehydrogenase L-Ascorbic Acid L-Ascorbic Acid L-Galactono-1,4-lactone->L-Ascorbic Acid L-galactono-1,4-lactone dehydrogenase

Figure 2: The Smirnoff-Wheeler Pathway for L-Ascorbic Acid Biosynthesis.
L-Fucose Metabolism: A Related Pathway

L-fucose, or 6-deoxy-L-galactose, is a deoxy sugar derived from this compound. Its metabolic pathway in some bacteria provides insights into potential routes for this compound utilization. In organisms like Escherichia coli, L-fucose is catabolized to intermediates that can enter central metabolism.[5][6]

L_Fucose_Metabolism L-Fucose L-Fucose L-Fuculose L-Fuculose L-Fucose->L-Fuculose L-fucose isomerase L-Fuculose-1-Phosphate L-Fuculose-1-Phosphate L-Fuculose->L-Fuculose-1-Phosphate L-fuculokinase Dihydroxyacetone Phosphate (B84403) Dihydroxyacetone Phosphate L-Fuculose-1-Phosphate->Dihydroxyacetone Phosphate L-fuculose-1-phosphate aldolase L-Lactaldehyde L-Lactaldehyde L-Fuculose-1-Phosphate->L-Lactaldehyde L-fuculose-1-phosphate aldolase Glycolysis Glycolysis Dihydroxyacetone Phosphate->Glycolysis L-Lactate L-Lactate L-Lactaldehyde->L-Lactate Lactaldehyde dehydrogenase (Aerobic) 1,2-Propanediol 1,2-Propanediol L-Lactaldehyde->1,2-Propanediol 1,2-Propanediol oxidoreductase (Anaerobic)

Figure 3: L-Fucose Catabolic Pathway in Bacteria.

Signaling Pathways

Beyond their roles in primary metabolism, both L- and D-galactose can influence cellular signaling pathways, often with divergent outcomes.

D-Galactose-Induced Signaling in Aging Models

Chronic exposure to high levels of D-galactose is widely used as a model for accelerated aging in various organisms. This is attributed to the accumulation of reactive oxygen species (ROS) and advanced glycation end products (AGEs), which in turn activate pro-inflammatory and pro-senescence signaling pathways, such as the NF-κB pathway.[7][8]

D_Galactose_Aging_Pathway High D-Galactose High D-Galactose ROS & AGEs ROS & AGEs High D-Galactose->ROS & AGEs IKK Activation IKK Activation ROS & AGEs->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Nuclear Translocation Nuclear Translocation NF-κB Activation->Nuclear Translocation Inflammatory Gene Expression Inflammatory Gene Expression Nuclear Translocation->Inflammatory Gene Expression Cellular Senescence Cellular Senescence Inflammatory Gene Expression->Cellular Senescence

Figure 4: D-Galactose-Induced NF-κB Signaling in Aging.
Galactose Signaling in Yeast

In the yeast Saccharomyces cerevisiae, the presence of galactose triggers a well-characterized signaling pathway that leads to the induction of genes required for its metabolism (the GAL genes). This pathway serves as a classic model for gene regulation in eukaryotes and involves a series of protein-protein interactions that ultimately activate transcription.[9][10][11][12][13][14][15][16]

Yeast_Galactose_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Galactose_in Galactose Gal3p Gal3p Galactose_in->Gal3p Gal3p_active Gal3p* (active) Gal3p->Gal3p_active binds Gal80p Gal80p Gal4p_inactive Gal4p (inactive) Gal80p->Gal4p_inactive inhibits Gal80p_sequestered Gal80p (sequestered) Gal80p->Gal80p_sequestered binds Gal4p_active Gal4p (active) Gal4p_inactive->Gal4p_active released Gal3p_active->Gal80p GAL_Genes GAL Genes Gal4p_active->GAL_Genes activates transcription GAL_Proteins GAL Proteins GAL_Genes->GAL_Proteins

Figure 5: Galactose Signaling Pathway in Yeast.

Experimental Protocols

The differentiation and quantification of L- and D-galactose are crucial for research and quality control. This section provides detailed methodologies for key experiments.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of galactose isomers in a sample.

Experimental_Workflow Sample_Preparation Sample Preparation (e.g., hydrolysis, extraction) Initial_Analysis Initial Analysis (e.g., TLC, colorimetric assay) Sample_Preparation->Initial_Analysis Chiral_Separation Chiral Separation (Chiral HPLC) Initial_Analysis->Chiral_Separation Isomer_Identification Isomer Identification (Polarimetry, enzymatic assay) Chiral_Separation->Isomer_Identification Quantification Quantification (HPLC peak area, standard curve) Isomer_Identification->Quantification Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis

Figure 6: General Experimental Workflow for Galactose Isomer Analysis.
Enzymatic Assay for D-Galactose

This protocol utilizes galactose oxidase, which specifically oxidizes D-galactose.

  • Principle: Galactose oxidase catalyzes the oxidation of D-galactose to D-galactono-1,4-lactone, producing hydrogen peroxide (H₂O₂). The H₂O₂ can then be coupled to a colorimetric or fluorometric detection system.

  • Materials:

    • Galactose oxidase from Dactylium dendroides

    • Horseradish peroxidase (HRP)

    • A suitable chromogenic substrate for HRP (e.g., o-dianisidine, ABTS)

    • Phosphate buffer (pH 7.0)

    • D-galactose standards

    • Sample containing galactose

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, HRP, and the chromogenic substrate.

    • Add the sample or D-galactose standard to the reaction mixture.

    • Initiate the reaction by adding galactose oxidase.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

    • Measure the absorbance at the appropriate wavelength for the chosen chromogenic substrate.

    • Create a standard curve using the absorbance values of the D-galactose standards.

    • Determine the concentration of D-galactose in the sample by interpolating its absorbance on the standard curve.

Enzymatic Assay for this compound

This protocol utilizes this compound dehydrogenase.

  • Principle: this compound dehydrogenase catalyzes the oxidation of this compound to L-galactono-1,4-lactone, with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically.

  • Materials:

    • This compound dehydrogenase

    • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

    • Buffer (e.g., Tris-HCl, pH 8.6)

    • This compound standards

    • Sample containing galactose

  • Procedure:

    • Prepare a reaction mixture containing the buffer and NAD⁺.

    • Add the sample or this compound standard to the reaction mixture.

    • Initiate the reaction by adding this compound dehydrogenase.

    • Incubate the reaction at a controlled temperature (e.g., 25°C).

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • Create a standard curve using the rate of absorbance change for the this compound standards.

    • Determine the concentration of this compound in the sample by comparing its reaction rate to the standard curve.

Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of both L- and D-galactose in a single run.

  • Principle: Enantiomers are separated on a chiral stationary phase (CSP) based on the differential formation of transient diastereomeric complexes.

  • Materials:

    • HPLC system with a UV or refractive index (RI) detector

    • Chiral column (e.g., a polysaccharide-based column like Chiralpak AD-H)[5]

    • Mobile phase (e.g., a mixture of hexane, ethanol, and a small amount of acid or base to improve peak shape)

    • L- and D-galactose standards

    • Filtered and degassed solvents

  • Procedure:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Prepare standard solutions of L- and D-galactose and the sample solution.

    • Inject a known volume of the standards and the sample onto the column.

    • Run the chromatogram under isocratic or gradient elution conditions.

    • Identify the peaks for L- and D-galactose based on the retention times of the standards.

    • Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a calibration curve.

Polarimetry

This classical technique measures the optical rotation of a solution, which is a characteristic property of chiral molecules.

  • Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are specific to the enantiomer and its concentration.

  • Materials:

    • Polarimeter

    • Polarimeter cell (of a known path length)

    • Sodium lamp (or other monochromatic light source)

    • Solutions of L- and D-galactose of known concentrations

    • Sample solution

  • Procedure:

    • Calibrate the polarimeter with a blank solvent (e.g., water).

    • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

    • Place the cell in the polarimeter and measure the observed rotation (α).

    • Calculate the specific rotation [α] using the formula: [α] = α / (c × l), where 'c' is the concentration in g/mL and 'l' is the path length in decimeters.

    • Compare the calculated specific rotation to the known values for L- and D-galactose to identify the predominant enantiomer.

Thin-Layer Chromatography (TLC)

TLC can be used for the qualitative analysis and separation of sugars.[2][17][18][19][20][21][22][23]

  • Principle: Components of a mixture are separated based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase.

  • Materials:

    • TLC plates (silica gel coated)

    • Developing chamber

    • Mobile phase (e.g., a mixture of butanol, acetic acid, and water)

    • L- and D-galactose standards

    • Sample solution

    • Visualizing agent (e.g., aniline-diphenylamine reagent)

  • Procedure:

    • Spot the standards and the sample onto the baseline of the TLC plate.

    • Place the plate in the developing chamber containing the mobile phase.

    • Allow the solvent to ascend the plate until it nears the top.

    • Remove the plate and mark the solvent front.

    • Dry the plate completely.

    • Spray the plate with the visualizing agent and heat it to develop the spots.

    • Compare the Rf values (retention factor) of the spots in the sample to those of the standards to identify the presence of L- and/or D-galactose.

Conclusion

The fundamental differences between this compound and D-galactose extend far beyond their mirror-image structures. These stereochemical distinctions dictate their physicochemical properties, their roles in metabolic and signaling pathways, and ultimately their biological significance. D-galactose is a primary nutrient, readily metabolized for energy via the Leloir pathway, while its overabundance can trigger signaling cascades associated with aging. In contrast, this compound is a specialized metabolite, notably serving as a precursor for L-ascorbic acid synthesis in plants. The experimental protocols detailed in this guide provide the necessary tools for researchers to accurately differentiate and quantify these isomers, enabling further exploration of their unique functions. A thorough understanding of the disparities between L- and D-galactose is paramount for advancing research in glycobiology, developing novel therapeutics, and ensuring the quality and safety of food and pharmaceutical products.

References

L-Galactose in Rhamnogalacturonan II: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnogalacturonan II (RG-II) is a structurally complex pectic polysaccharide essential for the integrity of the primary cell walls in all higher plants. A key feature of RG-II is its ability to form borate-cross-linked dimers, a process crucial for normal plant growth and development. The glycosyl composition of RG-II is remarkably conserved, though variations, such as the substitution of L-fucose (B3030135) with L-galactose in certain side chains, have been observed. This technical guide provides an in-depth exploration of this compound as a component of RG-II, covering its structural significance, biosynthetic pathway, and the experimental methodologies used for its characterization. Quantitative data are summarized in structured tables, and key experimental workflows and biosynthetic pathways are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and plant biology.

Introduction

Rhamnogalacturonan II (RG-II) is a minor but structurally intricate component of pectin, constituting 1-5% of the primary cell wall in vascular plants[1]. Its backbone is composed of α-1,4-linked D-galacturonic acid residues, which is substituted with four highly conserved oligosaccharide side chains (A, B, C, and D)[1][2]. These side chains are composed of at least 12 different types of monosaccharides, including the unusual sugars this compound, aceric acid, Kdo (3-deoxy-D-manno-octulosonic acid), and Dha (3-deoxy-D-lyxo-2-heptulosonic acid)[1][3].

The most critical function of RG-II is its capacity to form dimers through a borate (B1201080) diester bond, which cross-links two RG-II monomers at the apiosyl residues of their A side chains[2]. This dimerization is essential for the proper structure and mechanical properties of the plant cell wall. The substitution of L-fucose by this compound in side chain A has been shown to impact the efficiency of this dimerization process, making it a significant area of study.

The Structural Role of this compound in RG-II

This compound is found as a terminal residue in one of the side chains of RG-II. In wild-type plants, there can be a natural substitution of L-fucose with this compound. For instance, in Arabidopsis thaliana, up to 45% of the L-fucose in side chain A can be replaced by this compound[4]. This substitution becomes particularly prominent in certain mutants, such as the Arabidopsis mur1 mutant, which is deficient in the biosynthesis of GDP-L-fucose. In mur1, L-fucose is almost entirely replaced by this compound in RG-II[2][5].

This substitution has a direct consequence on the stability and formation of the RG-II dimer. While wild-type plants have over 95% of their RG-II in the dimeric form, in the mur1 mutant, only about 50% exists as a dimer[2]. This suggests that the presence of this compound in place of L-fucose reduces the efficiency of borate cross-linking.

Quantitative Data on this compound in RG-II

The following tables summarize the quantitative data regarding the presence of this compound in RG-II and its effect on dimerization.

Plant MaterialL-Fucose Content (mol%)This compound Content (mol%)Reference
Arabidopsis thaliana (Wild Type)PresentUp to 45% substitution of L-fucose[4]
Arabidopsis thaliana (mur1 mutant)Nearly absentReplaces L-fucose[2][5]

Table 1: this compound Content in RG-II of Arabidopsis thaliana

ConditionRG-II Monomer (%)RG-II Dimer (%)Reference
Arabidopsis thaliana (Wild Type)<5%>95%[2]
Arabidopsis thaliana (mur1 mutant)~50%~50%[2]
in vitro (monomeric RG-II + boric acid, pH 3.4, 24h)~70%~30%[6]
in vitro (monomeric RG-II + boric acid + Sr²⁺/Pb²⁺/Ba²⁺, pH 3.4, 24h)~20%~80%[6]

Table 2: Effect of this compound Substitution on RG-II Dimerization

Biosynthesis of this compound for RG-II

The biosynthesis of this compound destined for RG-II is linked to the ascorbate (B8700270) (Vitamin C) biosynthesis pathway. The precursor, GDP-L-galactose, is synthesized from GDP-D-mannose.

L_Galactose_Biosynthesis cluster_cytosol Cytosol cluster_golgi Golgi Apparatus GDP_Mannose GDP-D-Mannose GDP_Galactose GDP-L-Galactose GDP_Mannose->GDP_Galactose GDP-D-mannose-3',5'-epimerase (GME) L_Galactose_1_P This compound-1-Phosphate GDP_Galactose->L_Galactose_1_P GDP-L-galactose phosphorylase (VTC2/VTC5) GDP_Galactose_transported GDP-L-Galactose GDP_Galactose->GDP_Galactose_transported Nucleotide Sugar Transporter L_Galactose This compound L_Galactose_1_P->L_Galactose This compound-1-phosphate phosphatase Ascorbate Ascorbic Acid L_Galactose->Ascorbate This compound dehydrogenase & L-galactono-1,4-lactone dehydrogenase RGII Rhamnogalacturonan II GDP_Galactose_transported->RGII Galactosyltransferase (e.g., Cdi)

Biosynthesis of this compound and its incorporation into RG-II.

Experimental Protocols

Extraction and Purification of Rhamnogalacturonan II

This protocol describes the extraction of RG-II from plant cell walls, adapted from established methods.

  • Preparation of Alcohol Insoluble Residue (AIR):

    • Homogenize fresh plant tissue in 80% ethanol.

    • Centrifuge and wash the pellet sequentially with 80% ethanol, 100% ethanol, and acetone.

    • Dry the resulting pellet to obtain AIR.

  • Extraction of Pectin:

    • Suspend the AIR in 50 mM ammonium (B1175870) oxalate (B1200264) and incubate at 80°C for 1 hour to chelate calcium and solubilize pectins.

    • Alternatively, for some tissues, directly proceed to enzymatic digestion.

  • Enzymatic Digestion:

    • Treat the pectin-enriched fraction or the AIR directly with endopolygalacturonase (EPG) to hydrolyze the homogalacturonan backbone. This releases RG-I and RG-II.

  • Purification by Size-Exclusion Chromatography (SEC):

    • Apply the EPG digest to a size-exclusion column (e.g., Superdex 75) to separate RG-II from larger RG-I and smaller oligogalacturonides.

    • Monitor the elution profile using a refractive index detector. Collect fractions corresponding to RG-II.

RGII_Extraction_Workflow Plant_Tissue Plant Tissue Homogenization Homogenization in Ethanol Plant_Tissue->Homogenization Centrifugation Centrifugation & Washing Homogenization->Centrifugation AIR Alcohol Insoluble Residue (AIR) Centrifugation->AIR Pectin_Extraction Pectin Extraction (Ammonium Oxalate) AIR->Pectin_Extraction EPG_Digestion Endopolygalacturonase (EPG) Digestion AIR->EPG_Digestion Direct Digestion Pectin_Extraction->EPG_Digestion SEC Size-Exclusion Chromatography (SEC) EPG_Digestion->SEC Purified_RGII Purified RG-II SEC->Purified_RGII

Workflow for the extraction and purification of RG-II.
Glycosyl Residue Composition Analysis

This protocol outlines the determination of the monosaccharide composition of purified RG-II.

  • Hydrolysis:

    • Hydrolyze the purified RG-II sample with 2 M trifluoroacetic acid (TFA) at 121°C for 1 hour to release the constituent monosaccharides.

  • Reduction and Acetylation (for GLC-MS):

    • Reduce the released monosaccharides with sodium borohydride.

    • Acetylate the resulting alditols with acetic anhydride.

  • Analysis by Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS):

    • Separate and identify the alditol acetate (B1210297) derivatives by GLC-MS.

    • Quantify the monosaccharides by comparing peak areas to those of known standards.

  • Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

    • As an alternative to GLC-MS, directly analyze the hydrolyzed monosaccharides using HPAEC-PAD for separation and quantification.

Quantification of RG-II Dimerization

This protocol describes the method to determine the ratio of monomeric to dimeric RG-II.

  • Sample Preparation:

    • Dissolve the purified RG-II sample in a suitable buffer (e.g., 50 mM ammonium formate, pH 5.0).

  • Analysis by Size-Exclusion Chromatography (SEC):

    • Inject the sample onto an SEC column (e.g., Superdex 75) calibrated with molecular weight standards.

    • The dimer will elute earlier than the monomer due to its larger size.

  • Quantification:

    • Integrate the peak areas of the dimer and monomer from the refractive index detector signal.

    • Calculate the percentage of each form.

Conclusion

This compound is an integral, albeit variable, component of rhamnogalacturonan II. Its presence in place of L-fucose has a discernible impact on the crucial process of RG-II dimerization, thereby affecting the structural integrity of the plant cell wall. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to further investigate the nuanced roles of specific monosaccharides in the complex architecture of plant cell walls. A deeper understanding of these structure-function relationships is paramount for advancements in plant biology, biomaterials science, and the development of novel therapeutic agents that may target cell wall integrity.

References

Physical and chemical properties of L-Galactose powder.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of L-Galactose Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a monosaccharide and an enantiomer of the more common D-Galactose, is a carbohydrate with significant roles in various biological systems. While D-Galactose is a well-known constituent of lactose (B1674315) and plays a central role in human energy metabolism, this compound is found in certain polysaccharides like agar (B569324) and is a key intermediate in the de novo synthesis of vitamin C (L-ascorbic acid) in plants[1][2]. This guide provides a comprehensive overview of the core physicochemical properties of this compound powder, detailed experimental protocols for its analysis, and visual representations of its metabolic and structural relationships.

Physical Properties

This compound is a white, crystalline powder that is soluble in water[3][4][5]. Its physical characteristics are crucial for its handling, formulation, and application in research and development. The key physical properties are summarized in Table 1.

Table 1: Physical Properties of this compound Powder

PropertyValueReferences
Appearance White fine crystalline powder[3][4][5]
Melting Point 163-167 °C[3][4]
Solubility H₂O: 50 mg/mL, clear, colorless[3]
Optical Rotation [α]20/D = -75° to -82° (c=1 in H₂O)[4]
Storage Temperature Room Temperature[3][4]

Chemical Properties and Identifiers

This compound is an aldohexose, a six-carbon sugar with an aldehyde group. Its chemical identity is defined by its unique stereochemistry. It is the C-4 epimer of L-Glucose.

Table 2: Chemical Identifiers for this compound

IdentifierValueReferences
CAS Number 15572-79-9[3][4]
Molecular Formula C₆H₁₂O₆[4][6]
Molecular Weight 180.16 g/mol [4][6]
IUPAC Name (2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal[6]
InChI Key GZCGUPFRVQAUEE-DPYQTVNSSA-N[6]
SMILES C(--INVALID-LINK--O)O)O">C@@HO)O[6]
Purity (Typical) ≥ 99% (HPLC)[4]

Key Biological Pathways and Relationships

While humans primarily metabolize D-Galactose via the Leloir pathway, this compound holds a distinct and vital role in plant biochemistry as a direct precursor to Vitamin C. Understanding these pathways is critical for applications in biotechnology and nutritional science.

Stereochemical Relationship

This compound is the non-superimposable mirror image (enantiomer) of D-Galactose. This structural difference is fundamental to their distinct biological roles and interactions with chiral molecules like enzymes.

G cluster_enantiomers Stereoisomers cluster_pathway Biological Role This compound This compound D-Galactose D-Galactose This compound->D-Galactose Enantiomers (Mirror Images) Vitamin_C Vitamin C (L-Ascorbic Acid) Biosynthesis (Plants) This compound->Vitamin_C is a key intermediate

Caption: Relationship of this compound to its enantiomer and its role in plant biosynthesis.
The Leloir Pathway for D-Galactose Metabolism

For context, the primary metabolic route for the common D-enantiomer is the Leloir pathway, which converts D-Galactose into a form that can enter glycolysis. This pathway is essential for utilizing galactose from dietary sources like lactose[7][8][9]. A deficiency in the enzymes of this pathway leads to the genetic disorder galactosemia[7][8].

Leloir_Pathway Gal D-Galactose GALK Galactokinase (GALK) Gal->GALK Gal1P Galactose-1-Phosphate GALT Galactose-1-Phosphate Uridylyltransferase (GALT) Gal1P->GALT UDPGal UDP-Galactose GALE UDP-Galactose 4'-Epimerase (GALE) UDPGal->GALE Interconversion UDPGlc UDP-Glucose UDPGlc->GALT Glc1P Glucose-1-Phosphate Glycolysis Glycolysis / Glycogen Synthesis Glc1P->Glycolysis GALK->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGlc

Caption: The Leloir Pathway for D-Galactose metabolism in humans.

Experimental Protocols

Accurate characterization of this compound powder requires standardized experimental methods. Below are detailed protocols for key analytical techniques.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the purity of this compound.

  • Objective: To separate and quantify this compound from potential impurities.

  • Column: A mixed-mode stationary phase column, such as Primesep S2, is effective for retaining polar sugars[11].

  • Mobile Phase: An isocratic mobile phase, typically consisting of a mixture of water, acetonitrile (B52724) (MeCN), and a buffer like formic acid, is used[11]. A common composition is 75% Acetonitrile, 25% Water, and 0.1% Formic Acid.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound powder.

    • Dissolve the powder in 1 mL of the mobile phase to create a stock solution (e.g., 50 mg/mL).

    • Ensure complete dissolution, using sonication if necessary.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

  • Analysis:

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject a standard volume (e.g., 10 µL) of the prepared sample.

    • Run the analysis for a sufficient time to allow for the elution of all components.

    • The purity is calculated by integrating the area of the this compound peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow start This compound Powder prep Sample Preparation 1. Weigh 50 mg 2. Dissolve in 1 mL Mobile Phase 3. Filter (0.22 µm) start->prep inject Inject 10 µL into HPLC System prep->inject separate Separation on Column (e.g., Primesep S2) inject->separate detect Detection (Refractive Index or CAD) separate->detect analyze Data Analysis (Chromatogram Peak Integration) detect->analyze end Purity Report (≥99%) analyze->end

Caption: General experimental workflow for HPLC purity analysis of this compound.
Measurement of Specific Optical Rotation

Optical rotation is a critical parameter for confirming the stereochemical identity of chiral molecules like this compound.

  • Objective: To measure the specific rotation [α] and confirm the L-enantiomeric form, which is levorotatory (rotates plane-polarized light to the left).

  • Principle: Chiral substances rotate the plane of polarized light. The specific rotation is a standardized measure of this rotation[12][13].

  • Instrumentation: A polarimeter.

  • Procedure:

    • Prepare a solution of known concentration (c). For this compound, a concentration of 1 g per 100 mL (c=1) in deionized water is standard[4].

    • Calibrate the polarimeter with the solvent (deionized water) to set the zero point.

    • Fill the polarimeter cell (of a known path length, l, typically 1 decimeter) with the this compound solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α) at a specified temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).

  • Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c) Where:

    • [α] is the specific rotation.

    • α is the observed rotation in degrees.

    • l is the path length in decimeters (dm).

    • c is the concentration in g/mL. The expected value for this compound is negative, in the range of -75° to -82°[4].

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure, allowing for unambiguous identification.

  • Objective: To confirm the chemical structure and stereochemistry of this compound by analyzing the chemical shifts and coupling constants of its protons (¹H NMR) and carbons (¹³C NMR).

  • Sample Preparation:

    • Dissolve approximately 30 mg of this compound powder in 0.5 mL of deuterium (B1214612) oxide (D₂O)[14].

    • Lyophilize the sample and reconstitute in fresh D₂O. Repeat this process three times to ensure complete exchange of labile hydroxyl protons with deuterium[14].

    • Transfer the final solution to an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Analysis:

    • ¹H NMR: The spectrum will show a complex set of signals due to the presence of both α and β anomers in solution. The key distinction from D-Glucose lies in the coupling constants for H4. In galactose, the H3-H4 and H4-H5 couplings are smaller due to the axial position of the C4 hydroxyl group, resulting in different dihedral angles compared to glucose[15].

    • ¹³C NMR: The spectrum will show six distinct signals for each anomer, corresponding to the six carbon atoms. The chemical shifts are characteristic of the galactose structure.

    • 2D NMR: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign specific proton and carbon signals and confirm the connectivity within the molecule.

Stability and Handling

  • Storage: this compound powder should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents[16][17]. It is stable under normal room temperature conditions[4].

  • Handling: Use with adequate ventilation. Avoid generating dust. Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn to avoid contact with eyes and skin[5][16]. In case of contact, rinse the affected area with plenty of water[5].

Conclusion

This compound is a monosaccharide with distinct physical and chemical properties defined by its unique stereochemistry. Its role as a precursor in plant Vitamin C synthesis makes it a compound of interest for researchers in biochemistry, drug development, and nutritional science. The standardized protocols provided in this guide for HPLC, polarimetry, and NMR serve as a foundation for the accurate characterization, quality control, and further investigation of this compound powder.

References

L-Galactose as a Precursor for Ascorbic Acid Synthesis in Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbic acid (vitamin C) is an essential antioxidant and enzyme cofactor in plants, playing a crucial role in various physiological processes, including stress resistance, photosynthesis, and cell growth. The primary route for ascorbic acid biosynthesis in plants is the L-galactose pathway, also known as the Smirnoff-Wheeler pathway. This pathway converts D-mannose-1-phosphate, derived from glucose, into L-ascorbic acid through a series of enzymatic reactions. Understanding the intricacies of this pathway, including its key enzymes, regulatory mechanisms, and the kinetics of each step, is paramount for developing strategies to enhance the nutritional value of crops and for potential applications in drug development. This technical guide provides a comprehensive overview of the this compound pathway, detailing the enzymes involved, their kinetic properties, experimental protocols for their analysis, and the regulatory networks that govern this vital biosynthetic route.

The this compound Pathway of Ascorbic Acid Synthesis

The this compound pathway is a ten-step process that begins with D-glucose-6-phosphate and culminates in the production of L-ascorbic acid. The pathway can be broadly divided into two main stages: the conversion of D-glucose-6-phosphate to GDP-D-mannose, and the subsequent conversion of GDP-D-mannose to L-ascorbic acid. The latter part of the pathway, starting from GDP-L-galactose, is considered the committed pathway for ascorbate (B8700270) synthesis[1][2].

The enzymes involved in the this compound pathway are:

  • Phosphoglucose Isomerase (PGI)

  • Phosphomannose Isomerase (PMI) [3][4]

  • Phosphomannomutase (PMM) [3][5]

  • GDP-D-mannose pyrophosphorylase (GMP) [2][6][7]

  • GDP-D-mannose 3',5'-epimerase (GME) [8][9][10]

  • GDP-L-galactose phosphorylase (GGP) [11][12]

  • This compound-1-phosphate phosphatase (GPP) [13][14][15]

  • This compound dehydrogenase (GDH) [16][17][18]

  • L-galactono-1,4-lactone dehydrogenase (GLDH) [19][20][21]

Signaling Pathway and Regulation

The biosynthesis of ascorbic acid via the this compound pathway is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications, to respond to developmental cues and environmental stresses. Light is a major stimulus for ascorbic acid synthesis[22].

Ascorbic_Acid_Pathway_Regulation cluster_pathway This compound Pathway Light Light ERF98 ERF98 Light->ERF98 inhibits degradation AMR1 AMR1 Light->AMR1 deactivates Salt_Stress Salt_Stress Salt_Stress->ERF98 induces GMP (VTC1) GMP (VTC1) ERF98->GMP (VTC1) activates transcription CSN5B CSN5B CSN5B->GMP (VTC1) promotes degradation (dark) AMR1->GMP (VTC1) negatively regulates D-Glucose-6-P D-Glucose-6-P D-Fructose-6-P D-Fructose-6-P D-Glucose-6-P->D-Fructose-6-P PGI D-Mannose-6-P D-Mannose-6-P D-Fructose-6-P->D-Mannose-6-P PMI D-Mannose-1-P D-Mannose-1-P D-Mannose-6-P->D-Mannose-1-P PMM GDP-D-Mannose GDP-D-Mannose D-Mannose-1-P->GDP-D-Mannose GMP (VTC1) GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GME This compound-1-P This compound-1-P GDP-L-Galactose->this compound-1-P GGP (VTC2/VTC5) This compound This compound This compound-1-P->this compound GPP (VTC4) L-Galactono-1,4-lactone L-Galactono-1,4-lactone This compound->L-Galactono-1,4-lactone GDH L-Ascorbic_Acid L-Ascorbic_Acid L-Galactono-1,4-lactone->L-Ascorbic_Acid GLDH GGP (VTC2/VTC5) GGP (VTC2/VTC5) L-Ascorbic_Acid->GGP (VTC2/VTC5) feedback inhibition

Quantitative Data of Key Enzymes

The kinetic properties of the enzymes in the this compound pathway have been characterized in various plant species. This data is crucial for understanding the rate-limiting steps and the overall flux through the pathway.

EnzymePlant SpeciesSubstrateKm (µM)VmaxSpecific ActivityReference
PMI Chlorella variabilisMannose-6-P>4104.6768.03 µmol/min/mg-[23]
Oryza sativa (OsPMI1)Mannose-6-P---[23]
PMM Arabidopsis thalianaMannose-1-P--More efficient than with Glc-1-P[3]
GMP (VTC1) Coxiella burnetiiMannose-1-P---[13][24]
GME Arabidopsis thalianaGDP-D-Mannose---[6][25]
GGP (VTC2) Arabidopsis thalianaGDP-L-Galactoselowhigh turnover-[26]
GDP-D-Glucosegood substrate--[26]
GPP (VTC4) Arabidopsis thalianaThis compound-1-P44 ± 3-50% of wild-type in vtc4-1[13][15]
Actinidia deliciosa (kiwifruit)This compound-1-P150 ± 2014-fold higher than for myo-inositol-1-P-[13][14]
myo-inositol-1-P330 ± 20--[13]
GDH Spinacia oleracea (spinach)This compound116.2 ± 3.2--[17]
NAD+17.9 ± 0.2--[17]
Myrciaria dubia (camu camu)This compound2104.26 s⁻¹ (kcat)-[16]
GLDH Arabidopsis thalianaL-Galactono-1,4-lactone170134 s⁻¹ (kcat)-[27]
L-Gulono-1,4-lactone131004.0 s⁻¹ (kcat)-[27]

Experimental Protocols

Detailed methodologies are essential for the accurate measurement of enzyme activities and the quantification of pathway intermediates.

GDP-D-mannose pyrophosphorylase (GMP) Activity Assay

This assay measures the conversion of mannose-1-phosphate and GTP to GDP-mannose and pyrophosphate. The pyrophosphate produced is then converted to inorganic phosphate (B84403), which can be quantified colorimetrically[28][29].

Materials:

  • 50 mM Tris-HCl, pH 7.5

  • 1 M MgCl₂

  • 1 M DTT

  • 10 mM Mannose-1-Phosphate (Man-1-P)

  • 10 mM GTP

  • Purified recombinant VTC1 enzyme or plant protein extract

  • Inorganic pyrophosphatase

  • Malachite green phosphate assay kit

Procedure:

  • Prepare a 100 µL reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 1 mM DTT, 0.2 mM Man-1-P, and 0.2 mM GTP.

  • Initiate the reaction by adding the enzyme source (e.g., 0.2 µM final concentration of purified VTC1).

  • Incubate the reaction at 37°C for a defined period (e.g., 90 seconds).

  • Stop the reaction by boiling for 3-10 minutes.

  • Centrifuge to pellet any denatured protein.

  • To the supernatant, add inorganic pyrophosphatase (e.g., 0.5 U/mL final concentration) and incubate at 25°C for 10 minutes to convert pyrophosphate to inorganic phosphate.

  • Quantify the amount of inorganic phosphate using a malachite green phosphate assay kit, measuring the absorbance at 620 nm.

  • A blank reaction without the enzyme should be included as a control.

GDP-D-mannose 3',5'-epimerase (GME) Activity Assay

The activity of GME can be determined by monitoring the conversion of GDP-D-mannose to GDP-L-galactose using HPLC[30].

Materials:

  • GDP-D-mannose

  • Purified GME enzyme or plant protein extract

  • Reaction buffer (e.g., Tris-HCl with appropriate pH)

  • HPLC system with an anion-exchange column

Procedure:

  • Set up a reaction mixture containing GDP-D-mannose and the enzyme in a suitable buffer.

  • Incubate the reaction at an optimal temperature for a specific time.

  • Stop the reaction (e.g., by heat inactivation).

  • Analyze the reaction products by HPLC on an anion-exchange column to separate and quantify GDP-D-mannose and GDP-L-galactose.

GDP-L-galactose phosphorylase (GGP) Activity Assay

GGP activity can be measured by monitoring the formation of this compound-1-phosphate from GDP-L-galactose. This can be a coupled assay where the product is further converted to a detectable molecule[31].

Materials:

  • GDP-L-galactose (can be synthesized from GDP-D-mannose using GME)

  • Inorganic phosphate

  • Purified GGP enzyme or plant protein extract

  • This compound-1-phosphate phosphatase (coupling enzyme)

  • This compound dehydrogenase (coupling enzyme)

  • NAD+

  • Spectrophotometer or plate reader

Procedure (Coupled Assay):

  • Prepare a reaction mixture containing GDP-L-galactose, inorganic phosphate, this compound-1-phosphate phosphatase, this compound dehydrogenase, and NAD+ in a suitable buffer.

  • Initiate the reaction by adding the GGP enzyme source.

  • Monitor the increase in NADH absorbance at 340 nm over time. The rate of NADH formation is proportional to the GGP activity.

This compound-1-phosphate phosphatase (GPP) Activity Assay

GPP activity is determined by measuring the release of inorganic phosphate from this compound-1-phosphate[1][13].

Materials:

Procedure:

  • Prepare a 100 µL reaction mixture containing 0.1 M Bis-Tris propane (pH 7.0), 2 mM MgCl₂, and 0.2 mM this compound-1-phosphate.

  • Add the plant protein extract to start the reaction.

  • Incubate at 30°C for 15-30 minutes.

  • Stop the reaction by adding 100 µL of a solution containing 3% ascorbic acid and 0.5% ammonium molybdate in 0.5 M HCl.

  • Measure the absorbance at the appropriate wavelength for the colorimetric phosphate assay.

  • Include a blank reaction without the enzyme.

This compound dehydrogenase (GDH) Activity Assay

GDH activity is measured by monitoring the reduction of NAD+ to NADH in the presence of this compound[18].

Materials:

  • This compound

  • NAD+

  • 100 mM Tris-HCl buffer, pH 8.6

  • Plant protein extract

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing 100 mM Tris-HCl (pH 8.6), NAD+, and this compound.

  • Equilibrate the mixture to 25°C.

  • Initiate the reaction by adding the plant protein extract.

  • Monitor the increase in absorbance at 340 nm for approximately 5 minutes.

  • Calculate the rate of NADH formation from the linear portion of the curve.

L-galactono-1,4-lactone dehydrogenase (GLDH) In-gel Activity Assay

This assay is used to detect GLDH activity after native gel electrophoresis of mitochondrial protein extracts[32].

Materials:

  • Mitochondrial protein extract

  • Blue Native PAGE system

  • Assay buffer (e.g., Tris-HCl, pH 8.8)

  • L-galactono-1,4-lactone

  • Phenazine methosulfate (PMS) as an electron acceptor

  • Nitro blue tetrazolium (NBT) for visualization

Procedure:

  • Isolate mitochondria from plant tissue.

  • Solubilize mitochondrial membrane proteins.

  • Separate the protein complexes by Blue Native PAGE.

  • Incubate the gel in the assay buffer containing L-galactono-1,4-lactone, PMS, and NBT.

  • Active GLDH will reduce NBT, resulting in the formation of a purple formazan (B1609692) precipitate at the location of the enzyme complex on the gel.

Experimental Workflow for Enzyme Assays

Enzyme_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzyme Activity Measurement cluster_controls Controls Plant_Tissue Plant_Tissue Homogenization Homogenization in Extraction Buffer Plant_Tissue->Homogenization Centrifugation Centrifugation to remove debris Homogenization->Centrifugation Protein_Extract Protein_Extract Centrifugation->Protein_Extract Reaction_Mixture Prepare Reaction Mixture (Substrate, Buffer, Cofactors) Protein_Extract->Reaction_Mixture Incubation Incubate at Optimal Temperature Reaction_Mixture->Incubation Blank Blank (No Enzyme) Reaction_Mixture->Blank Positive_Control Positive Control (Purified Enzyme) Reaction_Mixture->Positive_Control Measurement Measure Product Formation or Substrate Depletion (Spectrophotometry, HPLC, etc.) Incubation->Measurement Data_Analysis Calculate Enzyme Activity Measurement->Data_Analysis

Conclusion

The this compound pathway is a well-established and critical route for ascorbic acid biosynthesis in plants. A thorough understanding of the enzymes involved, their kinetic properties, and the complex regulatory networks that control this pathway is essential for both fundamental plant biology research and applied agricultural and pharmaceutical sciences. The detailed protocols and compiled quantitative data presented in this guide provide a valuable resource for researchers aiming to investigate and manipulate ascorbic acid content in plants. Further research into the subcellular localization and potential protein-protein interactions within this pathway will undoubtedly reveal even more intricate layers of regulation, opening new avenues for enhancing crop resilience and nutritional quality.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of L-Galactose from Galactitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of L-Galactose from galactitol. This bioconversion method offers a stereospecific and efficient alternative to traditional chemical synthesis routes, which are often associated with low yields and the formation of racemic mixtures. The protocols outlined below are based on the use of galactose oxidase for the direct oxidation of galactitol to this compound.

Introduction

L-sugars, including this compound, are valuable chiral building blocks in the pharmaceutical industry, serving as precursors for the synthesis of various bioactive molecules and as non-caloric sweeteners. The enzymatic approach to this compound synthesis from the readily available substrate galactitol presents a promising "green chemistry" alternative. This method utilizes the enzyme galactose oxidase (EC 1.1.3.9), which stereospecifically oxidizes the primary alcohol group of galactitol to yield this compound. To enhance the reaction efficiency and enzyme reusability, immobilization of galactose oxidase on solid supports is a commonly employed strategy. Furthermore, the co-immobilization of catalase can improve product yields by decomposing the hydrogen peroxide byproduct, which can inhibit galactose oxidase activity.

Principle of the Reaction

Galactose oxidase, a copper-containing enzyme, catalyzes the oxidation of the C1 primary alcohol of galactitol to an aldehyde, forming this compound. The reaction requires molecular oxygen as an electron acceptor, which is reduced to hydrogen peroxide.

Reaction Scheme:

Galactitol + O₂ --(Galactose Oxidase)--> this compound + H₂O₂

To mitigate the inhibitory effect of hydrogen peroxide on galactose oxidase, catalase (EC 1.11.1.6) can be introduced to catalyze its decomposition:

2 H₂O₂ --(Catalase)--> 2 H₂O + O₂

Data Presentation

Table 1: Reported Conversion Yields for L-Sugar Synthesis using Immobilized Galactose Oxidase
SubstrateProductImmobilization SupportCo-immobilized EnzymeConversion Yield (%)Reference
GalactitolThis compoundOcimum sanctum seedsNoneNot specified[1]
GalactitolThis compoundOcimum sanctum seedsCatalaseIncreased yield[1]
XylitolL-XyloseOcimum sanctum seedsCatalase25[1]
D-SorbitolL-GlucoseOcimum sanctum seedsCatalase30[1]
GalactitolThis compoundCrab-shell particlesNot specifiedNot specified[2]

Note: Specific quantitative yields for this compound were not detailed in the surveyed literature, but the co-immobilization of catalase was reported to increase the conversion yield.

Experimental Protocols

This section provides detailed protocols for the immobilization of galactose oxidase, the enzymatic synthesis of this compound, and the subsequent analysis of the product.

Protocol 1: Immobilization of Galactose Oxidase on Crab-Shell Particles

This protocol is adapted from the method described for immobilizing galactose oxidase for the synthesis of L-sugars[2].

Materials:

  • Galactose oxidase from Fusarium graminearum

  • Crab-shell particles

  • Glutaraldehyde (B144438) solution (25% aqueous)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Sodium chloride (NaCl) solution (1 M)

  • Double distilled water

Procedure:

  • Preparation of Support:

    • Wash crab-shell particles thoroughly with double distilled water to remove impurities.

    • Treat the washed particles with a 2.5% aqueous glutaraldehyde solution for 1.5 hours at room temperature with gentle shaking.

    • Wash the glutaraldehyde-activated crab-shell particles extensively with double distilled water (at least 10 times) to remove any excess glutaraldehyde[2].

  • Enzyme Immobilization:

    • Prepare a solution of galactose oxidase (e.g., 150 units) in 0.5 mL of 0.1 M sodium phosphate buffer (pH 7.0)[2].

    • Mix 0.4 mL of the enzyme solution with the activated crab-shell particles.

    • Allow the mixture to stand at room temperature for 2 hours, followed by incubation in a refrigerator (4°C) for 24 hours[2].

    • After incubation, decant the enzyme solution.

    • Wash the immobilized enzyme preparation with 1 M NaCl solution in 0.1 M sodium phosphate buffer (pH 7.0) to remove any non-covalently bound enzyme.

    • Finally, wash with 0.1 M sodium phosphate buffer (pH 7.0) and store at 4°C until use.

Protocol 2: Enzymatic Synthesis of this compound from Galactitol

Materials:

  • Immobilized galactose oxidase (from Protocol 1)

  • Galactitol

  • Sodium phosphate buffer (0.1 M, pH 7.0)

  • Reaction vessel (e.g., a 5 mL culture tube or a stirred batch reactor)

  • Incubator or water bath set to 25°C

Procedure:

  • Reaction Setup:

    • Prepare a 50 mM solution of galactitol in 0.1 M sodium phosphate buffer (pH 7.0). Note: This concentration is based on a similar protocol for D-sorbitol conversion and may require optimization for galactitol[2].

    • Add the immobilized galactose oxidase preparation to the galactitol solution in the reaction vessel.

    • If using co-immobilized catalase, prepare the enzyme beads accordingly.

    • Seal the reaction vessel to prevent evaporation.

  • Reaction Conditions:

    • Incubate the reaction mixture at 25°C with gentle agitation for a period of up to 5 days[2]. The optimal reaction time should be determined by monitoring the product formation.

  • Reaction Monitoring:

    • Withdraw aliquots from the reaction mixture at different time intervals for analysis.

    • Analyze the samples for the presence of this compound using methods such as High-Performance Liquid Chromatography (HPLC) or a colorimetric assay like the 3,5-dinitrosalicylic acid (DNS) reagent method to quantify reducing sugars[1].

  • Product Recovery:

    • After the reaction is complete, separate the immobilized enzyme from the reaction mixture by centrifugation or filtration. The enzyme can be washed and reused for subsequent batches.

    • The supernatant containing this compound can then be processed for purification.

Protocol 3: Purification and Analysis of this compound

Materials:

  • Reaction mixture supernatant

  • Ion-exchange chromatography columns

  • Thin-Layer Chromatography (TLC) plates

  • HPLC system with a suitable column for sugar analysis (e.g., an amino-based column)

  • This compound standard

Procedure:

  • Purification:

    • The crude this compound solution may be purified using chromatographic techniques. Ion-exchange chromatography can be used to remove charged impurities.

    • Further purification can be achieved by size-exclusion chromatography.

  • Analysis:

    • Thin-Layer Chromatography (TLC): Spot the purified fractions and the crude reaction mixture on a TLC plate alongside an this compound standard. Develop the chromatogram using an appropriate solvent system (e.g., butanol:acetic acid:water). Visualize the spots using a suitable staining reagent (e.g., p-anisaldehyde).

    • High-Performance Liquid Chromatography (HPLC): Quantify the concentration of this compound in the purified fractions and determine the final yield by HPLC analysis. Use an this compound standard to create a calibration curve.

Visualizations

Experimental Workflow for Enzymatic Synthesis of this compound

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification enzyme_prep Galactose Oxidase Preparation immobilization Enzyme Immobilization enzyme_prep->immobilization support_prep Support Activation (e.g., Crab Shells) support_prep->immobilization reaction Enzymatic Reaction (Galactitol -> this compound) immobilization->reaction separation Separation of Immobilized Enzyme reaction->separation purification Product Purification (e.g., Chromatography) separation->purification analysis Product Analysis (HPLC, TLC) purification->analysis

Caption: Workflow for the enzymatic synthesis of this compound.

Enzymatic Reaction Pathway

reaction_pathway cluster_main_reaction Galactose Oxidase Reaction cluster_side_reaction Byproduct Decomposition Galactitol Galactitol L_Galactose This compound Galactitol->L_Galactose Galactose Oxidase, O₂ H2O2 H₂O₂ H2O_O2 H₂O + O₂ H2O2->H2O_O2 Catalase

Caption: Enzymatic conversion of galactitol to this compound.

References

Application Notes and Protocols for L-Galactose in Glycoconjugate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of L-galactose in the synthesis of glycoconjugates. This compound, an enantiomer of the more common D-galactose, is a rare sugar that has garnered increasing interest in glycobiology and drug development due to its unique stereochemistry, which can influence the biological activity and metabolic stability of glycoconjugates. This document outlines both chemical and chemoenzymatic strategies for the incorporation of this compound into oligosaccharides, glycopeptides, and other glycoconjugates, along with methods for their purification and characterization.

Introduction to this compound and its Significance

This compound is a monosaccharide that is not commonly found in mammalian systems but is a constituent of some natural products, including certain bacterial polysaccharides and marine algal galactans.[1] Its incorporation into synthetic glycoconjugates offers a powerful tool for probing carbohydrate-protein interactions and for the development of novel therapeutics with altered pharmacological profiles. The unique spatial arrangement of hydroxyl groups in this compound compared to D-galactose can lead to differential recognition by glycan-binding proteins and metabolic enzymes, potentially enhancing stability against glycosidases or conferring novel biological activities.

Chemoenzymatic Synthesis of this compound-Containing Glycoconjugates

Chemoenzymatic synthesis combines the flexibility of chemical synthesis for creating unnatural building blocks with the high regio- and stereoselectivity of enzymatic reactions for glycosidic bond formation. This approach is particularly advantageous for the synthesis of complex this compound-containing glycoconjugates.

Synthesis of this compound Donors

The enzymatic incorporation of this compound requires an activated sugar donor, typically a nucleotide sugar. GDP-L-galactose is the natural donor for fucosyltransferases that have been shown to exhibit L-galactosylation activity.

Protocol 1: Enzymatic Synthesis of GDP-L-Galactose

This protocol is adapted from the known biosynthesis of GDP-L-fucose, leveraging the promiscuity of the enzymes involved. The key enzyme, GDP-mannose 3,5-epimerase, can convert GDP-D-mannose to GDP-L-galactose.

Materials:

  • GDP-D-mannose

  • Recombinant GDP-mannose 3,5-epimerase (GME)

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂

  • Quenching solution: 1 M HCl

  • HPLC system with an anion-exchange column

Procedure:

  • Dissolve GDP-D-mannose in the reaction buffer to a final concentration of 5 mM.

  • Add purified recombinant GME to the reaction mixture to a final concentration of 1 µM.

  • Incubate the reaction at 37°C.

  • Monitor the reaction progress by taking aliquots at different time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench the reaction by adding an equal volume of 1 M HCl.

  • Analyze the formation of GDP-L-galactose by HPLC on an anion-exchange column, comparing the retention time to a known standard if available.

  • For preparative scale synthesis, the reaction can be scaled up and the product purified by preparative HPLC or anion-exchange chromatography.

Enzymatic L-Galactosylation using Fucosyltransferases

Certain fucosyltransferases have been shown to utilize GDP-L-galactose as a donor substrate to transfer this compound onto an acceptor, a process termed L-galactosylation. This provides a powerful tool for creating specific L-galactosyl linkages.

Protocol 2: Fucosyltransferase-Catalyzed L-Galactosylation of a Glycan Acceptor

This protocol describes a general method for the enzymatic transfer of this compound to an N-acetylglucosamine (GlcNAc) acceptor.

Materials:

  • GDP-L-galactose (synthesized as in Protocol 1)

  • Acceptor substrate (e.g., N-acetyl-D-glucosamine, LacNAc-terminated glycan)

  • Recombinant fucosyltransferase (e.g., FUT8)

  • Reaction Buffer: 50 mM MES buffer, pH 6.5, containing 10 mM MnCl₂ and 0.5% Triton X-100

  • C18 solid-phase extraction (SPE) cartridge for purification

  • Mass spectrometer for analysis

Procedure:

  • Prepare a reaction mixture containing the acceptor substrate (1 mM), GDP-L-galactose (1.5 mM), and the fucosyltransferase (0.1 U/mL) in the reaction buffer.

  • Incubate the reaction at 37°C for 24-48 hours.

  • Monitor the reaction progress by TLC or mass spectrometry.

  • Purify the L-galactosylated product using a C18 SPE cartridge. Elute with a stepwise gradient of methanol (B129727) in water.

  • Characterize the product by mass spectrometry to confirm the addition of a single this compound residue.

Quantitative Data for Enzymatic Synthesis (Reference)

While specific kinetic data for this compound transfer is limited, the following table provides reference kinetic parameters for a typical galactosyltransferase with its natural D-galactose donor. These parameters would need to be experimentally determined for this compound and the specific fucosyltransferase used.

EnzymeDonor SubstrateAcceptor SubstrateK_m (Donor) (µM)K_m (Acceptor) (µM)k_cat (s⁻¹)
Bovine β-1,4-GalactosyltransferaseUDP-D-GalactoseD-GlcNAc50150020

Note: Data is illustrative and sourced from general knowledge of glycosyltransferase kinetics. Actual values will vary.

Chemical Synthesis of this compound-Containing Glycoconjugates

Chemical synthesis offers the flexibility to create a wide range of this compound-containing glycoconjugates with non-natural linkages and modifications.

Synthesis of L-Galactosyl Building Blocks

The synthesis of complex glycoconjugates often starts with the preparation of appropriately protected monosaccharide building blocks. This compound derivatives can be synthesized from the more readily available D-galactose through a "head-to-tail" inversion strategy.

Protocol 3: Synthesis of Penta-O-acetyl-L-galactose from D-Galactose (Illustrative Steps)

This protocol outlines the key transformations involved in converting D-galactose to its L-enantiomer.

  • Protection of D-Galactose: Protect the hydroxyl groups of D-galactose, for example, by forming isopropylidene acetals.

  • Oxidation at C6: Selectively deprotect the C6 hydroxyl group and oxidize it to an aldehyde.

  • Inversion of Stereocenters: A series of reactions, including reduction and subsequent chemical manipulations, are performed to invert the stereochemistry at C1 to C5.

  • Final Deprotection and Acetylation: Removal of all protecting groups followed by acetylation yields penta-O-acetyl-L-galactose.

Quantitative Data for Chemical Synthesis

The following table provides representative yields for the chemical synthesis of an L-sugar derivative from a D-sugar precursor.

Starting MaterialProductNumber of StepsOverall Yield (%)Reference
D-glucose1,2,3,4,6-Penta-O-acetyl-L-glucose~815-20[2]
D-mannose1,2,3,4,6-Penta-O-acetyl-L-galactose~910-15[2]
Solid-Phase Synthesis of L-Galactosyl-Glycopeptides

Solid-phase peptide synthesis (SPPS) is a powerful technique for the synthesis of glycopeptides. An L-galactosyl-threonine or -serine building block can be incorporated into a peptide sequence.

Protocol 4: Solid-Phase Synthesis of an L-Galactosyl-Glycopeptide

This protocol provides a general workflow for the synthesis of a glycopeptide containing an this compound moiety.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Thr(Ac₃-α-L-Gal)-OH or Fmoc-Ser(Ac₃-α-L-Gal)-OH building block

  • Rink amide resin

  • SPPS reagents: HBTU, HOBt, DIPEA, piperidine (B6355638) in DMF

  • Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)

  • RP-HPLC system for purification

Procedure:

  • Swell the Rink amide resin in DMF.

  • Perform standard Fmoc-SPPS cycles to assemble the peptide chain.

  • For the glycosylation site, couple the Fmoc-protected L-galactosyl-amino acid building block using HBTU/HOBt/DIPEA as coupling reagents.

  • After assembly of the full peptide sequence, cleave the glycopeptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Precipitate the crude glycopeptide in cold diethyl ether.

  • Purify the glycopeptide by RP-HPLC.

  • Characterize the purified glycopeptide by mass spectrometry and NMR.

Purification and Characterization

Purification:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is commonly used for the purification of glycopeptides, while normal-phase or hydrophilic interaction liquid chromatography (HILIC) is suitable for oligosaccharides.

  • Size-Exclusion Chromatography (SEC): Useful for separating larger glycoconjugates from smaller reactants.

  • Affinity Chromatography: Can be employed if the glycoconjugate has a specific binding partner.

Characterization:

  • Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are used to determine the molecular weight of the glycoconjugate and confirm the incorporation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (COSY, TOCSY, HSQC, HMBC) NMR are essential for determining the structure, anomeric configuration (α or β), and linkage position of the this compound residue.

Representative NMR Data for a Galactosyl Moiety

ProtonChemical Shift (ppm) (Illustrative)
H-1~4.5 (β-anomer), ~5.2 (α-anomer)
H-23.5 - 4.0
H-33.5 - 4.0
H-4~3.9
H-53.6 - 3.8
H-6a/b3.7 - 3.9

Note: Specific chemical shifts will vary depending on the full structure of the glycoconjugate and the solvent used.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization L-Galactose_Donor_Synthesis This compound Donor Synthesis (Protocol 1) Glycosylation Glycosylation (Chemical or Enzymatic) (Protocols 2 & 4) L-Galactose_Donor_Synthesis->Glycosylation GDP-L-Galactose or Protected this compound Purification Purification (HPLC, SEC) Glycosylation->Purification Crude Glycoconjugate Characterization Characterization (MS, NMR) Purification->Characterization Final_Product Final_Product Characterization->Final_Product Pure this compound Glycoconjugate Chemoenzymatic_Pathway D_Mannose GDP-D-Mannose GME GDP-Mannose 3,5-Epimerase D_Mannose->GME L_Galactose GDP-L-Galactose GME->L_Galactose FUT Fucosyltransferase L_Galactose->FUT Product L-Galactosyl- Glycoconjugate FUT->Product Acceptor Glycan Acceptor Acceptor->FUT

References

Application Notes and Protocols for L-Galactose Dehydrogenase Utilizing L-Galactose as a Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-galactose dehydrogenase (L-GalDH, EC 1.1.1.316) is a key enzyme in the primary pathway for ascorbic acid (Vitamin C) biosynthesis in higher plants, known as the Smirnoff-Wheeler pathway.[1][2][3][4] It catalyzes the NAD+-dependent oxidation of this compound to L-galactono-1,4-lactone, the penultimate step in this vital metabolic route.[1][2][3][4][][6] Understanding the kinetics and function of this compound dehydrogenase is crucial for research in plant physiology, biochemistry, and for the development of potential modulators of ascorbic acid production. These application notes provide detailed protocols for the characterization of this compound dehydrogenase activity using its specific substrate, this compound.

From a drug development perspective, while this compound dehydrogenase is not a primary target in human medicine, the principles and protocols described herein for enzyme characterization and inhibitor screening are broadly applicable. This enzyme can serve as a model system for understanding enzyme kinetics and for developing high-throughput screening assays for potential enzyme inhibitors or activators.

This compound Dehydrogenase in the Ascorbate Biosynthesis Pathway

This compound dehydrogenase is a critical component of the D-mannose/L-galactose pathway, which is the main route for Vitamin C synthesis in plants.[1][2] The enzyme exhibits a high specificity for this compound and a preference for NAD+ as a cofactor over NADP+.[2][4][6] The reaction catalyzed by this compound dehydrogenase is as follows:

This compound + NAD+ ⇌ L-galactono-1,4-lactone + NADH + H+[3][4]

The product of this reaction, L-galactono-1,4-lactone, is subsequently converted to ascorbic acid.

Data Presentation: Kinetic Parameters of this compound Dehydrogenase

The following table summarizes the kinetic parameters of this compound dehydrogenase from different plant sources with this compound as the substrate. This data is essential for designing experiments and for comparative studies.

Enzyme SourceKm for this compound (mM)kcat (s-1)Catalytic Efficiency (kcat/Km) (mM-1s-1)Optimal pHReference
Myrciaria dubia (camu-camu)0.214.2620.677.0[2]
Spinacia oleracea (spinach)0.128Not ReportedNot Reported7.0[2][7]
Various Plant Species0.08 - 0.43Not ReportedNot ReportedNot Reported[2][6]

Experimental Protocols

Protocol 1: Spectrophotometric Assay of this compound Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of this compound dehydrogenase by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

Materials:

  • Tris-HCl buffer (100 mM, pH 7.0-8.6)

  • NAD+ solution (e.g., 72 mM stock)

  • This compound solution (e.g., 10% w/v stock)

  • Purified or partially purified this compound dehydrogenase enzyme solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Reaction Mixture Preparation: In a suitable cuvette, prepare the reaction mixture with the following components. A blank reaction without the enzyme or substrate should be prepared for background correction.

ReagentVolume (µL) for 1 mL assayFinal Concentration
100 mM Tris-HCl buffer (pH 7.5)90090 mM
20 mM NAD+100.2 mM
100 mM this compound101 mM
Deionized Waterto 990 µL-
Enzyme Solution10Varies
Total Volume 1000
  • Assay Initiation: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C). Start the reaction by adding the enzyme solution.

  • Data Acquisition: Immediately after adding the enzyme, mix the solution by gentle inversion and start monitoring the increase in absorbance at 340 nm for a period of 3-5 minutes. Ensure the rate of absorbance increase is linear during the measurement period.

  • Calculation of Enzyme Activity: The rate of the reaction is calculated using the Beer-Lambert law. The molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

    • One unit (U) of this compound dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Protocol 2: Determination of Michaelis-Menten Kinetic Parameters (Km and Vmax)

This protocol outlines the procedure to determine the Km and Vmax of this compound dehydrogenase for its substrate this compound.

Materials:

  • Same as Protocol 1, with varying concentrations of this compound.

Procedure:

  • Substrate Concentration Range: Prepare a series of this compound solutions with concentrations ranging from approximately 0.1 x Km to 10 x Km. Based on the literature, a range of 0.01 mM to 2 mM would be appropriate.[2]

  • Enzyme Activity Measurement: For each this compound concentration, measure the initial reaction velocity (v0) using the spectrophotometric assay described in Protocol 1. Ensure that the enzyme concentration is kept constant across all assays and that the measurements are taken in the initial linear phase of the reaction.

  • Data Analysis:

    • Plot the initial velocity (v0) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R) to determine the values of Km and Vmax.

    • Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v0 vs. 1/[S]) to estimate Km and Vmax.

Protocol 3: High-Throughput Screening of this compound Dehydrogenase Inhibitors

This protocol is designed for screening a library of compounds to identify potential inhibitors of this compound dehydrogenase. It is adapted for a 96-well plate format.

Materials:

  • 96-well clear, flat-bottom microplates

  • Multi-channel pipette or automated liquid handling system

  • Microplate reader capable of measuring absorbance at 340 nm

  • This compound dehydrogenase

  • This compound (at a concentration near the Km)

  • NAD+

  • Compound library dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

Procedure:

  • Assay Preparation:

    • In each well of the 96-well plate, add the assay buffer, NAD+, and this compound.

    • Add a small volume of the test compound from the library to the appropriate wells. Include positive controls (known inhibitor, if available) and negative controls (solvent only, e.g., DMSO).

  • Reaction Initiation: Start the reaction by adding the this compound dehydrogenase solution to all wells simultaneously using a multi-channel pipette or an automated dispenser.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis:

    • Calculate the reaction rate for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound compared to the negative control:

      • % Inhibition = (1 - (Rate_compound / Rate_control)) * 100

    • Compounds showing significant inhibition can be selected for further characterization, such as IC50 determination and mechanism of inhibition studies.

Visualizations

Ascorbate_Biosynthesis_Pathway cluster_cofactors GDP-D-Mannose GDP-D-Mannose GDP-L-Galactose GDP-L-Galactose GDP-D-Mannose->GDP-L-Galactose GDP-mannose-3',5'-epimerase This compound-1-Phosphate This compound-1-Phosphate GDP-L-Galactose->this compound-1-Phosphate GDP-L-galactose phosphorylase This compound This compound This compound-1-Phosphate->this compound This compound-1-phosphate phosphatase L-Galactono-1,4-lactone L-Galactono-1,4-lactone This compound->L-Galactono-1,4-lactone This compound Dehydrogenase (L-GalDH) NAD NAD+ This compound->NAD Ascorbic Acid Ascorbic Acid L-Galactono-1,4-lactone->Ascorbic Acid L-galactono-1,4-lactone dehydrogenase (GLDH) NADH NADH NADH->L-Galactono-1,4-lactone

Caption: The Smirnoff-Wheeler pathway for ascorbic acid biosynthesis in plants.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Development cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification/ Obtention Reagent_Preparation Reagent and Buffer Preparation Enzyme_Purification->Reagent_Preparation Assay_Optimization Assay Optimization (pH, Temp, [E]) Reagent_Preparation->Assay_Optimization Kinetic_Assay Spectrophotometric Kinetic Assay Assay_Optimization->Kinetic_Assay Data_Collection Data Collection (Absorbance vs. Time) Kinetic_Assay->Data_Collection Inhibitor_Screening Inhibitor Screening (for Drug Discovery) Kinetic_Assay->Inhibitor_Screening Kinetic_Parameters Calculation of Km and Vmax Data_Collection->Kinetic_Parameters

Caption: General experimental workflow for characterizing this compound dehydrogenase.

References

Application Notes and Protocols for the Immobilization of Galactose Oxidase in L-Sugar Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immobilization of galactose oxidase (GOx), a key enzyme in the synthesis of pharmaceutically important L-sugars. Immobilization enhances enzyme stability, reusability, and simplifies downstream processing, making the enzymatic synthesis of L-sugars a more viable and cost-effective alternative to challenging chemical routes. This document outlines several immobilization strategies, including covalent attachment to natural supports, carrier-free cross-linked enzyme aggregates (CLEAs), and immobilization on magnetic nanoparticles for enhanced process control.

Introduction to Galactose Oxidase and L-Sugar Synthesis

L-sugars are non-caloric sweeteners and valuable chiral building blocks for the synthesis of various pharmaceuticals. Galactose oxidase (EC 1.1.3.9) is a copper-containing enzyme that catalyzes the stereospecific oxidation of the primary alcohol at the C6 position of D-galactose and other galactose-containing oligosaccharides to the corresponding aldehyde, with the concomitant reduction of molecular oxygen to hydrogen peroxide. This enzymatic activity can be harnessed to convert polyols like D-sorbitol, galactitol, and xylitol (B92547) into their corresponding L-sugars: L-glucose, L-galactose, and L-xylose, respectively. However, the use of soluble GOx is often limited by its cost and operational instability. Immobilization addresses these challenges by providing a robust and recyclable biocatalyst.

Comparative Data on Immobilized Galactose Oxidase Preparations

The choice of immobilization strategy significantly impacts the performance of the resulting biocatalyst. The following table summarizes key quantitative data from various published protocols to facilitate comparison.

Immobilization MethodSupport MaterialCross-linking AgentEnzyme LoadingActivity Recovery/YieldStabilityL-Sugar Conversion YieldReference
Covalent AttachmentCrab-shell particlesGlutaraldehyde (B144438)>90% of initial activity immobilizedNot specifiedCan be used for at least 6 cyclesD-sorbitol to L-glucose: 6.2% (13.8% with catalase)[1]
Covalent AttachmentOcimum sanctum seedsSodium metaperiodate / DiaminohexaneNot specifiedNot specifiedNot specifiedD-sorbitol to L-glucose: Increased with co-immobilized catalase[2]
Covalent AttachmentPorous silica (B1680970) particlesPendant benzoyl azide (B81097) groups100-150 units/mLNot specifiedLong-term stability with K₃Fe(CN)₆Not specified for L-sugar synthesis[3][4]
Covalent AttachmentPurolite epoxy/butyl methacrylate (B99206) beadsEpoxy groups10 wt%100% of soluble equivalentHalf-life > 3 weeksNot specified for L-sugar synthesis[5]
Cross-Linked Enzyme Aggregates (CLEAs)Carrier-freeGlutaraldehyde or Dextran (B179266) polyaldehydeNot applicableActivity retention of 50-60% with dextran polyaldehydeImproved stability over free enzymeNot specified for L-sugar synthesis[6][7][8][9]
EntrapmentMesocellular silica with Fe₃O₄ MNPsGlutaraldehyde (for CLEA formation)Not specifiedNot specifiedEnhanced operational stabilityNot specified for L-sugar synthesis[6][10]

Experimental Protocols

This section provides detailed, step-by-step protocols for the immobilization of galactose oxidase.

Protocol 1: Immobilization of Galactose Oxidase on Crab-Shell Particles

This protocol describes the covalent attachment of galactose oxidase to a natural and inexpensive support derived from crab shells.

Materials:

  • Galactose oxidase from Dactylium dendroides

  • Crab-shell particles (approx. 40 mesh size)

  • Glutaraldehyde (2.5% aqueous solution)

  • Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Sodium chloride (1 M)

  • Double distilled water

  • D-sorbitol, galactitol, or xylitol for L-sugar synthesis

  • Catalase (optional, for co-immobilization)

Equipment:

  • Mortar and pestle

  • Oven

  • Sieve (40 mesh)

  • Reaction tubes

  • Refrigerator

  • Magnetic stirrer and beads (for batch reactor)

Procedure:

  • Preparation of Crab-Shell Support:

    • Collect larger crab-shell particles and wash them thoroughly with double distilled water.

    • Dry the shells overnight in an oven at 50°C.

    • Crush the dried shells into a powder using a mortar and pestle.

    • Sieve the powder to obtain particles of approximately 40 mesh size. The fine and coarse particles should be removed.

  • Activation of Crab-Shell Particles:

    • Take a known quantity of the prepared crab-shell particles.

    • Treat the particles with a 2.5% aqueous glutaraldehyde solution for 1.5 hours at room temperature with gentle stirring. This step activates the free amino groups on the chitosan (B1678972) present in the crab shells.

    • Remove the excess glutaraldehyde by washing the particles ten times with double distilled water.

  • Immobilization of Galactose Oxidase:

    • Prepare a solution of galactose oxidase (e.g., 150 units) in 0.5 mL of 0.1 M sodium phosphate buffer (pH 7.0).

    • Mix 0.4 mL of the enzyme solution with the glutaraldehyde-activated crab-shell particles.

    • Allow the mixture to stand at room temperature for 2 hours.

    • Transfer the mixture to a refrigerator and keep it at 4°C for 24 hours.

    • Carefully decant the enzyme solution.

    • Wash the immobilized enzyme preparation with 1 M NaCl solution in 0.1 M sodium phosphate buffer (pH 7.0) to remove any non-covalently bound enzyme.

    • Perform subsequent washes with double distilled water.

  • Co-immobilization with Catalase (Optional):

    • To co-immobilize catalase, follow the same procedure as above, but in step 3.1, dissolve both galactose oxidase and catalase (e.g., 1 mg/mL) in the sodium phosphate buffer.

Workflow Diagram for Immobilization on Crab-Shell Particles

G cluster_prep Support Preparation cluster_activation Activation cluster_immobilization Immobilization prep1 Wash Crab Shells prep2 Dry Overnight at 50°C prep1->prep2 prep3 Crush and Sieve (40 mesh) prep2->prep3 act1 Treat with 2.5% Glutaraldehyde (1.5h, RT) prep3->act1 act2 Wash 10x with Distilled Water act1->act2 immob1 Incubate with GOx Solution (2h, RT) act2->immob1 immob2 Incubate at 4°C for 24h immob1->immob2 immob3 Wash with 1M NaCl immob2->immob3 immob4 Wash with Distilled Water immob3->immob4 end end immob4->end Immobilized GOx

Caption: Workflow for immobilizing galactose oxidase on crab-shell particles.

Protocol 2: Carrier-Free Immobilization as Cross-Linked Enzyme Aggregates (CLEAs)

This protocol describes the preparation of carrier-free immobilized galactose oxidase as cross-linked enzyme aggregates (CLEAs), a simple and cost-effective method.[6][7][8][9][11]

Materials:

Equipment:

  • Centrifuge

  • Vortex mixer

  • Magnetic stirrer

  • Refrigerator

Procedure:

  • Enzyme Aggregation:

    • To the galactose oxidase solution in a suitable buffer, slowly add the precipitant with gentle stirring. The optimal precipitant and its concentration should be determined empirically. For example, saturate the solution with ammonium sulfate or add tert-butanol to a final concentration of 50-70% (v/v).

    • Continue stirring at 4°C for a defined period (e.g., 1-4 hours) to allow for the formation of enzyme aggregates.

    • For combi-CLEAs , co-precipitate galactose oxidase and catalase by mixing the enzyme solutions before adding the precipitant.

  • Cross-Linking:

    • To the suspension of enzyme aggregates, add the cross-linking agent. For glutaraldehyde, a final concentration of 0.5-2.5% (v/v) is typically used.

    • Continue stirring the mixture at 4°C for a specified time (e.g., 3-24 hours). The cross-linking time is a critical parameter to optimize.

    • If using dextran polyaldehyde, a subsequent reduction step with sodium borohydride (B1222165) may be required to form stable amine linkages.[7]

  • Recovery and Washing:

    • Collect the CLEAs by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

    • Discard the supernatant.

    • Wash the CLEA pellet multiple times with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to remove any residual cross-linker and un-cross-linked enzyme.

    • Resuspend the final CLEA pellet in a minimal volume of buffer for storage at 4°C.

Logical Diagram for CLEA Formation

G cluster_process CLEA Protocol start Soluble GOx precipitate Add Precipitant (e.g., (NH₄)₂SO₄) start->precipitate aggregates Enzyme Aggregates precipitate->aggregates crosslink Add Cross-linker (e.g., Glutaraldehyde) aggregates->crosslink clea CLEA Formation crosslink->clea wash Centrifuge and Wash clea->wash final_clea Final CLEA Product wash->final_clea

Caption: Logical steps for the formation of Cross-Linked Enzyme Aggregates (CLEAs).

Protocol 3: Immobilization of Galactose Oxidase on Magnetic Nanoparticles (MNPs)

This protocol details the covalent immobilization of galactose oxidase onto functionalized magnetic nanoparticles, allowing for easy separation of the biocatalyst from the reaction mixture using a magnetic field.[6][10]

Materials:

  • Galactose oxidase

  • Fe₃O₄ magnetic nanoparticles (MNPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Glutaraldehyde (2.5% in phosphate buffer)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethanol (B145695)

  • Toluene

  • Double distilled water

Equipment:

  • Ultrasonicator

  • Magnetic separator

  • Shaking incubator

  • Centrifuge

Procedure:

  • Synthesis and Silanization of MNPs (Surface Functionalization):

    • Synthesize Fe₃O₄ MNPs using a co-precipitation method or obtain commercially.

    • Disperse the MNPs in ethanol.

    • Add APTES to the MNP suspension and reflux for several hours to coat the nanoparticles with amino groups.

    • Wash the APTES-coated MNPs (APTES-MNPs) with ethanol and then water to remove unreacted silane.

  • Activation with Glutaraldehyde:

    • Resuspend the APTES-MNPs in a 2.5% glutaraldehyde solution in phosphate buffer (pH 7.0).

    • Incubate with shaking for a few hours at room temperature.

    • Separate the activated MNPs using a magnetic separator and wash them thoroughly with phosphate buffer to remove excess glutaraldehyde.

  • Enzyme Immobilization:

    • Prepare a solution of galactose oxidase in phosphate buffer (pH 7.0).

    • Add the glutaraldehyde-activated MNPs to the enzyme solution.

    • Incubate the mixture with gentle shaking at 4°C for 24 hours.

    • Separate the MNP-immobilized GOx using a magnetic separator.

    • Wash the immobilized enzyme with phosphate buffer to remove any unbound enzyme.

    • Resuspend the final product in a suitable buffer for storage.

Workflow for Immobilization on Magnetic Nanoparticles

G cluster_functionalization MNP Functionalization cluster_activation Activation cluster_immobilization Immobilization func1 Disperse Fe₃O₄ MNPs in Ethanol func2 Add APTES and Reflux func1->func2 func3 Wash with Ethanol and Water func2->func3 act1 Resuspend in 2.5% Glutaraldehyde func3->act1 act2 Incubate with Shaking act1->act2 act3 Magnetic Separation and Washing act2->act3 immob1 Incubate with GOx Solution (24h, 4°C) act3->immob1 immob2 Magnetic Separation immob1->immob2 immob3 Wash with Buffer immob2->immob3 end end immob3->end GOx-MNPs

Caption: Workflow for immobilizing galactose oxidase on magnetic nanoparticles.

Characterization of Immobilized Galactose Oxidase

After immobilization, it is crucial to characterize the biocatalyst to determine the success of the procedure and to understand its properties.

  • Immobilization Yield and Activity Recovery: Determine the amount of protein bound to the support by measuring the protein concentration in the supernatant before and after immobilization using a standard protein assay (e.g., Bradford or BCA). The activity of the immobilized enzyme and the supernatant should be measured using a standard galactose oxidase assay to calculate the activity recovery.

  • Kinetic Parameters: Determine the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for both the free and immobilized enzyme to assess the effect of immobilization on enzyme-substrate affinity and catalytic efficiency.[12]

  • Thermal and pH Stability: Evaluate the stability of the immobilized enzyme at different temperatures and pH values compared to the free enzyme. This involves incubating the enzyme preparations under various conditions and measuring the residual activity over time.

  • Reusability: Perform multiple cycles of the enzymatic reaction with the immobilized enzyme, washing between each cycle, to determine its operational stability and potential for reuse.

  • Morphological Characterization: Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can be used to visualize the morphology of the support and confirm the presence of the immobilized enzyme.

  • Structural Characterization: Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the covalent binding of the enzyme to the support by identifying characteristic changes in the vibrational bands.[3]

L-Sugar Synthesis using Immobilized Galactose Oxidase

The prepared immobilized galactose oxidase can be used in a batch or continuous reactor for the synthesis of L-sugars.

General Protocol for Batch Synthesis:

  • Prepare a solution of the polyol substrate (e.g., 50 mM D-sorbitol) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0).

  • Add the immobilized galactose oxidase preparation to the substrate solution.

  • If catalase was not co-immobilized, consider adding it to the reaction mixture to decompose the hydrogen peroxide by-product, which can inhibit the enzyme.

  • Incubate the reaction mixture at room temperature with gentle stirring for a specified period (e.g., 5 days).

  • Monitor the formation of the L-sugar product using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or a colorimetric assay (e.g., using DNS reagent for reducing sugars).

  • After the reaction, separate the immobilized enzyme from the product solution (by filtration, centrifugation, or magnetic separation).

  • The immobilized enzyme can be washed and reused for subsequent batches.

These protocols provide a foundation for the successful immobilization of galactose oxidase for the synthesis of L-sugars. Optimization of specific parameters for each application is recommended to achieve the best performance of the biocatalyst.

References

L-Galactose Derivatives for Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on L-Galactose in Drug Delivery:

Extensive research has been conducted on the use of galactose derivatives in drug delivery systems. However, the scientific literature is overwhelmingly focused on D-galactose , the naturally occurring enantiomer. The primary reason for this is its specific recognition and high-affinity binding to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of mammalian hepatocytes. This interaction facilitates highly efficient, targeted delivery of drugs to the liver.

This compound and D-galactose are enantiomers, meaning they are non-superimposable mirror images of each other. This stereochemical difference is critical in biological recognition. The binding site of the ASGPR is stereospecific and selectively recognizes terminal D-galactose or N-acetyl-D-galactosamine residues. Consequently, this compound is not recognized by the ASGPR, making it an unsuitable ligand for liver-targeted drug delivery via this well-established pathway.

While some L-sugars have been investigated for various biological activities, there is a notable absence of studies, quantitative data, and established protocols for the application of this compound derivatives in targeted drug delivery systems.

Therefore, the following application notes and protocols are based on the extensive research and established methodologies for D-galactose derivatives , which serve as the foundational framework for galactose-mediated drug delivery. These principles and techniques could theoretically be adapted for this compound if a specific biological target for it were identified in the future.

Application Notes for D-Galactose-Targeted Drug Delivery

1. Introduction

D-galactose and its derivatives are powerful targeting moieties for the development of drug delivery systems aimed at hepatocytes. By conjugating D-galactose to drugs, nanoparticles, liposomes, or polymers, the therapeutic agent can be selectively delivered to the liver. This approach enhances the therapeutic efficacy of the drug at the target site while minimizing systemic toxicity and adverse off-target effects. The primary mechanism involves the specific binding of the galactose ligand to the asialoglycoprotein receptor (ASGPR) on hepatocytes, which triggers receptor-mediated endocytosis and internalization of the drug conjugate.

2. Key Applications

  • Hepatocellular Carcinoma (HCC) Therapy: Targeted delivery of chemotherapeutic agents (e.g., doxorubicin, paclitaxel) to HCC cells, which overexpress ASGPR.

  • Antiviral Therapy: Delivery of antiviral drugs for the treatment of liver diseases such as hepatitis B and C.

  • Gene Therapy: Targeted delivery of nucleic acids (siRNA, miRNA, DNA) to hepatocytes for the treatment of genetic liver disorders.

  • Treatment of Liver Fibrosis: Delivery of anti-fibrotic agents to activated hepatic stellate cells.

3. Common D-Galactose-Based Drug Delivery Systems

  • Galactosylated Prodrugs: Direct conjugation of D-galactose to a drug molecule.

  • Galactosylated Liposomes: Surface modification of liposomes with D-galactose-containing lipids.

  • Galactosylated Nanoparticles: Surface functionalization of polymeric nanoparticles (e.g., PLGA, chitosan) with D-galactose ligands.

  • Galactosylated Dendrimers: Attachment of D-galactose to the surface of dendrimers for multivalent targeting.

4. Data Presentation: Efficacy of D-Galactose-Targeted Systems

The following tables summarize quantitative data from representative studies, demonstrating the enhanced efficacy of D-galactose-targeted drug delivery systems compared to their non-targeted counterparts.

Table 1: In Vitro Cellular Uptake in ASGPR-Positive Cells (e.g., HepG2)

Drug Delivery SystemDrug/CargoCellular Uptake Enhancement (Targeted vs. Non-Targeted)Reference
Galactosylated LiposomesDoxorubicin~4.5-fold increase in fluorescence intensity
Galactosylated NanoparticlesDoxorubicinSignificantly higher intracellular concentration
Galactose-functionalized DendrimersPaclitaxelEnhanced cytotoxicity in SiHa and HeLa cells
Gal-PEG-PSI Coated NanoparticlesDoxorubicinSignificantly inhibited proliferation of Huh-7 cells

Table 2: In Vivo Tumor Targeting and Therapeutic Efficacy

Drug Delivery SystemAnimal ModelTumor Growth Inhibition (Targeted vs. Non-Targeted)Key FindingReference
Galactosylated LiposomesHCC XenograftSignificantly higher antitumor effectSuccessful uptake by HepG2 cells
DOX@Gal-DC

Application Notes and Protocols for D-Galactose Labeling in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a detailed snapshot of cellular metabolism. While the topic of L-Galactose labeling was specified, a comprehensive review of scientific literature reveals no established significant metabolic pathway for this compound in mammalian cells. Consequently, this compound is not utilized as a tracer for metabolic flux studies in this context.

This document will instead focus on D-Galactose , the biologically active epimer of glucose that is readily metabolized by mammalian cells. D-Galactose plays a crucial role in energy metabolism and the biosynthesis of macromolecules. The following application notes and protocols detail the use of isotopically labeled D-Galactose to study metabolic flux, particularly through the canonical Leloir pathway.

Application Notes

Background

D-Galactose, a monosaccharide commonly found in dairy products, is a key nutrient for mammals. Its metabolism is intrinsically linked to glucose metabolism through the Leloir pathway, which converts D-Galactose into glucose-1-phosphate. This intermediate can then enter glycolysis for energy production or be converted to UDP-glucose for use in glycosylation reactions.[1][2][3] Studying the flux through this pathway is critical for understanding certain genetic disorders, such as galactosemia, where enzymes of the Leloir pathway are deficient.[4][5] Furthermore, as some cancer cells exhibit altered glucose metabolism, D-Galactose is being investigated as an alternative energy source, making the study of its metabolic fate in these cells particularly relevant for drug development.[6]

Principle of the Technique

The core of this technique involves replacing standard D-Galactose in a cell culture medium or administering it in vivo with an isotopically labeled version, most commonly containing Carbon-13 (¹³C) or Carbon-14 (¹⁴C). As the cells metabolize the labeled D-Galactose, the heavy isotopes are incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites over time using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, it is possible to calculate the rate of D-Galactose consumption and its conversion to other molecules.[7][8][9] This provides a quantitative measure of the metabolic flux through specific pathways.

Applications

  • Inherited Metabolic Disorders: Quantifying the residual metabolic capacity in patients with galactosemia to understand disease pathophysiology.[10]

  • Liver Function Assessment: The liver is the primary site of D-Galactose metabolism, and the rate of galactose clearance can be a sensitive measure of hepatic function.[11]

  • Cancer Metabolism Research: Investigating the ability of cancer cells to utilize D-Galactose as an energy source, which can inform therapeutic strategies that target cellular metabolism.[6]

  • Drug Development: Assessing the impact of drug candidates on mitochondrial function and overall cellular metabolism by forcing cells to rely on galactose-driven oxidative phosphorylation.[12]

Quantitative Data Summary

The following tables summarize quantitative data from studies using labeled D-Galactose to assess metabolic flux.

Table 1: In Vivo D-Galactose Metabolism in Humans

Subject GroupParameterValueIsotope Tracer UsedReference
Control SubjectsEndogenous Galactose Synthesis RateNot Reported[1-¹³C]galactose[10]
Galactosemic PatientsEndogenous Galactose Synthesis Rate0.53-1.05 mg/kg per hour[1-¹³C]galactose[10]
Control Subjects% of [1-¹³C]galactose Oxidized to ¹³CO₂ (5h)21%-47%[1-¹³C]galactose[10]
Classic Galactosemic Patients% of [1-¹³C]galactose Oxidized to ¹³CO₂ (5h)3%-6%[1-¹³C]galactose[10]

Table 2: Hepatic D-Galactose Metabolism using PET/CT with a D-Galactose Analog

ConditionParameterValue (mean ± SD)Tracer UsedReference
Without Galactose InfusionHepatic Systemic Clearance of Tracer0.274 ± 0.001 L blood/min/L liver tissue2-¹⁸F-fluoro-2-deoxy-D-galactose[11]
With Galactose InfusionHepatic Systemic Clearance of Tracer0.019 ± 0.001 L blood/min/L liver tissue2-¹⁸F-fluoro-2-deoxy-D-galactose[11]
PET MeasurementMaximum Removal Rate of Galactose (Vmax)1.41 ± 0.24 mmol/min/L liver tissue2-¹⁸F-fluoro-2-deoxy-D-galactose[11]
Arterio-venous DifferenceMaximum Removal Rate of Galactose (Vmax)1.76 ± 0.08 mmol/min/L liver tissueUnlabeled Galactose[11]

Metabolic Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key metabolic pathway for D-Galactose and a typical experimental workflow for a metabolic flux study.

Leloir_Pathway Gal β-D-Galactose alphaGal α-D-Galactose Gal->alphaGal GALM GALM Gal->GALM Gal1P Galactose-1-Phosphate alphaGal->Gal1P GALK GALK alphaGal->GALK UDPGal UDP-Galactose Gal1P->UDPGal GALT GALT Gal1P->GALT Glycosylation Glycosylation UDPGal->Glycosylation UDPGlc UDP-Glucose UDPGlc->UDPGal Glc1P Glucose-1-Phosphate Glycogen Glycogen Synthesis UDPGlc->Glycogen GALE GALE UDPGlc->GALE Glc6P Glucose-6-Phosphate Glc1P->Glc6P PGM PGM Glc1P->PGM Glycolysis Glycolysis Glc6P->Glycolysis GALM->alphaGal GALK->Gal1P GALT->UDPGal GALT->Glc1P GALE->UDPGal PGM->Glc6P

Caption: The Leloir Pathway for D-Galactose Metabolism.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HepaRG cells) media_prep 2. Prepare Labeling Media (e.g., with [U-¹³C]-D-Galactose) cell_culture->media_prep labeling 3. Metabolic Labeling (Incubate cells with labeled media) media_prep->labeling quenching 4. Quench Metabolism (e.g., with cold methanol) labeling->quenching extraction 5. Metabolite Extraction quenching->extraction lcms 6. LC-MS/MS Analysis (Quantify labeled metabolites) extraction->lcms data_proc 7. Data Processing (Correct for natural isotope abundance) lcms->data_proc mfa 8. Metabolic Flux Analysis (Calculate flux rates) data_proc->mfa

Caption: Experimental workflow for a stable isotope tracing study.

Experimental Protocols

Protocol 1: ¹³C-D-Galactose Labeling in Cultured Mammalian Cells

This protocol provides a general framework for tracing the metabolism of D-Galactose in adherent mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HepG2, CHO cells)

  • Complete cell culture medium (e.g., DMEM)

  • Glucose-free and Galactose-free DMEM

  • [U-¹³C₆]-D-Galactose (or other desired labeled variant)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution: 80% Methanol (B129727) in water, chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in ~80% confluency at the time of the experiment. Culture in complete medium overnight.

  • Preparation of Labeling Medium: Prepare the experimental medium by supplementing glucose-free, galactose-free DMEM with the desired concentration of [U-¹³C₆]-D-Galactose (e.g., 10 mM) and dFBS. Warm the medium to 37°C.

  • Metabolic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells twice with warm PBS to remove any residual glucose.

    • Add the pre-warmed ¹³C-D-Galactose labeling medium to the cells.

    • Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C and 5% CO₂. The exact duration will depend on the expected rate of metabolism.

  • Quenching and Metabolite Extraction:

    • At each time point, remove the plate from the incubator and immediately aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS to remove extracellular label.

    • Immediately add 1 mL of ice-cold (-80°C) 80% methanol to each well to quench all enzymatic activity.

    • Place the plate on dry ice for 10 minutes.

    • Scrape the cells in the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Preparation for Analysis:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

    • Dry the metabolite extract, for example, using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using an LC-MS/MS method optimized for the separation and detection of sugar phosphates and organic acids.

    • Monitor the mass isotopologue distributions (MIDs) for key metabolites of the Leloir pathway and glycolysis (e.g., Galactose-1-Phosphate, Glucose-6-Phosphate, Lactate).

  • Data Analysis:

    • Process the raw MS data to determine the fractional labeling of each metabolite.

    • Correct the MIDs for the natural abundance of ¹³C.

    • Use the corrected labeling data to calculate metabolic flux rates, often with the aid of specialized software like INCA or Metran.

Protocol 2: In Vivo [1-¹³C]Galactose Breath Test (Adapted from Human Studies)

This protocol outlines the principle of a whole-body galactose oxidation study.

Materials:

  • [1-¹³C]D-Galactose

  • Sterile saline for injection

  • Breath collection bags or gas-tight vials

  • Isotope-ratio mass spectrometer (IRMS)

Procedure:

  • Baseline Breath Sample: Collect a baseline breath sample from the subject after an overnight fast to determine the background ¹³CO₂/¹²CO₂ ratio.

  • Tracer Administration: Administer a weight-based bolus of [1-¹³C]D-Galactose, typically intravenously, dissolved in sterile saline.

  • Breath Collection: Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of up to 5 hours.

  • Sample Analysis: Analyze the ¹³CO₂ enrichment in the collected breath samples using IRMS.

  • Data Analysis:

    • Calculate the rate of ¹³CO₂ excretion over time.

    • The amount of ¹³CO₂ produced is directly proportional to the rate of oxidation of the C1 carbon of galactose.

    • The cumulative percentage of the administered ¹³C dose recovered in breath is calculated to determine the overall extent of galactose oxidation.[10]

References

Application of L-Galactose in the Production of 3,6-Anhydro-L-galactose: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Anhydro-L-galactose (L-AHG) is a bioactive monosaccharide derived from agarose (B213101), a major component of red macroalgae.[1][2] This unique sugar molecule has garnered significant interest in the pharmaceutical and cosmetic industries due to its promising physiological activities, including anti-inflammatory, skin whitening, and immunosuppressive effects.[1][3][4][5][6] While the direct conversion of L-galactose to L-AHG is a topic of interest in biosynthetic pathway studies, the predominant and industrially scalable method for L-AHG production involves the chemical and enzymatic hydrolysis of agarose.[3][7] This document provides a comprehensive overview of the application of this compound precursors within polysaccharides for the production of L-AHG, detailing experimental protocols, quantitative data, and relevant biological pathways.

It is important to clarify that commercially viable production of L-AHG does not typically start from free this compound. Instead, it is produced from agarose, a polysaccharide composed of repeating disaccharide units of D-galactose and 3,6-anhydro-L-galactose.[8] The enzymatic conversion of this compound 6-sulphate units within the porphyran (B1173511) polysaccharide to 3,6-anhydro-galactose units has been reported, suggesting a natural biosynthetic route.[9] However, for laboratory and industrial-scale production, the focus remains on the controlled breakdown of agarose.

Production of 3,6-Anhydro-L-galactose from Agarose

The production of L-AHG from agarose is a multi-step process that typically involves an initial chemical hydrolysis followed by enzymatic saccharification. This chemo-enzymatic approach allows for high yields and purity of the final product.[3]

Experimental Workflow

The overall process for producing L-AHG from agarose can be summarized in the following workflow:

L-AHG Production Workflow cluster_0 Step 1: Chemical Pre-hydrolysis cluster_1 Step 2: Enzymatic Hydrolysis cluster_2 Step 3: Purification Agarose Agarose Agarooligosaccharides Agarooligosaccharides Agarose->Agarooligosaccharides Weak Acid (e.g., Acetic Acid) Neoagarobiose (B1678156) Neoagarobiose Agarooligosaccharides->Neoagarobiose Exo-agarase DAHG D-Galactose & 3,6-Anhydro-L-galactose Neoagarobiose->DAHG Neoagarobiose Hydrolase Purified_LAHG High-Purity L-AHG DAHG->Purified_LAHG Chromatography (Adsorption & Gel Permeation)

Caption: Chemo-enzymatic production of 3,6-Anhydro-L-galactose from agarose.

Detailed Experimental Protocols

Protocol 1: Preparation of Agarooligosaccharides by Acid Hydrolysis

This protocol describes the initial breakdown of agarose into smaller oligosaccharide chains.

Materials:

  • Agarose

  • Weak acid (e.g., acetic acid, formic acid, oxalic acid)[3]

  • Reaction vessel with temperature and stirring control

  • Ethanol (B145695) (for precipitation)

  • Centrifuge

Procedure:

  • Prepare a suspension of agarose in a weak acid solution. A concentration of 0.5% to 60% (w/v) acid can be used.[3]

  • Heat the reaction mixture to a temperature between 40°C and 150°C with constant stirring (100-200 rpm).[3]

  • Maintain the reaction for 30 minutes to 6 hours.[3] The optimal time and temperature will depend on the desired degree of hydrolysis.

  • After the reaction, cool the mixture and precipitate the agarooligosaccharides by adding ethanol.

  • Collect the precipitated agarooligosaccharides by centrifugation and wash with ethanol to remove residual acid.

  • Dry the resulting agarooligosaccharide powder.

Protocol 2: Enzymatic Production of 3,6-Anhydro-L-galactose

This protocol details the two-step enzymatic conversion of agarooligosaccharides to L-AHG.

Materials:

  • Agarooligosaccharides (from Protocol 1)

  • Exo-type agarose-degrading enzyme (exo-agarase)

  • Neoagarobiose hydrolase

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.4)[3]

  • Incubator with shaking capabilities

Procedure:

  • Dissolve the dried agarooligosaccharides in the buffer solution to a final concentration of approximately 5% (w/v).[3]

  • Add the exo-agarase to the solution. The specific amount will depend on the enzyme's activity.

  • Incubate the mixture at a temperature between 20°C and 40°C with gentle shaking (e.g., 150 rpm) for a period of up to 3 days.[3] This step hydrolyzes the agarooligosaccharides into the disaccharide neoagarobiose.

  • Add the neoagarobiose hydrolase to the reaction mixture.

  • Continue the incubation under the same conditions to allow for the hydrolysis of neoagarobiose into D-galactose and 3,6-anhydro-L-galactose.[3]

  • The reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the completion of the hydrolysis.

Protocol 3: Purification of 3,6-Anhydro-L-galactose

This protocol outlines the purification of L-AHG from the reaction mixture.

Materials:

  • Reaction mixture containing L-AHG and D-galactose

  • Adsorption chromatography column (e.g., activated carbon)

  • Gel-permeation chromatography column (e.g., Sephadex G-10)[6]

  • Elution solvents (e.g., water, ethanol gradients)

  • Fraction collector

  • Lyophilizer

Procedure:

  • Centrifuge the final reaction mixture to remove any insoluble material.

  • Load the supernatant onto an adsorption chromatography column to separate the monosaccharides from other components.

  • Elute the sugars and collect the fractions.

  • Pool the fractions containing the monosaccharides and concentrate them.

  • Further purify the L-AHG from D-galactose using gel-permeation chromatography.[1]

  • Collect the fractions containing pure L-AHG.

  • Lyophilize the purified fractions to obtain L-AHG as a white powder.

Quantitative Data Summary

The yield of 3,6-anhydro-L-galactose can vary depending on the specific conditions and enzymes used. The following table summarizes representative quantitative data from the literature.

ParameterValueReference
Acid Hydrolysis
Agarose to Agarooligosaccharide Yield76 g from 100 g of agarose[3]
Enzymatic Hydrolysis
Agarooligosaccharide to Neoagarobiose Yield37.55 g from 76 g of agarooligosaccharide[3]
Agarooligosaccharide to L-AHG Yield15.21 g from 76 g of agarooligosaccharide[3]
Purification
Final Purified L-AHG Yield3.98 g from 100 g of initial agarose[3]
Final Purity of L-AHG>95%[1][2]

Applications in Drug Development and Research

3,6-Anhydro-L-galactose has demonstrated several bioactivities that make it a promising candidate for drug development and a valuable tool for scientific research.

  • Anti-inflammatory Activity: L-AHG has been shown to have antioxidant properties and can inhibit the production of nitrite (B80452) (NO2), suggesting its potential as a therapeutic agent for inflammatory diseases.[1][3]

  • Immunosuppressive Effects: L-AHG can inhibit the proliferation of activated T and B lymphocytes by suppressing the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway and blocking the G1-S transition in the cell cycle.[4][5] This positions L-AHG as a potential next-generation immunosuppressant for autoimmune diseases and organ transplantation.[5][6]

  • Skin Health and Cosmetics: Due to its ability to inhibit melanin (B1238610) production, L-AHG is being explored for use in cosmetic compositions for skin whitening and treating skin pigmentation diseases.[1][3] It also exhibits moisturizing properties.[3]

JAK-STAT Signaling Pathway Inhibition by L-AHG

The immunosuppressive effects of L-AHG are partly attributed to its inhibition of the JAK-STAT signaling pathway, a critical pathway in immune cell activation and proliferation.

JAK-STAT Inhibition by L-AHG cluster_n Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Gene Gene Transcription (Proliferation, Inflammation) Dimer->Gene LAHG 3,6-Anhydro-L-galactose LAHG->JAK Inhibition

Caption: L-AHG inhibits the JAK-STAT signaling pathway, reducing immune cell proliferation.

Conclusion

The production of 3,6-anhydro-L-galactose, primarily from agarose, presents a scalable method to obtain this high-value bioactive compound. The detailed protocols and quantitative data provided herein offer a solid foundation for researchers and drug development professionals to explore the synthesis and applications of L-AHG. Its potent anti-inflammatory and immunosuppressive properties, coupled with its potential in cosmetics, make L-AHG a molecule of significant interest for future therapeutic and commercial development. Further research into optimizing production yields and fully elucidating its mechanisms of action will continue to expand its potential applications.

References

Application of D-Galactose in a GALT-Deficient Framework for Galactosemia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Specificity of D-Galactose in Galactosemia Models

Classic galactosemia is an inherited metabolic disorder resulting from a deficiency in the enzyme galactose-1-phosphate uridylyltransferase (GALT). This enzymatic block disrupts the Leloir pathway, the primary route for D-galactose metabolism. The consequence is a pathological accumulation of D-galactose and its downstream metabolites, D-galactose-1-phosphate (Gal-1-P) and galactitol, which are implicated in the severe multi-organ toxicity observed in this disease.

To investigate the pathophysiology of galactosemia and to evaluate novel therapeutic strategies, it is essential to utilize robust in vitro and in vivo models that accurately replicate the biochemical hallmarks of the disease. This is achieved through the administration of high concentrations of D-galactose to GALT-deficient cells or animal models.

It is critical to underscore that L-galactose , the stereoisomer of D-galactose, is not used in the study of galactosemia. The enzymes of the Leloir pathway, particularly galactokinase (GALK) and GALT, are stereospecific and exclusively metabolize the D-enantiomer of galactose. This compound cannot be phosphorylated by GALK and therefore does not enter the pathway to form the toxic metabolites that define the disease. Consequently, this compound is not a suitable agent for inducing or studying galactosemia.

These application notes provide a detailed overview of the established methodologies using D-galactose to model and study classic galactosemia.

Application Notes

Rationale for D-Galactose Utilization in Galactosemia Models
  • Disease Recapitulation: The exposure of GALT-deficient biological systems to D-galactose directly simulates the metabolic challenge faced by individuals with galactosemia.

  • Toxic Metabolite Generation: This approach effectively induces the accumulation of Gal-1-P and galactitol, enabling the investigation of their cytotoxic and pathological effects.

  • Pathophysiological Insights: D-galactose-based models are indispensable for elucidating the molecular mechanisms underlying the long-term complications of galactosemia, which include cognitive impairments, speech disorders, premature ovarian insufficiency, and cataracts.

  • Therapeutic Screening Platform: These models serve as a crucial platform for the preclinical evaluation of therapeutic candidates designed to mitigate galactose-induced toxicity.

Key Biochemical Endpoints
  • Galactose-1-Phosphate (Gal-1-P): Quantification of Gal-1-P in erythrocytes, tissues, or cells is the primary biomarker for assessing the biochemical severity of galactosemia and for monitoring dietary compliance and therapeutic efficacy.

  • Galactitol: Measurement of galactitol levels in plasma, urine, and tissues, particularly the lens, is a key indicator of flux through the alternative polyol pathway and is strongly associated with cataract formation.

  • UDP-galactose (UDP-Gal): Analysis of UDP-Gal levels can provide insights into the disruption of essential glycosylation pathways, a proposed contributor to the complex pathophysiology of galactosemia.

Quantitative Data from D-Galactose-Based Galactosemia Models

The following tables present a summary of quantitative data from representative studies employing D-galactose to induce a galactosemic state in various models.

Table 1: Biochemical Profile of GALT-Deficient Mice on a High D-Galactose Diet

AnalyteGALT-deficient Mice (40% D-Galactose Diet)Reference
Erythrocyte Gal-1-P (mg/dL) ~43.6[1]
Plasma D-Galactose (mM) ~9.1[1]
Liver Galactonate (µmol/g) > 4[1]
Liver Galactitol (µmol/g) Low levels detected[1]

Table 2: Plasma Metabolite Concentrations in Galactosemic Patients and Controls

AnalyteGalactosemic Patients (Q188R Homozygous) on a Galactose-Restricted DietNon-Galactosemic Subjects (Lactose-Free Diet)Non-Galactosemic Subjects (Unrestricted Diet)Reference
Plasma D-Galactose (µmol/L) 2.72 ± 0.700.52 ± 0.081.48 ± 0.32[2]
Plasma Galactitol (µmol/L) 11.63 ± 0.46Not detectableNot detectable[2]

Experimental Protocols

Protocol 1: Induction of Experimental Galactosemia in a GALT-Deficient Murine Model

Objective: To induce a robust and reproducible biochemical phenotype of classic galactosemia in a GALT-deficient mouse model for pathophysiological studies and preclinical drug testing.

Materials:

  • GALT-deficient mice (e.g., Galt knockout strain) and wild-type littermate controls.

  • Standard rodent chow (powdered).

  • D-galactose (reagent grade).

  • Metabolic cages for urine collection (optional).

  • Instrumentation for blood collection and tissue harvesting.

  • Analytical equipment for metabolite quantification (e.g., LC-MS/MS, GC/MS).

Procedure:

  • Animal Husbandry and Acclimation: House animals in a controlled environment and allow for a minimum of one week of acclimation.

  • Diet Formulation: Prepare the high-galactose diet by thoroughly mixing powdered standard rodent chow with D-galactose to achieve a final concentration of 40% (w/w). The control diet consists of unadulterated powdered chow.

  • Study Groups: Establish appropriate experimental groups, including GALT-deficient and wild-type mice on both control and high-galactose diets.

  • Dietary Intervention: Provide the formulated diets and water ad libitum for a predetermined study duration, which may range from weeks to months depending on the research question.

  • In-life Monitoring: Conduct regular monitoring of animal health, including body weight, food and water consumption, and any observable clinical signs.

  • Sample Procurement: At the study endpoint, collect blood via terminal cardiac puncture. Perform euthanasia and dissect tissues of interest (e.g., liver, brain, lens, gonads), snap-freezing them immediately in liquid nitrogen for subsequent analysis.

  • Biochemical Endpoint Analysis: Process and analyze collected biological samples for the quantification of D-galactose, Gal-1-P, and galactitol.

Protocol 2: In Vitro Modeling of Galactose-Induced Cytotoxicity in GALT-Deficient Human Fibroblasts

Objective: To investigate the cellular and molecular responses to D-galactose exposure in a GALT-deficient human cell line.

Materials:

  • Primary human fibroblasts derived from a patient with classic galactosemia (GALT-deficient).

  • Primary human fibroblasts from a healthy donor (control).

  • Cell culture medium (e.g., DMEM) formulated with and without glucose.

  • Fetal Bovine Serum (FBS).

  • Antibiotics (e.g., Penicillin-Streptomycin).

  • D-galactose (cell culture grade).

  • Standard cell culture plasticware.

  • Reagents and kits for cell viability assays (e.g., MTT, Calcein-AM).

  • Reagents for metabolite extraction and analysis.

Procedure:

  • Cell Propagation: Maintain fibroblast cultures in complete DMEM (containing glucose) supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Experimental Plating: Seed GALT-deficient and control fibroblasts into multi-well plates and allow them to adhere and reach approximately 70-80% confluency.

  • Galactose Challenge: Aspirate the growth medium and replace it with experimental media:

    • Control medium: DMEM containing 5.5 mM glucose.

    • Galactose medium: Glucose-free DMEM supplemented with 5.5 mM D-galactose.

  • Time-Course Incubation: Incubate the cells in the experimental media for various time points (e.g., 24, 48, 72 hours).

  • Assessment of Cytotoxicity: Evaluate cell viability and proliferation at each time point using a suitable assay to quantify the toxic effects of D-galactose.

  • Metabolite Analysis: For biochemical studies, wash the cells with ice-cold phosphate-buffered saline (PBS), followed by extraction of intracellular metabolites using a suitable method (e.g., methanol-water extraction).

  • Endpoint Quantification: Analyze the cell extracts for intracellular concentrations of Gal-1-P and galactitol using a sensitive and specific analytical platform like LC-MS/MS.

Visualizations

Biochemical Pathways and Experimental Schematics

Leloir_Pathway_and_Toxicity D-Galactose Metabolism and Pathological Consequences in Galactosemia cluster_Leloir Leloir Pathway cluster_Alternative Alternative (Polyol) Pathway D_Galactose D-Galactose GALK GALK D_Galactose->GALK ATP->ADP Aldose_Reductase Aldose Reductase D_Galactose->Aldose_Reductase Gal_1_P Galactose-1-Phosphate (Gal-1-P) GALT GALT (Deficient) Gal_1_P->GALT UDP_Gal UDP-Galactose GALE GALE UDP_Gal->GALE UDP_Glc UDP-Glucose UDP_Glc->GALT Glc_1_P Glucose-1-Phosphate Galactitol Galactitol (Toxic Accumulation) GALK->Gal_1_P GALE->UDP_Glc Aldose_Reductase->Galactitol

Caption: The Leloir pathway illustrating the metabolic block at GALT and the shunting of D-galactose to the toxic polyol pathway.

Galactosemia_Research_Workflow Workflow for Preclinical Evaluation in Galactosemia Models Model Model System (GALT-deficient cells or animals) Induction Disease Induction (High D-Galactose Exposure) Model->Induction Intervention Therapeutic Intervention (e.g., Novel Drug Candidate) Induction->Intervention Analysis Multi-level Analysis Intervention->Analysis Biochem Biochemical Analysis (Gal-1-P, Galactitol) Analysis->Biochem Functional Functional/Phenotypic Analysis (e.g., Cataract Scoring, Behavioral Tests) Analysis->Functional Molecular Molecular Analysis (e.g., Gene Expression, Proteomics) Analysis->Molecular Outcome Evaluation of Efficacy and Mechanism of Action Biochem->Outcome Functional->Outcome Molecular->Outcome

References

Application Notes & Protocols: L-Galactose as a Versatile Building Block for Rare Sugar Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Rare sugars, monosaccharides that are scarce in nature, are of increasing interest in the pharmaceutical and biotechnology sectors due to their potential as antiviral and anticancer agents, as well as their role in the synthesis of complex bioactive molecules.[1][2] L-galactose, a rare sugar itself, serves as a valuable and versatile chiral building block for the synthesis of other rare sugars and their derivatives.[2][3] Its unique stereochemical configuration provides a strategic starting point for accessing a variety of L-series sugars, which are often challenging to synthesize through other routes. These L-sugars are key components in a range of biologically active compounds, including L-nucleoside analogues that have shown promise as therapeutic agents.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of various rare sugars and derivatives using this compound and its precursors as starting materials. Both enzymatic and chemical synthesis strategies are covered, offering researchers a selection of methodologies to suit their specific needs.

Data Presentation: Quantitative Summary of Synthesis Reactions

The following tables summarize quantitative data from key enzymatic and chemical synthesis reactions involving this compound and related sugars as precursors for the production of other rare sugars.

Table 1: Enzymatic Synthesis of Rare Sugars

Starting MaterialTarget Rare SugarEnzyme(s)Key ParametersYieldReference
L-SorboseL-TagatoseImmobilized D-tagatose 3-epimerase (DTEase) from Pseudomonas sp. ST-24C-3 epimerization28%[1]
L-TagatoseThis compoundRecombinant L-rhamnose isomerase from Escherichia coli JM109Equilibrium with L-tagatose~30%[1]
L-TagatoseL-TaloseImmobilized L-rhamnose isomerase from Pseudomonas sp. strain LL172Equilibrium reaction12%[1]
D-SorboseD-GuloseImmobilized L-rhamnose isomerase from Pseudomonas sp. strain LL172Equilibrium reaction10%[1]
D-GalactoseD-TaloseCellobiose 2-epimerase from Rhodothermus marinus (RmCE)pH 6.3, 70°C8.5% (23 g/L)[4]
GalactitolL-TagatoseGalactitol dehydrogenase (GDH) from Rhodobacter sphaeroides DOxidation78%[1]
GalactitolL-TagatoseKlebsiella pneumoniae 40bOxidation70%[1]

Table 2: Chemical Synthesis of L-Sugar Derivatives

Starting MaterialTarget ProductKey Reagents/StrategyOverall YieldReference
D-GlucoseL-Glucose derivativesHead-to-tail inversion (C1/C5 functional group switch)31%[5]
D-MannoseThis compound derivativesHead-to-tail inversion (C1/C5 functional group switch)15%[5]
This compoundL-GalactalBromination and zinc-mediated elimination82%[6]
L-GalactalC2 azide (B81097) sugarDiphenyl diselenide, trimethylsilyl (B98337) azide86%[6]

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of this compound from L-Sorbose

This protocol describes a method for producing this compound from the more common sugar L-sorbose in a two-step enzymatic process.[1]

Step 1: Epimerization of L-Sorbose to L-Tagatose

  • Enzyme Immobilization: Immobilize D-tagatose 3-epimerase (DTEase) from Pseudomonas sp. ST-24 on a suitable support matrix according to standard immobilization protocols.

  • Reaction Setup: Prepare a solution of L-sorbose in a suitable buffer.

  • Enzymatic Reaction: Add the immobilized DTEase to the L-sorbose solution. Incubate the reaction mixture under optimal conditions for the enzyme (e.g., specific pH and temperature).

  • Monitoring: Monitor the progress of the reaction by techniques such as High-Performance Liquid Chromatography (HPLC) until equilibrium is reached.

  • Product Isolation: Separate the immobilized enzyme from the reaction mixture by filtration. The resulting solution contains L-tagatose.

Step 2: Isomerization of L-Tagatose to this compound

  • Enzyme: Use recombinant L-rhamnose isomerase from Escherichia coli JM109.

  • Reaction Setup: Add the L-rhamnose isomerase to the L-tagatose solution from Step 1.

  • Enzymatic Reaction: Incubate the mixture to allow the isomerization of L-tagatose to this compound to reach equilibrium.

  • Product Analysis: Analyze the final mixture to determine the concentration of this compound, which will be in equilibrium with L-tagatose.

Protocol 2: Chemical Synthesis of this compound Derivatives from D-Mannose via Head-to-Tail Inversion

This protocol outlines an efficient chemical synthesis route to prepare this compound derivatives from D-mannose by switching the functional groups at the C1 and C5 positions.[5]

  • Preparation of Silyl (B83357) Enol Ether: Convert the starting D-mannose derivative to its corresponding silyl enol ether at the C1 position.

  • Oxidation and Reduction at C1: Perform an oxidation followed by a reduction of the silyl enol ether to introduce the desired functional group at C1.

  • Functional Group Manipulation at C5: Modify the C6 hydroxyl group to a primary alcohol and subsequently oxidize it to a carboxylic acid.

  • Oxidative Decarboxylation: Mediate oxidative decarboxylation at C5 using lead(IV) tetraacetate. This key step inverts the stereochemistry at C5.

  • Final Product: The resulting product is the desired this compound derivative, which can be further modified as needed.

Protocol 3: Chemical Synthesis of an L-Galactosaminuronic Acid Building Block from this compound

This protocol details the synthesis of an orthogonally protected L-galactosaminuronic acid building block, a rare sugar found in bacterial cell surface glycans, starting from commercial this compound.[6]

  • Peracetylation: Acetylate all hydroxyl groups of this compound to produce the peracetylated compound.

  • Glycal Formation: Convert the peracetylated this compound to L-galactal through bromination at the anomeric position followed by a zinc-mediated elimination reaction.

  • Azidoselenation: Introduce an azide group at the C2 position of the L-galactal using diphenyl diselenide and trimethylsilyl azide.

  • Deprotection and Benzylidene Protection: Remove the acetyl groups and subsequently protect the 4- and 6-hydroxyl groups with a benzylidene group.

  • C6 Oxidation: Perform a TEMPO/BAIB-mediated oxidation of the C6 hydroxyl group to yield the corresponding L-galactosaminuronic acid derivative.

Visualizations

Enzymatic_Synthesis_of_L_Galactose LSorbose L-Sorbose LTagatose L-Tagatose LSorbose->LTagatose D-tagatose 3-epimerase (C-3 epimerization) LGalactose This compound LTagatose->LGalactose L-rhamnose isomerase (Isomerization)

Chemical_Synthesis_Head_to_Tail_Inversion cluster_D_Mannose D-Mannose Derivative cluster_Intermediate Key Intermediates cluster_L_Galactose This compound Derivative D_Mannose C1 Aldehyde C5 CH2OH SilylEnolEther Silyl Enol Ether at C1 D_Mannose->SilylEnolEther Functional Group Manipulation at C1 CarboxylicAcid Carboxylic Acid at C5 SilylEnolEther->CarboxylicAcid Oxidation at C5 L_Galactose C1 CH2OH C5 Aldehyde CarboxylicAcid->L_Galactose Oxidative Decarboxylation (Head-to-Tail Inversion)

L_Galactosaminuronic_Acid_Synthesis LGalactose This compound LGalactal L-Galactal LGalactose->LGalactal Glycal Formation C2Azide C2 Azide Sugar LGalactal->C2Azide Azidoselenation ProtectedIntermediate Orthogonally Protected Intermediate C2Azide->ProtectedIntermediate Protection FinalProduct L-Galactosaminuronic Acid Building Block ProtectedIntermediate->FinalProduct C6 Oxidation

Applications in Drug Development

L-sugars, including those synthesized from this compound, are crucial for the development of novel therapeutics.[3] They are integral components of many bioactive molecules such as antibiotics, glycopeptides, and steroid glycosides.[5] A significant application lies in the synthesis of L-nucleoside analogues, which have demonstrated potent antiviral and anticancer activities.[1][2] The unnatural stereochemistry of L-nucleosides can lead to increased metabolic stability and reduced toxicity compared to their D-counterparts.

Furthermore, galactose and its derivatives are utilized in drug delivery systems.[7] For instance, galactosylated prodrugs have been developed to improve the therapeutic profile of nonsteroidal anti-inflammatory drugs (NSAIDs).[8] The galactose moiety can act as a targeting ligand for specific cell receptors, such as those on hepatocytes, enabling targeted drug delivery.[7] The synthesis of dual-conjugated chitosan (B1678972) derivatives with galactose and cholic acid has also been explored for developing carriers for anti-liver cancer drugs.[9]

The synthetic pathways and building blocks derived from this compound, as detailed in these notes, provide researchers with the tools to explore and expand the therapeutic potential of rare sugars.

References

Application Notes and Protocols for the Incorporation of L-Galactose into Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-sugars, including L-galactose, are rare enantiomers of the more common D-sugars and have garnered significant interest in biomedical research and drug development. Their incorporation into oligosaccharides can lead to novel structures with unique biological activities. These this compound-containing oligosaccharides are often resistant to enzymatic degradation by common glycosidases, which typically recognize D-sugars, leading to increased bioavailability and potential as therapeutic agents. Applications range from their use as prebiotics to their role in modulating cell-cell recognition and signaling pathways.[1] This document provides detailed application notes and protocols for the enzymatic and chemical synthesis of this compound-containing oligosaccharides, along with methods for their characterization.

I. Enzymatic Synthesis of this compound-Containing Oligosaccharides

Enzymatic synthesis offers a highly specific and efficient method for the incorporation of this compound into oligosaccharides, primarily through the action of glycosyltransferases. These enzymes catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule with high regio- and stereoselectivity.

Application Note:

Enzymatic synthesis is the preferred method for producing this compound-containing oligosaccharides when high purity and specific linkages are required. The use of galactosyltransferases allows for the controlled addition of this compound to a variety of acceptor molecules, including other monosaccharides, disaccharides, or larger oligosaccharide chains. This method is particularly advantageous for producing bioactive molecules for drug development, where precise structural definition is critical.

Experimental Protocol: Enzymatic Synthesis using β-Galactosidase

This protocol details the synthesis of galacto-oligosaccharides (GOS) from lactose (B1674315), a process that can be adapted for the incorporation of this compound if an appropriate L-galactosyl-donor and a suitable enzyme are used. The following is a general protocol for GOS synthesis which illustrates the key steps.

Materials:

  • β-Galactosidase (e.g., from Aspergillus oryzae or Bacillus circulans)

  • Lactose (or a suitable this compound donor and acceptor)

  • Sodium phosphate (B84403) buffer (0.05 M, pH 7.5)

  • Heating block or water bath

  • Reaction vials

  • Thin-Layer Chromatography (TLC) system for analysis

Procedure:

  • Substrate Preparation: Prepare a solution of 30% (w/wt) lactose in 0.05 M sodium phosphate buffer (pH 7.5).[2]

  • Enzyme Addition: Add β-galactosidase to the lactose solution. The optimal enzyme concentration should be determined empirically but a starting point is 10 U/mL.[3]

  • Reaction Incubation: Incubate the reaction mixture at 55°C with shaking.[2]

  • Time-Course Sampling: Take samples at hourly intervals to monitor the progress of the reaction.

  • Enzyme Inactivation: Stop the reaction by heating the samples for 2 minutes at 100°C to inactivate the enzyme.[2]

  • Analysis: Dilute the samples and analyze the formation of oligosaccharides using Thin-Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[2]

Quantitative Data Summary:

ParameterValueReference
Substrate Concentration30% (w/wt) Lactose[2]
Enzymeβ-Galactosidase[2]
Buffer0.05 M Sodium Phosphate, pH 7.5[2]
Temperature55°C[2]
Optimal Reaction Time6-7 hours[2]
Maximum GOS Yield~35% (on dry basis)[4]

Experimental Workflow: Enzymatic Synthesis

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis sub_prep Prepare 30% Lactose Solution in Phosphate Buffer (pH 7.5) reaction Combine Substrate and Enzyme Incubate at 55°C with shaking sub_prep->reaction enz_prep Prepare β-Galactosidase Solution enz_prep->reaction sampling Take hourly samples reaction->sampling Time course inactivation Heat samples to 100°C to inactivate enzyme sampling->inactivation analysis Analyze by TLC or HPAEC-PAD inactivation->analysis

Caption: Workflow for the enzymatic synthesis of galacto-oligosaccharides.

II. Chemical Synthesis of this compound-Containing Oligosaccharides

Chemical synthesis provides a versatile approach to producing a wide range of this compound-containing oligosaccharides, including those with unnatural linkages or modifications that are not accessible through enzymatic methods.

Application Note:

Chemical synthesis is ideal for creating novel oligosaccharide structures and for producing them on a larger scale. This method involves a series of protection, glycosylation, and deprotection steps. While it can be more labor-intensive than enzymatic synthesis, it offers greater flexibility in terms of the final product structure. Careful planning of the protecting group strategy is crucial for a successful synthesis.

Experimental Protocol: Chemical Synthesis of a Galactose Disaccharide

This protocol outlines a general strategy for the synthesis of a galactose disaccharide, which can be adapted for this compound by starting with the L-enantiomer.

Materials:

  • Penta-O-acetyl-D-galactopyranose (or the L-isomer)

  • Acetic anhydride (B1165640)

  • Sodium acetate

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • p-Thiocresol

  • Boron trifluoride etherate (BF3·OEt2)

  • Lactose-derived acceptor with a free hydroxyl group

  • Molecular sieves (4 Å)

  • Potassium carbonate

  • Methanol (B129727)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

Procedure:

  • Preparation of Glycosyl Donor (Thioglycoside):

    • Synthesize penta-O-acetyl-L-galactopyranose by reacting this compound with acetic anhydride and sodium acetate.[5]

    • React the penta-O-acetyl-L-galactopyranose with p-thiocresol and BF3·OEt2 to form the corresponding thioglycoside donor.[6]

  • Glycosylation:

    • Dissolve the lactose-derived acceptor and the thioglycoside donor in an anhydrous solvent such as dichloromethane in the presence of activated 4 Å molecular sieves.

    • Promote the glycosylation reaction by adding a suitable promoter, such as N-iodosuccinimide (NIS) and triflic acid (TfOH), at low temperature (e.g., -40°C).

    • Monitor the reaction by TLC until completion.

    • Quench the reaction and purify the resulting protected disaccharide by column chromatography.

  • Deprotection:

    • Deacetylation: Treat the protected disaccharide with potassium carbonate in methanol to remove the acetyl groups.[6]

    • Hydrogenolysis: If benzyl (B1604629) protecting groups are present on the acceptor, remove them by hydrogenolysis using Pd/C and hydrogen gas.[6]

    • Purify the final deprotected disaccharide.

Quantitative Data Summary (Illustrative Yields):

StepProductTypical YieldReference
AcetylationPenta-O-acetyl-galactopyranose98%[5]
GlycosylationProtected Disaccharide50-80%[6]
DeacetylationPartially Deprotected Disaccharide>90%[6]
HydrogenolysisFinal Disaccharide>90%[6]

Experimental Workflow: Chemical Synthesis

Chemical_Synthesis_Workflow start This compound donor_prep Preparation of L-Galactosyl Donor (e.g., Thioglycoside) start->donor_prep glycosylation Glycosylation Reaction donor_prep->glycosylation acceptor_prep Preparation of Protected Acceptor acceptor_prep->glycosylation protected_oligo Protected L-Galacto- Oligosaccharide glycosylation->protected_oligo purification1 Purification protected_oligo->purification1 deprotection Deprotection Steps (e.g., Deacetylation, Hydrogenolysis) final_product Final L-Galacto- Oligosaccharide deprotection->final_product purification2 Purification final_product->purification2 purification1->deprotection

Caption: General workflow for the chemical synthesis of an this compound-containing oligosaccharide.

III. Biological Significance and Signaling

This compound-containing oligosaccharides can play significant roles in biological systems, often by interacting with specific carbohydrate-binding proteins called lectins. Galectins, a family of β-galactoside-binding lectins, are involved in a variety of cellular processes, including cell adhesion, migration, and signaling.[4] The interaction of galectins with galactose-containing glycans on the cell surface can trigger intracellular signaling cascades.

Application Note:

Understanding the interaction of this compound-containing oligosaccharides with galectins is crucial for developing drugs that can modulate these signaling pathways. These oligosaccharides can act as either agonists or antagonists of galectin signaling, depending on their structure. For example, they could be designed to inhibit the binding of galectins to their natural ligands on cancer cells, thereby affecting tumor growth and metastasis.

Galectin Signaling Pathway

Galectins can cross-link glycoproteins on the cell surface, leading to the formation of a galectin-glycoprotein lattice.[4] This lattice can modulate the activity of various cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins, thereby influencing downstream signaling pathways that control cell proliferation, survival, and migration.

Galectin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space galectin Galectin receptor Glycoprotein Receptor (e.g., RTK, Integrin) galectin->receptor Binds to Galactose Residue l_gal_oligo This compound Oligosaccharide l_gal_oligo->galectin Inhibits Binding signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade Activates cellular_response Cellular Response (Proliferation, Migration, Apoptosis) signaling_cascade->cellular_response

Caption: Simplified diagram of a galectin-mediated signaling pathway and its potential inhibition by an this compound-containing oligosaccharide.

IV. Characterization of this compound-Containing Oligosaccharides

The structural characterization of synthesized oligosaccharides is essential to confirm their identity and purity. A combination of analytical techniques is typically employed.

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a powerful technique for the separation and quantification of oligosaccharides.

  • Mass Spectrometry (MS): Provides information on the molecular weight and, with tandem MS (MS/MS), the sequence and branching of the oligosaccharide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the complete structure, including the stereochemistry of the glycosidic linkages.

  • Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring reaction progress and assessing the purity of the final product.

Conclusion

The incorporation of this compound into oligosaccharides presents a promising avenue for the development of novel therapeutics and research tools. The detailed protocols and application notes provided herein offer a foundation for researchers to synthesize and characterize these unique molecules. The ability to modulate biological pathways, such as galectin signaling, through the use of this compound-containing oligosaccharides highlights their potential impact in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic L-Galactose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of L-Galactose. Our aim is to help you improve reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a common enzymatic pathway for this compound synthesis?

A1: While various strategies exist, a common approach involves a multi-enzyme cascade. A plausible pathway starts from a readily available substrate like galactitol or L-sorbose. For instance, L-sorbose can be converted to L-gulose by an epimerase, followed by an isomerase to yield this compound. Another potential route involves the oxidation of galactitol.

Q2: My this compound yield is consistently low. What are the primary factors to investigate?

A2: Low yields in enzymatic cascades can stem from several factors. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Ensure pH, temperature, and buffer composition are optimal for all enzymes in the cascade.

  • Enzyme Instability or Inactivity: Verify the specific activity of your enzyme preparations. Enzymes can lose activity during storage or under reaction conditions.

  • Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of this compound and other byproducts can inhibit enzyme activity.[1][2][3]

  • Unfavorable Reaction Equilibria: Many isomerization and epimerization reactions are reversible and may not favor product formation.[4]

  • Byproduct Formation: Non-specific enzyme activity can lead to the formation of unwanted side products, consuming substrate and complicating purification.[5][6]

Q3: How can I minimize byproduct formation in my reaction?

A3: Minimizing byproducts requires a multi-faceted approach. Consider using enzymes with high substrate specificity.[7][8][9] Optimizing reaction conditions can also help favor the desired reaction pathway. Additionally, genetic engineering of the enzymes or the host organism expressing them can reduce the activity of competing pathways.[5][6]

Q4: What are the best practices for purifying this compound from the reaction mixture?

A4: Purification of this compound often involves chromatographic techniques. Size exclusion and adsorption chromatography are commonly employed to separate the target sugar from enzymes, unreacted substrate, and byproducts.[10][11][12] In some cases, specific microorganisms can be used to selectively consume contaminating sugars like D-galactose, simplifying the purification process.[13]

Troubleshooting Guides

Issue 1: Low Conversion Rate
Possible Cause Suggested Solution
Incorrect pH or Temperature Determine the optimal pH and temperature for each enzyme individually and then find a suitable compromise for the cascade. The activity of many enzymes is highly dependent on these parameters.[14][15]
Enzyme Denaturation Handle enzymes gently, avoiding vigorous shaking or repeated freeze-thaw cycles. Ensure proper storage conditions as recommended by the supplier. Consider using more thermostable enzymes if operating at higher temperatures.[16]
Insufficient Cofactors Ensure the presence of necessary cofactors (e.g., NAD(P)H, metal ions like Mn²⁺ or Co²⁺) in appropriate concentrations.[17][18] Some isomerases are metal-dependent for their activity and stability.
Thermodynamic Equilibrium To overcome unfavorable equilibria, consider strategies like in-situ product removal or using a cascade of reactions that pull the equilibrium towards the final product.[4][19]
Issue 2: Rapid Loss of Enzyme Activity
Possible Cause Suggested Solution
Protease Contamination If using cell lysates, add protease inhibitors to the reaction mixture. Purifying the enzymes can also remove contaminating proteases.
Reaction Conditions Too Harsh Operate within the known stability range for the pH and temperature of your enzymes. Immobilizing the enzymes on a solid support can sometimes enhance their stability.[20]
Oxidative Damage For oxygen-sensitive enzymes, perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Accumulation of Intermediates
Possible Cause Suggested Solution
Bottleneck in the Pathway The activity of one enzyme in the cascade may be significantly lower than the others. Increase the concentration of the rate-limiting enzyme.
Inhibition of a Downstream Enzyme The accumulating intermediate or another component in the reaction mixture may be inhibiting a subsequent enzyme. Diluting the reaction mixture or implementing a fed-batch strategy for the substrate can alleviate this.

Data Presentation

Table 1: Optimal Conditions for Key Enzymes in Rare Sugar Synthesis

EnzymeSource OrganismOptimal pHOptimal Temp. (°C)Required CofactorsReference
L-arabinose isomeraseLactobacillus plantarum7.560Mn²⁺, Co²⁺[17]
L-arabinose isomeraseThermotoga maritima7.590-[16]
L-arabinose isomeraseKlebsiella pneumoniae8.040Mn²⁺[18]
L-ribulose-3-epimeraseMesorhizobium loti8.060-[21]
L-xylulose reductaseTrichoderma reesei--NADPH[22]

Table 2: Kinetic Parameters of Selected L-arabinose Isomerases for D-Galactose

Enzyme SourceK_m (mM)k_cat (s⁻¹)k_cat/K_m (mM⁻¹s⁻¹)Reference
Lactobacillus plantarum NC869.7-0.027[17]
Thermotoga maritima60-0.14[16]
Bacillus amyloliquefaciens251.6-0.039[15]

Experimental Protocols

Protocol 1: General Assay for L-arabinose Isomerase Activity
  • Reaction Mixture: Prepare a 1 mL reaction mixture containing 50 mM buffer (e.g., phosphate (B84403) buffer, pH 7.5), 1 mM MnCl₂, 100 mM D-galactose, and the enzyme solution.

  • Incubation: Incubate the mixture at the optimal temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by heating the mixture at 100°C for 10 minutes.

  • Quantification: Centrifuge the sample to pellet any precipitate. Analyze the supernatant for the product (D-tagatose, an isomer of this compound) using High-Performance Liquid Chromatography (HPLC) with a suitable carbohydrate analysis column.[23]

Protocol 2: Purification of His-tagged Recombinant Enzyme
  • Cell Lysis: Resuspend the E. coli cell pellet expressing the His-tagged enzyme in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0). Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with a wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged enzyme with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: Exchange the buffer of the purified enzyme to a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5) using dialysis or a desalting column.

Visualizations

Enzymatic_Cascade_for_L_Galactose cluster_pathway Hypothetical this compound Synthesis Pathway Galactitol Galactitol L_Sorbose L-Sorbose Galactitol->L_Sorbose Sorbitol Dehydrogenase L_Gulose L-Gulose L_Sorbose->L_Gulose L-Ribulose-3-epimerase (broad specificity) L_Galactose This compound L_Gulose->L_Galactose L-arabinose isomerase (broad specificity)

Caption: A hypothetical multi-enzyme cascade for the synthesis of this compound.

Troubleshooting_Workflow Start Low this compound Yield Check_Conditions Verify Reaction Conditions (pH, Temp, Cofactors) Start->Check_Conditions Check_Enzyme Assess Enzyme Activity & Stability Check_Conditions->Check_Enzyme Conditions OK Optimize_Conditions Optimize pH, Temp, Cofactor Concentration Check_Conditions->Optimize_Conditions Suboptimal Analyze_Byproducts Analyze for Byproducts & Intermediates Check_Enzyme->Analyze_Byproducts Enzyme OK Improve_Enzyme Use Fresh Enzyme/ Improve Storage/ Increase Concentration Check_Enzyme->Improve_Enzyme Inactive/ Unstable Address_Byproducts Modify Enzyme Ratio/ Purify Enzymes/ Consider Product Removal Analyze_Byproducts->Address_Byproducts Present Success Yield Improved Analyze_Byproducts->Success None Optimize_Conditions->Success Improve_Enzyme->Success Address_Byproducts->Success

Caption: A decision tree for troubleshooting low yield in enzymatic this compound synthesis.

References

Technical Support Center: Chemical Synthesis of L-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of L-Galactose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in the laboratory. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your synthesis endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chemical synthesis of this compound?

A1: The most significant challenge is controlling the stereochemistry at multiple chiral centers to convert the commonly available D-galactose into its enantiomer, this compound.[1] This requires a multi-step process involving the inversion of configuration at every asymmetric carbon atom.[1] A particularly difficult step in related glycosylation reactions is controlling the stereochemistry at the anomeric center (C1) to achieve a specific linkage (α or β), as this is heavily influenced by the protecting groups on other hydroxyls, especially at the C2 position.[2]

Q2: How do protecting groups influence the stereochemical outcome of glycosylation reactions involving galactose?

A2: Protecting groups are critical for directing stereoselectivity.[3]

  • Participating Groups: Acyl-type protecting groups (e.g., acetate, benzoate) at the C2 position can form a cyclic acyloxonium ion intermediate. This intermediate blocks one face of the sugar ring, forcing an incoming nucleophile (glycosyl acceptor) to attack from the opposite face, which typically results in a 1,2-trans-glycoside.[4]

  • Non-Participating Groups: Ether-type protecting groups (e.g., benzyl) at the C2 position do not form this intermediate. Their presence generally leads to a mixture of α and β anomers, as they do not shield one face of the molecule.[4]

  • Remote Participation: Acyl groups at the C4 position can also influence stereoselectivity through remote participation, which can help increase the yield of desired 1,2-cis glycosides (the α-anomer for galactose).[2]

Q3: What are common side reactions that lead to low yields in this compound synthesis?

A3: Low yields can result from several side reactions. During glycosylation steps, a highly reactive glycosyl donor might react with itself (self-condensation) or be hydrolyzed by trace amounts of moisture in the reaction.[5] Depending on the protecting groups and reaction conditions, elimination reactions can occur, leading to the formation of glycal byproducts.[6] Furthermore, the decomposition of the glycosyl donor or acceptor under harsh reaction conditions can also significantly reduce the overall yield.[7]

Q4: Why is purification of synthetic this compound often difficult?

A4: Purification is challenging due to the presence of a complex mixture of products and byproducts. This can include unreacted starting materials, incompletely deprotected intermediates, and stereoisomers (anomers) of the desired product.[4] These molecules often have very similar physical properties, making separation by standard chromatography difficult. As a result, some synthetic routes are specifically designed to avoid chromatographic purification altogether.[8]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Symptom Possible Cause Suggested Solution
Reaction fails to proceed or stalls Moisture Contamination: Glycosylation reactions are highly sensitive to water, which hydrolyzes the activated glycosyl donor.[4]Ensure all glassware is oven-dried. Use anhydrous solvents, and store them over molecular sieves (4Å).[5] Perform reactions under an inert atmosphere (Argon or Nitrogen).
Impure Reagents/Solvents: Impurities can inhibit catalysts or cause side reactions.[9]Use high-purity, freshly opened reagents and solvents. Purify solvents if necessary.
Inactive Promoter/Catalyst: The promoter (e.g., silver triflate, TMSOTf) may have degraded due to improper storage or exposure to moisture.Use a fresh batch of the promoter. Consider a more potent promoter system if the acceptor is sterically hindered.[4]
Significant amount of byproduct formation Donor/Acceptor Decomposition: Reaction conditions (e.g., high temperature, strong Lewis acids) may be too harsh.Monitor the reaction closely by TLC or LC-MS. Consider running the reaction at a lower temperature for a longer duration.[4][5]
Glycal Formation: Elimination is competing with the desired glycosylation.Optimize reaction conditions, such as the promoter and temperature, to favor glycosylation over elimination.[6]
Orthoester Formation: With participating protecting groups, stable orthoester byproducts can form, preventing the desired glycosylation.Adjust reaction conditions; sometimes a change in solvent or temperature can disfavor orthoester formation.
Problem 2: Poor Stereoselectivity (Incorrect α/β Anomer Ratio)
Symptom Possible Cause Suggested Solution
Formation of undesired β-anomer Neighboring Group Participation: An acetyl or benzoyl group at the C2 position is directing the formation of the 1,2-trans product.[4]To obtain the α-anomer (1,2-cis), replace the C2 participating group with a non-participating group, such as a benzyl (B1604629) ether.[4]
Formation of an α/β mixture Use of Non-Participating Group: A C2 ether protecting group does not direct the stereochemistry, leading to a mixture.Utilize a strategy that promotes α-selectivity, such as using a conformationally rigid protecting group (e.g., 4,6-O-benzylidene acetal) or leveraging remote participation from a C4 acyl group.[2]
Solvent Effects: The solvent can influence the stability of reactive intermediates, thereby affecting the stereochemical outcome.Experiment with different solvents. Less polar, non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) often favor the formation of the α-anomer.

Quantitative Data on L-Sugar Synthesis

The synthesis of L-sugars from their D-enantiomers is a complex process, and overall yields can vary significantly based on the chosen strategy. Below is a summary of data from various synthesis approaches.

Starting Material Target Molecule Key Strategy Number of Steps Reported Yield
D-GalactoseThis compoundChemical inversion of stereocenters6Described as "efficient"; no chromatographic purification required.[8]
D-Glucose / D-MannoseL-Glucose / this compound derivativesHead-to-tail inversion (switching C1 and C5 functional groups)Multi-stepHigh yields for intermediate steps (e.g., 80-85%).[10] Described as having high overall yields for large-scale preparation.[11]
D-GlucoseOrthogonally protected this compoundC1/C5 functional group switch via a C-glycoside intermediateMulti-stepDescribed as "good yields".[12]
GalactoseTalose (epimer)Enzymatic conversion (Cellobiose 2-epimerase)18.5% molar yield.[13]

Experimental Protocols

Representative Protocol: Multi-Step Synthesis of this compound from D-Galactose

This protocol is a representative summary of a common chemical approach involving the inversion of stereocenters. Caution: This synthesis involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting.

Step 1: Protection of D-Galactose

  • Objective: Protect the C1, C2, C3, and C4 hydroxyl groups, leaving C6 free. A common method is to form a di-O-isopropylidene derivative.

  • Procedure:

    • Suspend D-galactose in anhydrous acetone.

    • Add a catalytic amount of a strong acid (e.g., H₂SO₄) or a Lewis acid (e.g., ZnCl₂).[14]

    • Stir the reaction at room temperature until TLC analysis shows complete consumption of the starting material.

    • Neutralize the acid, filter the solution, and concentrate under reduced pressure.

    • Purify the resulting 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose by crystallization or chromatography.[14]

Step 2: Oxidation of C6 Hydroxyl Group

  • Objective: Oxidize the primary alcohol at C6 to an aldehyde.

  • Procedure:

    • Dissolve the protected galactose derivative from Step 1 in an anhydrous solvent like DCM.

    • Add an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or use Swern oxidation conditions.

    • Stir at room temperature and monitor by TLC.

    • Upon completion, work up the reaction by filtering through a pad of silica (B1680970) or celite and concentrating the filtrate.

Step 3: Inversion of C5 Stereocenter (e.g., via Wittig Reaction and Reduction)

  • Objective: Invert the stereochemistry at C5. This is a crucial and complex part of the synthesis.

  • Procedure:

    • Perform a Wittig reaction on the C6 aldehyde to form an alkene, extending the carbon chain.

    • Selectively reduce the double bond using conditions that allow for stereochemical control (e.g., catalytic hydrogenation with a specific catalyst). This step establishes the L-configuration at the new C5.

Step 4: Inversion of C4 Stereocenter (Epimerization)

  • Objective: Invert the hydroxyl group at C4.

  • Procedure:

    • Activate the C4 hydroxyl group by converting it to a good leaving group (e.g., a tosylate or mesylate).

    • Displace the leaving group with a nucleophile (e.g., acetate) in an Sₙ2 reaction, which proceeds with inversion of configuration.

    • Remove the newly introduced group (e.g., by hydrolysis) to reveal the inverted hydroxyl group.

Step 5: Global Deprotection

  • Objective: Remove all protecting groups to yield free this compound.

  • Procedure:

    • Treat the fully inverted, protected sugar with a strong acid in an aqueous solution (e.g., trifluoroacetic acid/water).[3]

    • Heat the reaction as necessary to cleave the isopropylidene groups.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, neutralize the solution and purify the final this compound product, often by crystallization or ion-exchange chromatography.[15]

Visualizations

experimental_workflow start D-Galactose step1 Regioselective Protection (e.g., Isopropylidene Acetal Formation) start->step1 step2 Functional Group Transformation (e.g., Oxidation, Chain Elongation) step1->step2 step3 Stereochemical Inversion (Key Epimerization Steps at C4/C5) step2->step3 step4 Global Deprotection (Acidic Hydrolysis) step3->step4 end This compound step4->end

Caption: General workflow for the chemical synthesis of this compound from D-Galactose.

protecting_group_logic cluster_0 C2 Participating Group (e.g., Acetyl) cluster_1 C2 Non-Participating Group (e.g., Benzyl) a1 Glycosyl Donor Activation a2 Neighboring Group Participation a1->a2 a3 Formation of Cyclic Acyloxonium Ion a2->a3 a4 Blocks α-face a3->a4 a5 Nucleophilic Attack from β-face a4->a5 a6 1,2-trans Product (β-anomer) a5->a6 b1 Glycosyl Donor Activation b2 Formation of Oxocarbenium Ion b1->b2 b3 α and β faces are accessible b2->b3 b4 Nucleophilic Attack b3->b4 b5 α/β Mixture b4->b5

Caption: Influence of C2 protecting groups on glycosylation stereoselectivity.

Caption: Troubleshooting flowchart for diagnosing the cause of low reaction yield.

References

Technical Support Center: High-Purity L-Galactose Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity L-Galactose. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities can include other monosaccharides such as D-galactose, glucose, and arabinose, as well as process-related impurities like residual solvents, salts, and color bodies. Depending on the synthetic route, you may also encounter intermediates or by-products.

Q2: What is the expected purity of this compound after a single purification step?

A2: The achievable purity depends on the initial purity of the starting material and the chosen purification method. A single crystallization step can increase purity significantly, often to >99%. For higher purities, multiple recrystallizations or a combination of techniques like ion exchange and crystallization may be necessary.

Q3: How can I accurately determine the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) is a common and reliable method for quantifying this compound and its common sugar impurities.[1][2][3] Other techniques include Gas Chromatography (GC) for volatile impurities and Karl Fischer titration for water content.

Q4: What are the ideal storage conditions for high-purity this compound?

A4: High-purity this compound should be stored in a tightly sealed container in a cool, dry place to prevent moisture absorption. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Crystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
No crystal formation - Solution is not supersaturated.- Presence of impurities inhibiting nucleation.- Cooling rate is too fast.- Concentrate the solution by evaporating more solvent.- Add a seed crystal of this compound.- Purify the solution using ion exchange chromatography prior to crystallization.- Slow down the cooling process.
Formation of oil instead of crystals - High concentration of impurities.- Solution is too concentrated.- Inappropriate solvent system.- Perform a pre-purification step (e.g., activated carbon treatment or ion exchange).- Dilute the solution slightly.- Experiment with different solvent/anti-solvent systems (e.g., ethanol (B145695)/water, methanol/isopropanol).
Low yield of crystals - Incomplete crystallization.- Crystals redissolving during washing.- Allow more time for crystallization at a lower temperature.- Ensure the wash solvent is ice-cold and use it sparingly.
Discolored crystals - Presence of colored impurities in the starting material.- Treat the this compound solution with activated carbon before crystallization.- Utilize ion exchange chromatography for color removal.
Ion Exchange Chromatography (IEC) Issues
Problem Possible Cause(s) Suggested Solution(s)
Low recovery of this compound - this compound is binding to the resin.- Incomplete elution.- Ensure the pH of the mobile phase is appropriate to prevent any charge development on the sugar.- Increase the elution volume or adjust the eluent strength (if using a salt gradient for other separations).
Poor separation of impurities - Inappropriate resin choice.- Incorrect mobile phase conditions.- Column overloading.- Use a mixed-bed ion exchange resin for effective removal of ionic impurities.- Optimize the pH and flow rate of the mobile phase.- Reduce the amount of sample loaded onto the column.
Column clogging or high backpressure - Particulate matter in the sample.- Microbial growth in the column.- Filter the sample through a 0.45 µm filter before loading.- Store the column in an appropriate storage solution (e.g., 20% ethanol) to prevent microbial growth.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general guideline and may require optimization based on the specific impurities present in the starting material.

1. Dissolution:

  • Dissolve the crude this compound in a minimal amount of hot deionized water (e.g., 80°C) to form a saturated solution.

2. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of this compound) and stir for 30 minutes at 80°C.
  • Filter the hot solution through a celite bed to remove the activated carbon.

3. Crystallization:

  • Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
  • For further crystallization, place the solution in a refrigerator or cold room (4°C) for several hours or overnight.

4. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of ice-cold ethanol to remove residual impurities.

5. Drying:

  • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

Protocol 2: Desalting and Decolorization of this compound Solution by Ion Exchange Chromatography

This protocol is designed to remove ionic impurities and color bodies from an this compound solution prior to crystallization.

1. Resin Preparation:

  • Use a mixed-bed ion exchange resin containing a strong acid cation exchanger and a strong base anion exchanger.
  • Prepare the resin according to the manufacturer's instructions, which typically involves washing with deionized water.

2. Column Packing:

  • Pack a chromatography column with the prepared mixed-bed resin.
  • Equilibrate the column by passing several column volumes of deionized water through it until the conductivity of the eluate is close to that of the input water.

3. Sample Loading:

  • Prepare an aqueous solution of crude this compound (e.g., 20-30% w/v).
  • Load the solution onto the column at a controlled flow rate.

4. Elution:

  • Elute the this compound with deionized water. Since this compound is a neutral molecule, it will not bind to the ion exchange resin and will elute in the void volume.
  • Collect the fractions containing the purified this compound. The presence of this compound can be monitored using a refractive index detector or by offline analysis (e.g., TLC or HPLC).

5. Post-IEC Processing:

  • The collected this compound solution can be concentrated and subjected to crystallization (Protocol 1) to obtain a high-purity solid product.

Quantitative Data

Table 1: Typical Purity and Impurity Profile of Galactose

ParameterSpecification (Pharmaceutical Grade)
Assay Purity 98.0% - 99.9%
Moisture 0.2% - 1.0%
Glucose 0.05% - 0.5%
Lactose Trace - 0.2%
Galactitol (Dulcitol) 0.01% - 0.1%
Galactonic Acid 0.01% - 0.3%
Other Hexoses < 0.5%
Total Ash < 0.1%

Note: This data is for general galactose and serves as a typical reference. Actual values for this compound may vary.

Visualizations

experimental_workflow cluster_purification This compound Purification Workflow crude_l_galactose Crude this compound dissolution Dissolution in Hot Water crude_l_galactose->dissolution decolorization Activated Carbon Treatment (Optional) dissolution->decolorization crystallization Cooling & Crystallization dissolution->crystallization If no decolorization filtration Hot Filtration decolorization->filtration filtration->crystallization crystal_collection Vacuum Filtration & Washing crystallization->crystal_collection drying Drying crystal_collection->drying high_purity_l_galactose High-Purity this compound drying->high_purity_l_galactose iec_workflow cluster_iec Ion Exchange Chromatography Workflow l_galactose_solution Aqueous this compound Solution iec_column Mixed-Bed Ion Exchange Column l_galactose_solution->iec_column Sample Loading elution Elution with Deionized Water iec_column->elution fraction_collection Fraction Collection elution->fraction_collection analysis Purity Analysis (HPLC) fraction_collection->analysis purified_solution Purified this compound Solution analysis->purified_solution

References

L-Galactose Stability in Aqueous Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of L-Galactose in aqueous solutions for experimental use. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare an aqueous solution of this compound?

To prepare an this compound solution, dissolve the crystalline solid in high-purity water (e.g., sterile water for injection). For concentrations up to 30% w/v, gentle heating up to 50°C can aid dissolution.[1] If using the solution for cell culture, it is crucial to sterilize it. The recommended method is filtration through a 0.22 μm filter.[2]

Q2: What are the recommended storage conditions for this compound solutions?

For long-term storage, it is recommended to store this compound stock solutions at -80°C (for up to 6 months) or -20°C (for up to 1 month), preferably under a nitrogen atmosphere.[2] For short-term use, aqueous solutions can be stored refrigerated at 2–8°C.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.[2]

Q3: How stable is this compound in an aqueous solution at room temperature?

The estimated shelf-life of a sterile this compound solution in water at room temperature (25°C) is approximately four and a half months, with degradation not exceeding 4% during this period.[4][5] However, stability is dependent on concentration and the absence of contaminants.

Q4: Can I sterilize my this compound solution by autoclaving?

Autoclaving can be used for this compound solutions prepared in pure water or phosphate (B84403) buffers, with less than 5% degradation observed after autoclaving at 121°C for 30 minutes.[4] However, autoclaving is not recommended for this compound solutions containing pH buffers, especially acetate (B1210297) buffers, as this can lead to significant degradation (up to 21% loss) and a decrease in pH.[4][5]

Q5: Why has my this compound solution turned yellow?

A yellow discoloration is associated with the degradation of galactose, particularly upon autoclaving or prolonged storage at elevated temperatures (e.g., 65°C).[4][5] This color change can be due to the formation of degradation products such as 5-hydroxymethylfurfural (B1680220) (5-HMF).[5]

Q6: What factors can accelerate the degradation of this compound in my experiments?

Several factors can increase the rate of this compound degradation in aqueous solutions:

  • High Temperatures: Degradation increases with rising temperatures.[4]

  • Buffer Concentration and Type: Higher buffer concentrations can accelerate degradation. Acetate buffers, in particular, have been shown to cause more significant loss compared to phosphate buffers.[4][5]

  • High this compound Concentration: Degradation is more pronounced at higher concentrations of galactose.[4]

  • Non-sterile Conditions: Microbial contamination can lead to the consumption or degradation of this compound.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or low biological activity in the experiment. Degraded this compound: The solution may have been stored improperly or for too long.Prepare a fresh solution of this compound from a crystalline solid. Verify the purity and concentration of the new stock solution.[6]
Incorrect Concentration: Errors in weighing or dilution.Re-calculate and prepare the solution, ensuring pipettes are calibrated.[6]
High background signal in an enzyme assay. Substrate Instability: this compound may be degrading under the specific assay conditions (e.g., pH, temperature), leading to non-enzymatic product formation.Run a control experiment with the assay buffer and this compound but without the enzyme to check for substrate stability.[6]
Contaminated Reagents: Buffers or other reagents may be contaminated.Use fresh, sterile-filtered buffers and reagents.[6]
Inconsistent or irreproducible results between experiments. Variability in Solution Preparation: Inconsistencies in preparing the this compound solution.Standardize the solution preparation protocol, including the source of water and the final concentration.
Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation.Aliquot the stock solution into single-use volumes after preparation to avoid freeze-thaw cycles.[2]
Pipetting Errors: Inaccurate pipetting can lead to significant variations.Ensure pipettes are properly calibrated and that solutions are mixed thoroughly.[6]
Visible precipitation or cloudiness in the solution upon thawing. Concentration Exceeds Solubility at Lower Temperatures: The concentration of this compound may be too high to remain in solution when cold.Gently warm the solution to redissolve the precipitate. Consider preparing a more dilute stock solution if the issue persists.

Data Presentation

Table 1: Stability of Galactose Solutions in Water at Various Temperatures

Concentration (w/v)TemperatureDurationDegradation (%)
5% - 30%25°C6 weeks< 4%
5% - 30%45°C6 weeks< 4%
5% - 30%65°C6 weeks< 4%

Data adapted from studies on D-Galactose, which is expected to have similar stability to this compound under these conditions.[5]

Table 2: Effect of Autoclaving (121°C for 30 min) on Galactose Stability in Different Buffers

Concentration (w/v)Solvent/BufferDegradation (%)
5% - 30%Water< 5%
5% - 30%Phosphate Buffer< 5%
30%Acetate BufferUp to 21%

Data adapted from studies on D-Galactose.[4][5]

Table 3: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationSolventNotes
-80°CUp to 6 monthsWater or DMSORecommended for long-term storage. Store under nitrogen.[2]
-20°CUp to 1 monthWater or DMSOSuitable for medium-term storage. Store under nitrogen.[2]
2 - 8°CShort-termWaterFor ready-to-use solutions.[3]
Room Temperature (25°C)Up to 4.5 monthsSterile WaterFor filtered, sterile solutions.[4][5]

Experimental Protocols

Protocol 1: Preparation and Storage of a Sterile this compound Stock Solution

  • Materials:

    • This compound powder (high purity)

    • Sterile, high-purity water (e.g., water for injection, WFI)

    • Sterile flasks or bottles

    • Sterile 0.22 μm syringe filter

    • Sterile syringes

    • Sterile conical tubes for aliquots

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of sterile water to achieve the target concentration (e.g., for a 20% w/v solution, add 20g of this compound to a final volume of 100 mL of water).

    • Mix gently until the powder is completely dissolved. Gentle warming may be applied if necessary.

    • Draw the solution into a sterile syringe.

    • Attach the sterile 0.22 μm filter to the syringe.

    • Filter the solution into a sterile container.

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile tubes.

    • Label the aliquots clearly with the name, concentration, and date of preparation.

    • Store the aliquots at the recommended temperature (-20°C or -80°C for long-term storage).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Galactose Quantification

This method is used to determine the concentration and assess the degradation of galactose in aqueous solutions.

  • Principle: HPLC separates components of a mixture based on their affinity for the stationary and mobile phases. For galactose, a carbohydrate analysis column is typically used with a refractive index (RI) detector.

  • Methodology Summary:

    • Sample Preparation: Dilute the galactose-containing samples to a nominal concentration (e.g., 0.5% w/v) with the mobile phase. An internal standard, such as cellobiose, can be added for improved accuracy.[4]

    • Chromatographic System:

      • Column: A carbohydrate analysis column.

      • Mobile Phase: A mixture of acetonitrile (B52724) and water.

      • Flow Rate: A constant flow rate suitable for the column.

      • Detector: A refractive index (RI) detector.

    • Analysis:

      • Inject a known volume of the prepared sample onto the HPLC system.

      • Create a standard curve by running known concentrations of galactose.

      • Determine the galactose concentration in the samples by comparing their peak heights or areas to the standard curve.[4]

Visualizations

L_Galactose_Workflow This compound Solution Preparation and Stability Workflow A Weigh this compound Powder B Dissolve in Sterile Water A->B C Sterile Filter (0.22 µm) B->C D Aliquot into single-use tubes C->D E Store at -20°C or -80°C D->E F Thaw aliquot for experiment E->F As needed G Use in Experiment F->G H Discard unused portion of aliquot G->H Post-experiment

Caption: Workflow for preparing and storing stable this compound solutions.

Troubleshooting_Flowchart Troubleshooting Flowchart for this compound Experiments start Experiment Yields Unexpected Results q1 Is the this compound solution fresh (<1 month at -20°C)? start->q1 a1_no Prepare a fresh, sterile-filtered solution. q1->a1_no No q2 Was the solution autoclaved with a pH buffer? q1->q2 Yes a1_no->q2 a2_yes Degradation likely. Prepare fresh solution using sterile filtration. q2->a2_yes Yes q3 Are results inconsistent? q2->q3 No a2_yes->q3 a3_yes Check for pipetting errors and use single-use aliquots to avoid freeze-thaw. q3->a3_yes Yes end_node Review other experimental parameters (enzyme activity, cell health, etc.) q3->end_node No a3_yes->end_node

Caption: A decision tree for troubleshooting common experimental issues.

Leloir_Pathway Simplified Leloir Pathway for D-Galactose Metabolism Gal Galactose Gal1P Galactose-1-Phosphate Gal->Gal1P Galactokinase UDPGal UDP-Galactose Gal1P->UDPGal GALT Glc1P Glucose-1-Phosphate UDPGal->Glc1P GALT UDPGlc UDP-Glucose UDPGlc->UDPGal UDP-galactose 4-epimerase Glc6P Glucose-6-Phosphate Glc1P->Glc6P Phosphoglucomutase Glycolysis Glycolysis Glc6P->Glycolysis

Caption: Contextual pathway for D-Galactose metabolism in most organisms.

References

Common problems in L-Galactose metabolic pathway studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals studying the L-Galactose metabolic pathway, primarily focusing on the L-ascorbic acid (Vitamin C) biosynthesis route in plants (the Smirnoff-Wheeler pathway).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the this compound metabolic pathway and why is it significant?

A1: The this compound pathway, also known as the Smirnoff-Wheeler pathway, is the primary route for L-ascorbic acid (Vitamin C) biosynthesis in plants.[1] It starts from D-glucose-6-phosphate and proceeds through a series of enzymatic steps to produce L-ascorbic acid, a crucial antioxidant and enzyme cofactor involved in various physiological processes, including stress resistance and cell division.[2][3] Understanding this pathway is vital for developing strategies to enhance crop nutritional value and stress tolerance.

Q2: Which enzyme is considered the main regulatory point of the pathway?

A2: GDP-L-galactose phosphorylase (GGP), also known as VTC2, is widely recognized as the key regulatory enzyme and the first committed step in the L-ascorbic acid biosynthesis pathway.[1][4] Its activity is a major control point for the flux through the pathway.[5][6] Overexpression of the GGP gene has been shown to significantly increase ascorbate (B8700270) concentrations in various plants.[7]

Q3: Why are my L-ascorbic acid measurements inconsistent?

A3: L-ascorbic acid is highly unstable and susceptible to degradation. Inconsistency in measurements is a common problem often stemming from:

  • Oxidation: Ascorbate is readily oxidized, especially in the presence of oxygen, transition metal ions (like Cu²⁺ and Fe³⁺), and at alkaline pH.[8]

  • Sample Handling: Improper sample storage (e.g., at room temperature or exposed to light) and delays in extraction can lead to significant losses.[8]

  • Extraction Method: The choice of extraction solvent is critical. Acidic solutions, such as metaphosphoric acid, are used to stabilize ascorbate and prevent its oxidation during extraction.[8][9]

Q4: Can I use a spectrophotometric method to measure L-ascorbic acid in crude plant extracts?

A4: While spectrophotometric methods, like the 2,6-dichlorophenolindophenol (DCPIP) titration assay, are common, they can suffer from interference.[2][9] Other reducing compounds present in crude extracts can react with the assay reagents, leading to an overestimation of L-ascorbic acid content. For high accuracy and to distinguish between the reduced (ascorbic acid) and oxidized (dehydroascorbic acid) forms, High-Performance Liquid Chromatography (HPLC) is the recommended method.[8]

Section 2: Troubleshooting Guides

Troubleshooting Guide 1: Enzyme Assays

Problem: Low or No Activity for a Pathway Enzyme (e.g., this compound Dehydrogenase)

Potential Cause Troubleshooting Step Explanation
Substrate Degradation Prepare fresh substrate solutions before each experiment. Verify substrate integrity if possible.Substrates like this compound can degrade over time, leading to lower reaction rates.
Improper Buffer pH Verify the pH of your assay buffer. The optimal pH can be enzyme-specific. For example, this compound-1-phosphate phosphatase has a pH optimum around 7.0.[10]Enzyme activity is highly dependent on pH. Deviations from the optimal pH can drastically reduce or eliminate activity.
Enzyme Instability Keep enzyme preparations on ice at all times. Include stabilizing agents like glycerol (B35011) in the storage buffer. Perform a control reaction with a known active enzyme batch.Enzymes can lose activity due to improper storage, handling, or repeated freeze-thaw cycles.
Missing Cofactors Ensure all necessary cofactors are present at the correct concentration. For this compound dehydrogenase, NAD⁺ is the preferred cofactor. This compound-1-phosphate phosphatase requires Mg²⁺.[10]Many enzymes require cofactors for their catalytic activity. Their absence will result in no reaction.
Presence of Inhibitors Check for potential inhibitors in your sample extract. This can be tested by spiking a control reaction with your sample. Some studies have reported feedback inhibition by ascorbate on L-GalDH, though this may be a pH effect.[11]Endogenous compounds in crude extracts can inhibit enzyme activity.
Troubleshooting Guide 2: L-Ascorbic Acid Quantification via HPLC

Problem: Inconsistent Results, Peak Tailing, or Poor Resolution

Potential Cause Troubleshooting Step Explanation
Sample Degradation Extract samples in an acidic solvent (e.g., 5% meta-phosphoric acid) and keep them on ice and protected from light. Analyze samples as quickly as possible after extraction.[8]L-ascorbic acid degrades rapidly. Immediate stabilization and analysis are crucial for accurate quantification.
Poor Peak Shape (Tailing) Adjust the pH of the mobile phase. An acidic mobile phase (e.g., using formic or phosphoric acid) is typically used to ensure ascorbic acid is in its protonated form.Peak tailing can occur due to interactions between the analyte and the stationary phase, which is often pH-dependent.
Column Contamination Flush the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need replacement.Contaminants from previous samples can build up on the column, affecting performance.
Co-eluting Peaks Optimize the mobile phase composition (e.g., the ratio of aqueous buffer to organic modifier) or switch to a column with different selectivity.Other compounds in the extract may have similar retention times, interfering with the ascorbate peak.
Instrument Variability Check for leaks in the HPLC system. Ensure the pump is delivering a consistent flow rate and the detector lamp is functioning correctly.System issues like fluctuating pressure or detector noise can lead to inconsistent results.

Section 3: Data Presentation

Table 1: Kinetic Parameters of Key this compound Pathway Enzymes

This table summarizes reported Michaelis-Menten constants (Km) for several key enzymes in the pathway, primarily from Arabidopsis thaliana and kiwifruit. Km values indicate the substrate concentration at which the enzyme operates at half its maximum velocity.

EnzymeSubstrateOrganismReported Km (µM)Reference(s)
This compound-1-Phosphate Phosphatase (GPP/VTC4) This compound-1-PhosphateArabidopsis thaliana44[12]
This compound-1-Phosphate Phosphatase (GPP/VTC4) This compound-1-PhosphateKiwifruit (Actinidia deliciosa)20 - 40[10]
This compound Dehydrogenase (L-GalDH) This compoundSpinach150[3]

Note: Kinetic parameters can vary based on experimental conditions (pH, temperature, buffer composition).

Section 4: Experimental Protocols & Visualizations

Diagram 1: The Smirnoff-Wheeler Pathway (L-Ascorbic Acid Biosynthesis)

L_Galactose_Pathway cluster_legend Legend F6P D-Fructose-6-P M6P D-Mannose-6-P F6P->M6P M1P D-Mannose-1-P M6P->M1P GDP_M GDP-D-Mannose M1P->GDP_M GDP_G GDP-L-Galactose GDP_M->GDP_G GME LGal1P This compound-1-P GDP_G->LGal1P LGal This compound LGal1P->LGal LGalL L-Galactono-1,4-lactone LGal->LGalL AsA L-Ascorbic Acid LGalL->AsA PMI PMI PMM PMM GMP GMP GME GME GGP GGP (VTC2) Key Control Point GPP GPP (VTC4) LGalDH L-GalDH GLDH GLDH key_metabolite Metabolite key_enzyme Enzyme key_control Control Point

Caption: The Smirnoff-Wheeler pathway for L-ascorbic acid biosynthesis in plants.

Protocol 1: Quantification of L-Ascorbic Acid in Plant Tissue

This protocol outlines a standard method for extracting and measuring L-ascorbic acid using HPLC.

1. Materials:

  • Plant tissue (e.g., leaves, fruit)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 5% (w/v) meta-phosphoric acid (ice-cold)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

  • HPLC system with a UV detector (set to 244 nm)

  • C18 HPLC column

  • Mobile Phase: 25 mM potassium phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid.

  • L-ascorbic acid standard

  • 0.45 µm syringe filters

2. Extraction Procedure:

  • Weigh approximately 100-200 mg of fresh plant tissue.

  • Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a pre-weighed microcentrifuge tube on ice.

  • Add 1 mL of ice-cold 5% meta-phosphoric acid extraction buffer.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.[13]

  • Carefully collect the supernatant and transfer it to a new, clean tube on ice.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis:

  • Prepare a standard curve by dissolving L-ascorbic acid in the extraction buffer to create a series of known concentrations (e.g., 5 to 800 µM).[8]

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject 5-10 µL of the standards and the prepared plant extract samples.

  • Identify the L-ascorbic acid peak in the samples by comparing its retention time to that of the standard.

  • Quantify the amount of L-ascorbic acid in the samples by integrating the peak area and comparing it to the standard curve.

  • Express the final concentration as µmol per gram of fresh weight (µmol g⁻¹ FW).

Diagram 2: Troubleshooting Workflow for Low Enzyme Activity

Troubleshooting_Workflow start Start: Low/No Enzyme Activity Detected check_protocol Review Protocol (Incubation Time, Temperature) start->check_protocol check_reagents Check Assay Reagents (Buffer pH, Substrate, Cofactors) check_enzyme Check Enzyme Integrity (Storage, Handling, Age) check_reagents->check_enzyme Reagents OK sol_reagents Prepare Fresh Reagents check_reagents->sol_reagents Issue Found check_inhibitors Check for Inhibitors (Spiking Experiment) check_enzyme->check_inhibitors Enzyme OK sol_enzyme Use New Enzyme Aliquot / Purify New Batch check_enzyme->sol_enzyme Issue Found sol_inhibitors Dilute Sample or Use Purification Step check_inhibitors->sol_inhibitors Inhibitors Present end_node Problem Resolved check_inhibitors->end_node No Inhibitors check_protocol->check_reagents Protocol OK sol_protocol Optimize Assay Conditions check_protocol->sol_protocol Issue Found sol_reagents->start Re-test sol_enzyme->start Re-test sol_inhibitors->start Re-test sol_protocol->start Re-test

Caption: A systematic workflow for troubleshooting low enzyme activity in assays.

Diagram 3: Causal Relationships in Ascorbate Quantification Errors

Causal_Relationships problem Inaccurate Ascorbate Quantification cause1 Sample Degradation problem->cause1 cause2 Extraction Inefficiency problem->cause2 cause3 Analytical Method Issues problem->cause3 subcause1a Oxidation (Air, Light) cause1->subcause1a subcause1b Improper Storage (Temp) cause1->subcause1b subcause1c Incorrect pH cause1->subcause1c subcause2a Wrong Solvent cause2->subcause2a subcause2b Incomplete Homogenization cause2->subcause2b subcause3a Interference (Titration) cause3->subcause3a subcause3b Poor Resolution (HPLC) cause3->subcause3b subcause3c Instrument Calibration cause3->subcause3c

Caption: Common causes leading to inaccurate L-ascorbic acid quantification.

References

Optimizing conditions for L-galactose dehydrogenase activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing experiments involving L-galactose dehydrogenase (L-GDH).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound dehydrogenase activity?

A1: The optimal pH for this compound dehydrogenase from various plant sources is generally found to be around 7.0.[1][2][3][4] However, some studies have reported different optimal pH values, so it is recommended to perform a pH profile analysis for your specific enzyme and experimental conditions. It's important to note that high concentrations of ascorbic acid can lower the pH of the reaction buffer, which may affect enzyme activity.[1][2]

Q2: What is the preferred cofactor for this compound dehydrogenase?

A2: this compound dehydrogenase displays a strong preference for NAD+ as a cofactor over NADP+.[1][2][5]

Q3: What is the primary substrate for this compound dehydrogenase?

A3: The preferred substrate for this compound dehydrogenase is this compound.[1][3] The enzyme exhibits high affinity and selectivity for this compound.[1][3]

Q4: Are there any known inhibitors of this compound dehydrogenase?

A4: Yes, L-ascorbic acid (vitamin C) is a known feedback inhibitor of this compound dehydrogenase, acting as a competitive inhibitor with respect to this compound.[1][6][7][8][9] Additionally, compounds that react with sulfhydryl groups, such as N-ethylmaleimide (NEM) and p-chloromercuribenzoate, have been shown to inhibit enzyme activity, suggesting the importance of cysteine residues for catalysis.[6][9]

Q5: What is the typical temperature range for this compound dehydrogenase activity assays?

A5: this compound dehydrogenase activity assays are commonly performed at temperatures ranging from 25°C to 37°C.[6][10] The thermal stability of the enzyme may vary depending on the source and the presence of stabilizing agents like ammonium (B1175870) sulfate.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or no enzyme activity Incorrect pH of the reaction buffer.Verify the pH of your buffer and perform a pH optimization experiment (e.g., using a range of buffers from pH 6.0 to 9.0).
Degradation of the enzyme.Ensure proper storage of the enzyme at recommended temperatures (typically 2-10°C, do not freeze) and handle it on ice during experiment setup.[11]
Absence or insufficient concentration of the cofactor NAD+.Check the concentration and integrity of your NAD+ solution. Prepare fresh NAD+ solutions if necessary.
Presence of inhibitors in the sample or reagents.If your sample contains potential inhibitors like ascorbic acid, consider a sample preparation step to remove them (e.g., dialysis or gel filtration).
Inconsistent or variable results Pipetting errors or inaccurate reagent concentrations.Calibrate your pipettes and double-check the calculations for all reagent concentrations.
Fluctuation in assay temperature.Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the assay.
Instability of the NADH signal.Ensure that the increase in absorbance at 340 nm is linear over the measurement period. If not, adjust the enzyme concentration.
High background absorbance Contamination of reagents with NADH or other absorbing compounds.Use high-purity reagents and water. Run a blank reaction without the enzyme to measure the background absorbance.
Non-enzymatic reduction of NAD+.This is less common but can occur in the presence of certain reducing agents. Run a control reaction without the substrate (this compound) to check for non-specific NAD+ reduction.

Quantitative Data Summary

Table 1: Kinetic Parameters of this compound Dehydrogenase from Various Plant Sources

Enzyme SourceKm for this compound (mM)Reference
Spinach (Spinacia oleracea)0.116 - 0.128[3][6][7]
Camu-camu (Myrciaria dubia)0.21[1][3]
Arabidopsis thaliana0.08 - 0.43[1][3]
Kiwifruit (Actinidia deliciosa)0.08 - 0.43[1][3]
Apple (Malus domestica)Not specified[6][7]

Table 2: Optimal Conditions for this compound Dehydrogenase Activity

ParameterOptimal ConditionReference
pH~7.0[1][2][3][4]
CofactorNAD+[1][2][5]

Experimental Protocols

Protocol 1: Standard Assay for this compound Dehydrogenase Activity

This protocol is for the continuous spectrophotometric measurement of L-GDH activity by monitoring the formation of NADH at 340 nm.

Materials:

  • 100 mM Tris-HCl buffer, pH 7.5

  • 10 mM NAD+ solution

  • 100 mM this compound solution

  • Purified or partially purified this compound dehydrogenase enzyme solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Set up the reaction mixture in a cuvette by adding the following reagents in order:

    • 800 µL of 100 mM Tris-HCl buffer, pH 7.5

    • 100 µL of 10 mM NAD+ solution

    • Sufficient volume of enzyme solution (the amount should be determined empirically to give a linear rate of absorbance change)

    • Deionized water to a final volume of 900 µL.

  • Mix gently by inverting the cuvette.

  • Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the temperature to equilibrate (e.g., at 25°C or 37°C).

  • Initiate the reaction by adding 100 µL of 100 mM this compound solution.

  • Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.

  • Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Protocol 2: Determining the Optimal pH for this compound Dehydrogenase Activity

Materials:

  • A series of buffers with different pH values (e.g., 100 mM MES for pH 6.0-6.5, 100 mM HEPES for pH 7.0-7.5, 100 mM Tris-HCl for pH 8.0-9.0)

  • Other reagents as listed in Protocol 1.

Procedure:

  • Prepare separate reaction mixtures, each containing a different pH buffer.

  • For each pH value, follow steps 1-6 of the Standard Assay Protocol.

  • Plot the enzyme activity as a function of pH.

  • The pH at which the highest activity is observed is the optimal pH for the enzyme under these conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, NAD+, this compound) mix Mix Reagents in Cuvette reagents->mix enzyme Prepare Enzyme Dilution enzyme->mix incubate Incubate at Desired Temperature mix->incubate start_reaction Add this compound to Initiate incubate->start_reaction measure Measure A340 Increase start_reaction->measure calculate_rate Calculate Rate (ΔA340/min) measure->calculate_rate determine_activity Determine Enzyme Activity calculate_rate->determine_activity optimization Plot Data for Optimization (e.g., pH vs. Activity) determine_activity->optimization smirnoff_wheeler_pathway node_style_substrate node_style_substrate node_style_enzyme node_style_enzyme F6P D-Fructose-6-P PMI PMI F6P->PMI M6P D-Mannose-6-P PMM PMM M6P->PMM M1P D-Mannose-1-P GMP GMP M1P->GMP GDPM GDP-D-Mannose GME GME GDPM->GME GDPLGal GDP-L-Galactose GGP GGP GDPLGal->GGP LGal1P This compound-1-P GPP GPP LGal1P->GPP LGal This compound LGDH L-GDH LGal->LGDH LGalL L-Galactono-1,4-lactone GLDH GLDH LGalL->GLDH AsA L-Ascorbic Acid PMI->M6P PMM->M1P GMP->GDPM GME->GDPLGal GGP->LGal1P GPP->LGal LGDH->LGalL GLDH->AsA

References

Technical Support Center: L-Galactose Analog Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low incorporation of L-Galactose analogs in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic pathway for this compound in mammalian cells?

In mammalian cells, this compound is primarily metabolized through a salvage pathway. Unlike D-galactose, which enters the Leloir pathway for conversion to glucose, this compound is utilized for the biosynthesis of L-ascorbic acid (Vitamin C) in many organisms, though this pathway is absent in humans. For metabolic labeling, this compound analogs are designed to enter the cellular machinery and be incorporated into glycans. However, the efficiency of this process can be low due to the specificity of the enzymes involved. The salvage pathway for galactose is known to be relatively intolerant of unnatural galactose analogs.[1][2]

Q2: Why is the incorporation of my this compound analog low?

Low incorporation of this compound analogs can be attributed to several factors:

  • Low enzyme affinity: The enzymes in the salvage pathway, such as galactokinase, may have low affinity for the modified this compound analog.[3][4]

  • Competition with natural sugars: The presence of high concentrations of natural sugars like glucose in the culture medium can outcompete the this compound analog for uptake and enzymatic processing.[5][6][7][8]

  • Cellular toxicity: High concentrations of the analog may be toxic to the cells, leading to reduced metabolic activity and decreased incorporation.[9][10]

  • Suboptimal experimental conditions: Factors such as incubation time, analog concentration, and cell density can significantly impact incorporation efficiency.

  • Inefficient downstream processing: Issues with the subsequent detection method, such as click chemistry, can lead to a weak signal, which may be misinterpreted as low incorporation.

Q3: Are there more effective alternatives to simple this compound analogs?

Yes, studies have shown that the galactose salvage pathway is remarkably intolerant of unnatural galactose and galactose-1-phosphate analogues. A more effective approach can be the use of modified uridine (B1682114) diphosphate (B83284) galactose (UDP-Gal) analogs. These molecules bypass the initial enzymatic steps of the salvage pathway and can be directly used by galactosyltransferases for glycan synthesis, potentially leading to higher incorporation rates.[1][2][11]

Q4: How does glucose concentration in the media affect this compound analog incorporation?

High glucose concentrations in the culture media can significantly reduce the uptake and metabolism of galactose and its analogs.[5][6] Cells preferentially utilize glucose for energy, and its presence can lead to the downregulation of transporters and enzymes involved in galactose metabolism. To enhance the incorporation of this compound analogs, it is often recommended to use a low-glucose medium or to replace glucose with galactose.[8][12]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low incorporation of this compound analogs.

Problem: Weak or No Signal After Metabolic Labeling

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low this compound Analog Incorporation cluster_protocol Protocol Verification cluster_reagents Reagent Quality cluster_optimization Condition Optimization cluster_biology Biological Factors cluster_alternatives Alternative Strategies start Start: Low/No Signal check_protocol 1. Verify Experimental Protocol start->check_protocol check_reagents 2. Check Reagent Quality check_protocol->check_reagents Protocol Correct p1 Correct analog concentration? check_protocol->p1 optimize_conditions 3. Optimize Labeling Conditions check_reagents->optimize_conditions Reagents OK r1 Analog stored correctly? check_reagents->r1 check_biology 4. Investigate Biological Factors optimize_conditions->check_biology Optimization Fails o1 Titrate analog concentration optimize_conditions->o1 consider_alternatives 5. Consider Alternative Analogs check_biology->consider_alternatives Biological Factors Addressed b1 Assess cell viability/toxicity check_biology->b1 a1 Use a UDP-L-Galactose analog consider_alternatives->a1 success Successful Incorporation p2 Appropriate incubation time? p1->p2 p3 Correct detection method (e.g., Click Chemistry)? p2->p3 p3->success r2 Click chemistry reagents fresh? r1->r2 r2->success o2 Vary incubation time o1->o2 o3 Optimize cell density o2->o3 o3->success b2 Reduce glucose concentration in media b1->b2 b3 Check for expression of relevant enzymes b2->b3 b3->success a1->success

Caption: A flowchart for troubleshooting low this compound analog incorporation.

Step 1: Verify Experimental Protocol
QuestionPossible CauseRecommendation
Is the analog concentration appropriate? Concentration may be too low for detection or too high, causing toxicity.Start with a concentration range recommended in the literature, if available. If not, perform a dose-response experiment.
Is the incubation time sufficient? Insufficient time for uptake, metabolism, and incorporation.Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal incubation period.
Is the detection method (e.g., Click Chemistry) optimized? Inefficient click reaction can lead to a weak signal.Ensure all click chemistry reagents are fresh and used at the correct concentrations. Optimize reaction conditions such as temperature and time.[13][14][15][16][17]
Step 2: Check Reagent Quality
QuestionPossible CauseRecommendation
Is the this compound analog of high purity and stored correctly? Degradation of the analog can lead to poor incorporation.Store the analog according to the manufacturer's instructions (typically at -20°C or -80°C, protected from light and moisture).
Are the click chemistry reagents fresh? Copper (I) catalyst is prone to oxidation. Reducing agents like sodium ascorbate (B8700270) can degrade.Prepare fresh solutions of copper sulfate (B86663) and sodium ascorbate for each experiment.
Step 3: Optimize Labeling Conditions
ParameterRationaleRecommended Action
Analog Concentration To find the balance between sufficient labeling and minimal toxicity.Perform a titration of the this compound analog (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
Incubation Time To allow for maximal incorporation without stressing the cells.Test a range of incubation times (e.g., 24, 48, 72 hours).[10]
Cell Density High cell density can lead to nutrient depletion and altered metabolism.Seed cells at a density that avoids confluency during the labeling period.
Step 4: Investigate Biological Factors
FactorRationaleRecommended Action
Cell Viability and Toxicity High concentrations of unnatural sugar analogs can be cytotoxic.Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your labeling experiment to assess the toxicity of the analog at different concentrations.[9][10]
Competition with Glucose High glucose levels inhibit the uptake and metabolism of galactose.Culture cells in low-glucose (e.g., 1 g/L) or glucose-free medium, substituting with galactose, for a period before and during analog incubation.[5][6][8][12]
Expression of Metabolic Enzymes Low expression of key enzymes in the salvage pathway (e.g., galactokinase) will limit incorporation.If possible, use cell lines known to have active galactose metabolism. Consider overexpression of relevant enzymes if feasible.
Step 5: Consider Alternative Analogs

If the above troubleshooting steps do not improve incorporation, consider using a different type of analog.

AlternativeRationaleRecommendation
UDP-L-Galactose Analogs These bypass the initial, often inefficient, enzymatic steps of the salvage pathway.Synthesize or obtain a clickable UDP-L-Galactose analog for direct use by galactosyltransferases.[1][2][11]

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with a Clickable this compound Analog
  • Cell Seeding: Seed mammalian cells in a multi-well plate at a density that will prevent them from becoming over-confluent during the experiment. Allow cells to adhere overnight.

  • Media Exchange (Optional but Recommended): The following day, aspirate the standard growth medium and wash the cells once with sterile PBS. Replace with a low-glucose (1 g/L) or glucose-free medium containing galactose (e.g., 10 mM) for 4-6 hours to precondition the cells.

  • Metabolic Labeling: Prepare a stock solution of the per-acetylated, clickable this compound analog (e.g., Ac4L-GalNAz) in sterile DMSO. Dilute the stock solution into the pre-warmed, low-glucose or galactose-containing medium to the desired final concentration (start with a range of 10-50 µM).

  • Incubation: Add the analog-containing medium to the cells and incubate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • Proceed to Click Chemistry: The cell lysate containing the metabolically labeled proteins is now ready for the click chemistry reaction.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate
  • Prepare Click Chemistry Reagents:

    • Biotin-Alkyne or Fluorophore-Alkyne: 10 mM stock in DMSO.

    • Copper (II) Sulfate (CuSO4): 50 mM stock in water.

    • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate: 50 mM stock in water (prepare fresh).

    • Tris-hydroxypropyltriazolylmethylamine (THPTA) ligand (optional but recommended): 50 mM stock in water.

  • Set up the Click Reaction: In a microcentrifuge tube, combine the following in order:

    • Cell lysate (20-50 µg of protein)

    • Biotin-Alkyne or Fluorophore-Alkyne (to a final concentration of 100 µM)

    • TCEP or Sodium Ascorbate (to a final concentration of 1 mM)

    • THPTA (to a final concentration of 100 µM)

    • Copper (II) Sulfate (to a final concentration of 1 mM)

    • Adjust the final volume with PBS or lysis buffer.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 37°C, protected from light if using a fluorescent probe.

  • Sample Preparation for Analysis:

    • For Western Blot: Add SDS-PAGE sample buffer to the reaction mixture, boil for 5 minutes, and proceed with gel electrophoresis. After transfer to a membrane, detect the biotinylated proteins using streptavidin-HRP.

    • For Fluorescence Gel Scanning: Run the samples on an SDS-PAGE gel and visualize the fluorescently labeled proteins using an appropriate gel scanner.

Data Presentation

Table 1: Troubleshooting Summary for Low this compound Analog Incorporation

Potential Issue Key Indicator Recommended Solution
Suboptimal Analog Concentration No signal at low concentrations, cell death at high concentrations.Perform a dose-response curve (1-100 µM).
Insufficient Incubation Time Weak signal that increases with longer incubation.Conduct a time-course experiment (12-72 hours).
Glucose Competition Significantly lower signal in high-glucose vs. low-glucose media.Use low-glucose or galactose-containing media.
Analog Toxicity Decreased cell viability with increasing analog concentration.Determine the maximum non-toxic concentration.
Inefficient Salvage Pathway Consistently low signal despite optimization.Use a UDP-L-Galactose analog.
Poor Click Reaction Efficiency Weak signal even with positive controls.Use fresh reagents and optimize reaction conditions.

Signaling Pathway and Metabolic Workflow Diagrams

L_Galactose_Salvage_Pathway Putative this compound Analog Salvage Pathway L_Gal_analog This compound Analog (extracellular) uptake Cellular Uptake L_Gal_analog->uptake intracellular_L_Gal_analog This compound Analog (intracellular) uptake->intracellular_L_Gal_analog GALK Galactokinase (GALK) (potential bottleneck) intracellular_L_Gal_analog->GALK ATP -> ADP L_Gal_1P_analog This compound-1-P Analog GALK->L_Gal_1P_analog GALT Galactose-1-Phosphate Uridylyltransferase (GALT) L_Gal_1P_analog->GALT UDP-Glucose -> Glucose-1-P UDP_L_Gal_analog UDP-L-Galactose Analog GALT->UDP_L_Gal_analog GalT Galactosyltransferases (GalT) UDP_L_Gal_analog->GalT glycans Incorporation into Glycans GalT->glycans

Caption: Putative salvage pathway for this compound analogs in mammalian cells.

This guide provides a comprehensive starting point for troubleshooting low incorporation of this compound analogs. Successful metabolic labeling often requires empirical optimization for each specific cell type and analog.

References

Technical Support Center: Optimizing L-Arabinose Isomerase for D-Galactose Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-arabinose isomerase (L-AI). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the low catalytic efficiency of L-AI with its non-native substrate, D-galactose (B84031), for the production of D-tagatose (B3328093).

Frequently Asked Questions (FAQs)

Q1: Why is the catalytic efficiency of wild-type L-arabinose isomerase generally low with D-galactose?

A1: L-arabinose isomerase naturally catalyzes the isomerization of L-arabinose to L-ribulose. D-galactose, while structurally similar, is not the enzyme's preferred substrate. The active site of most wild-type L-AIs is optimized for the binding and conversion of L-arabinose, resulting in a lower binding affinity and slower conversion rate for D-galactose.[1][2] This is reflected in a higher Michaelis constant (Km) and lower turnover number (kcat) for D-galactose compared to L-arabinose.[3][4]

Q2: What is the primary application of using L-arabinose isomerase with D-galactose?

A2: The primary application is the enzymatic production of D-tagatose, a rare sugar with properties that make it a desirable low-calorie sweetener.[1][5] D-tagatose has about 92% of the sweetness of sucrose (B13894) but only 38% of the calories. It also has prebiotic properties and a low glycemic index.

Q3: What are the key factors that influence the catalytic efficiency of L-AI with D-galactose?

A3: Several factors significantly impact the efficiency of the isomerization of D-galactose to D-tagatose by L-AI. These include:

  • Enzyme Source and Structure: L-AIs from different microbial sources exhibit varying degrees of specificity for D-galactose.[3]

  • Reaction Temperature: Temperature affects both the enzyme's activity and stability. Higher temperatures can increase the reaction rate but may also lead to enzyme denaturation.[6][7][8]

  • pH: The pH of the reaction medium influences the ionization state of amino acid residues in the active site, affecting substrate binding and catalysis.[1][3][4]

  • Metal Ions: Many L-AIs are metalloenzymes that require divalent cations, most commonly manganese (Mn²⁺), for optimal activity.[1][9][10][11] Cobalt (Co²⁺) can also enhance the activity of some L-AIs.[9][10]

Q4: How can the catalytic efficiency of L-AI for D-galactose be improved?

A4: There are several strategies to enhance the catalytic efficiency:

  • Site-Directed Mutagenesis: Modifying the amino acid sequence of the enzyme's active site can improve its affinity and catalytic activity towards D-galactose.[5][12][13][14] Mutations can even shift the substrate preference from L-arabinose to D-galactose.[5]

  • Immobilization: Immobilizing the enzyme or whole cells expressing the enzyme can improve its stability, reusability, and tolerance to higher temperatures and substrate concentrations.[6][8][15][16][17]

  • Reaction Condition Optimization: Fine-tuning the pH, temperature, and metal ion concentration can significantly boost the conversion rate.[1][8]

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Low D-tagatose yield 1. Suboptimal reaction conditions (pH, temperature).2. Insufficient or incorrect metal ion cofactor.3. Low intrinsic activity of the wild-type enzyme with D-galactose.4. Enzyme inhibition.1. Optimize pH and temperature for your specific L-AI. Most L-AIs function optimally at a pH between 6.0 and 8.0 and temperatures between 50°C and 65°C.[1][3][8]2. Ensure the presence of the required divalent metal ions, typically Mn²⁺, at an optimal concentration (usually 1-5 mM).[1][8][10]3. Consider using a rationally designed mutant L-AI with enhanced specificity for D-galactose.[2][5][13]4. Check for potential inhibitors in your substrate solution. Purify the D-galactose if necessary.
Enzyme instability and short half-life 1. High reaction temperature leading to denaturation.2. Suboptimal pH causing irreversible conformational changes.3. Proteolytic degradation.1. Determine the optimal temperature that balances activity and stability. Consider using L-AI from a thermophilic organism for higher temperature reactions.[18][19]2. Immobilize the enzyme or use whole-cell catalysts to enhance thermal and operational stability.[6][8][15][16][17]3. Operate the reaction within the enzyme's stable pH range.[3][4]4. Add protease inhibitors if degradation is suspected, especially when using crude cell lysates.
Low substrate specificity (significant L-arabinose conversion if present) 1. The wild-type enzyme naturally has a higher affinity for L-arabinose.1. If the substrate mixture contains both L-arabinose and D-galactose, consider purifying the D-galactose.2. Utilize a mutant L-AI specifically engineered to have a higher preference for D-galactose over L-arabinose.[2][5]
Difficulty in enzyme recovery and reuse 1. The enzyme is in a soluble form, making separation from the reaction mixture difficult and costly.1. Employ enzyme immobilization techniques such as entrapment in sodium alginate or covalent attachment to a solid support.[6][15]2. Use whole-cell biocatalysts, which can be easily separated by centrifugation.[8][16]

Data Presentation

Table 1: Kinetic Parameters of Wild-Type and Mutant L-Arabinose Isomerases with D-Galactose and L-Arabinose

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat/Km (mM-1min-1)Reference
Bifidobacterium adolescentis (BAAI)D-Galactose22.44899.3[3][4]
L-Arabinose40.2275.18.6[3][4]
Lactobacillus plantarum CY6 (WT)D-Galactose-2.37 (specific activity)-[5]
Lactobacillus plantarum CY6 (F118M/F279I mutant)D-Galactose-7.35 (specific activity)-[5]
Klebsiella pneumoniaeD-Galactose-1.8 (specific activity)-[1]
Thermotoga maritimaD-Galactose608.98.5[18]
L-Arabinose3141.374.8[18]
Bacillus amyloliquefaciensD-Galactose251.6-2.34[20]
L-Arabinose92.8-46.85[20]

Table 2: Influence of Reaction Conditions on D-Tagatose Production

L-AI SourceOptimal pHOptimal Temperature (°C)Required Metal Ion (Optimal Concentration)D-Tagatose Yield/ConversionReference
Klebsiella pneumoniae8.050 (whole cells)Mn²⁺ (1 mM)33.5 g/L (33.5% molar yield)[1]
Bifidobacterium adolescentis6.555None required56.7% conversion[3][4]
Lactobacillus plantarum CY6 (F118M/F279I mutant, immobilized whole cells)6.560Mn²⁺ (5 mM)129.43 g/L[6][8]
Lactobacillus brevis7.065Mn²⁺ or Co²⁺ (1 mM)43% conversion[21]
Thermotoga maritima7.580Mn²⁺ and/or Co²⁺56% conversion[18][19]

Experimental Protocols

1. L-Arabinose Isomerase Activity Assay

This protocol is a general guideline for determining the activity of L-AI in converting D-galactose to D-tagatose.

  • Materials:

    • Purified L-arabinose isomerase or whole cells expressing L-AI

    • D-galactose solution (e.g., 1 M)

    • Buffer solution (e.g., 50 mM phosphate (B84403) buffer, pH adjusted to the enzyme's optimum)

    • Metal ion solution (e.g., 100 mM MnSO₄)

    • Stop solution (e.g., boiling water bath)

    • HPLC system with a suitable column (e.g., Hi-Plex Ca) and a refractive index detector (RID) for product quantification.

  • Procedure:

    • Prepare the reaction mixture in a microcentrifuge tube containing:

      • Buffer solution

      • D-galactose solution to a final concentration (e.g., 100 g/L)

      • Metal ion solution to the optimal final concentration (e.g., 1 mM Mn²⁺)

      • Purified enzyme or whole cells

    • Incubate the reaction mixture at the enzyme's optimal temperature for a specific time (e.g., 10-30 minutes).

    • Stop the reaction by placing the tube in a boiling water bath for 10 minutes.

    • Centrifuge the sample to pellet any precipitate or cells.

    • Analyze the supernatant for D-tagatose concentration using HPLC.

    • One unit of enzyme activity is typically defined as the amount of enzyme required to produce 1 µmol of D-tagatose per minute under the specified conditions.

2. Site-Directed Mutagenesis of L-Arabinose Isomerase

This protocol provides a general workflow for creating specific mutations in the L-AI gene to improve its catalytic efficiency with D-galactose.

  • Materials:

    • Plasmid DNA containing the wild-type L-AI gene

    • Custom-designed primers containing the desired mutation

    • High-fidelity DNA polymerase

    • dNTPs

    • DpnI restriction enzyme

    • Competent E. coli cells for transformation

    • LB agar (B569324) plates with appropriate antibiotic for selection

  • Procedure:

    • Design primers with the desired mutation flanked by complementary sequences to the target DNA.

    • Perform PCR using the plasmid DNA as a template, the mutagenic primers, and high-fidelity DNA polymerase to amplify the entire plasmid containing the mutation.

    • Digest the PCR product with DpnI to remove the parental, methylated template DNA.

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Select for transformed colonies on LB agar plates containing the appropriate antibiotic.

    • Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

    • Express the mutant protein and characterize its activity with D-galactose.

Visualizations

Enzymatic_Isomerization cluster_reaction Core Reaction cluster_factors Influencing Factors cluster_improvement Improvement Strategies D-Galactose D-Galactose L-Arabinose_Isomerase L-Arabinose Isomerase D-Galactose->L-Arabinose_Isomerase Substrate D-Tagatose D-Tagatose L-Arabinose_Isomerase->D-Tagatose Product Temperature Temperature Temperature->L-Arabinose_Isomerase pH pH pH->L-Arabinose_Isomerase Metal_Ions Metal Ions (e.g., Mn²⁺) Metal_Ions->L-Arabinose_Isomerase Site_Directed_Mutagenesis Site-Directed Mutagenesis Site_Directed_Mutagenesis->L-Arabinose_Isomerase Enhances Specificity Immobilization Immobilization Immobilization->L-Arabinose_Isomerase Improves Stability

Caption: Factors influencing the isomerization of D-galactose by L-arabinose isomerase.

Troubleshooting_Workflow Start Low D-Tagatose Yield Condition_Check Are reaction conditions optimal? Start->Condition_Check Optimize_Conditions Optimize pH, Temperature, and Metal Ion Concentration Condition_Check->Optimize_Conditions No Enzyme_Activity_Check Is enzyme activity sufficient? Condition_Check->Enzyme_Activity_Check Yes Optimize_Conditions->Enzyme_Activity_Check Mutagenesis Perform Site-Directed Mutagenesis Enzyme_Activity_Check->Mutagenesis No Stability_Check Is enzyme stable? Enzyme_Activity_Check->Stability_Check Yes Mutagenesis->Stability_Check Immobilization Immobilize Enzyme or use Whole Cells Stability_Check->Immobilization No Success Improved Yield Stability_Check->Success Yes Immobilization->Success

Caption: A logical workflow for troubleshooting low D-tagatose yield.

References

Technical Support Center: Enhancing Enzyme Thermostability for L-Galactose Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for enhancing the thermostability of enzymes critical to L-Galactose conversion processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes used for this compound conversion and what are their typical limitations?

The most prominent enzyme used in the bioconversion of D-galactose to D-tagatose (a precursor that can be related to L-sugars) is L-arabinose isomerase (L-AI) .[1] This enzyme naturally isomerizes L-arabinose to L-ribulose but also exhibits activity on D-galactose.[2][3] Another relevant enzyme is galactose oxidase , which can be used to convert galactitol to this compound.[4] The primary limitation for many of these enzymes, especially those from mesophilic organisms, is their low thermostability at the elevated temperatures required for industrial applications (typically >50°C).[5] This instability leads to rapid loss of activity, reducing process efficiency and yield.

Q2: What are the main strategies for improving the thermostability of these enzymes?

There are three main strategies to enhance enzyme thermostability:

  • Rational Design (Site-Directed Mutagenesis): This approach involves making specific, targeted changes to the enzyme's amino acid sequence based on its three-dimensional structure.[6] Techniques like introducing new disulfide bonds, packing the hydrophobic core, or enhancing electrostatic interactions (e.g., salt bridges) can significantly increase stability.[7][8] Molecular dynamics simulations are often used to identify flexible regions in the protein that can be targeted for mutation.[1]

  • Directed Evolution: This method mimics natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then screening these libraries for mutants with improved thermostability.[9][10] This technique is powerful because it does not require prior knowledge of the enzyme's structure or mechanism.[11][12]

Q3: How do I choose between rational design and directed evolution for my experiment?

The choice depends on the information and resources available.

  • Choose Rational Design if: You have a high-resolution 3D structure of the target enzyme, a good understanding of its structure-function relationships, and computational tools to predict the effects of mutations.[6] It is generally less labor-intensive in terms of screening than directed evolution.

  • Choose Directed Evolution if: You lack detailed structural information about the enzyme.[16] This method explores a vast sequence space and can uncover stabilizing mutations that would not be predicted rationally.[11] However, it requires a high-throughput screening method to identify the desired variants from thousands or millions of clones.[10]

  • Hybrid Approach: Often, a combination of both methods yields the best results. Insights gained from directed evolution can inform subsequent rational design efforts.

Troubleshooting Guide

Problem 1: My purified enzyme shows very low or no catalytic activity, even under previously reported optimal conditions.

  • Possible Cause 1: Metal Cofactor Absence or Incorrect Concentration.

    • Solution: Many L-arabinose isomerases are metal-dependent enzymes, requiring divalent cations like Mn²⁺ or Co²⁺ for full activity and stability.[2][3] Ensure the correct metal cofactor is present in your assay buffer at the optimal concentration (typically 1-5 mM).[17] Prepare buffers fresh and use high-purity salts.

  • Possible Cause 2: Improper Protein Folding or Inactivation.

    • Solution: If the enzyme was expressed in a heterologous host like E. coli, it might have formed inactive inclusion bodies. Review your protein expression and purification protocol. Consider lowering the induction temperature, using a different expression strain, or co-expressing chaperones. For purified enzymes, confirm storage conditions; repeated freeze-thaw cycles can denature the protein.[18]

  • Possible Cause 3: Substrate Integrity.

    • Solution: Verify the purity and concentration of your this compound or related substrate.[18] Use a known active enzyme as a positive control to confirm that your substrate and assay setup are correct.

Problem 2: The enzyme is active initially but loses its stability rapidly during the high-temperature conversion reaction.

  • Possible Cause 1: Exceeding the Enzyme's Thermal Limit.

    • Solution: The operational temperature may be too high for the wild-type enzyme. This is the core problem that thermostability enhancement aims to solve. As a first step, perform a temperature profile to find the true optimal temperature vs. stability trade-off for your specific enzyme.[17] Even a few degrees can dramatically affect the enzyme's half-life.

  • Possible Cause 2: Buffer Composition.

    • Solution: The pH of the buffer can shift at elevated temperatures. Measure the pH of your buffer at the reaction temperature and adjust as needed. Additionally, certain buffer components can become reactive or unstable. Test alternative buffer systems. The presence of stabilizing agents like glycerol (B35011) or sorbitol can sometimes improve operational stability.

  • Possible Cause 3: Product Inhibition or Degradation.

    • Solution: High concentrations of the product (e.g., D-tagatose) or byproducts could be inhibiting or destabilizing the enzyme.[19] Measure enzyme stability in the presence and absence of the product to test for this effect. If inhibition is observed, consider a continuous process setup where the product is removed as it is formed.

Problem 3: My site-directed mutations, intended to increase thermostability, have resulted in a significant loss of catalytic activity.

  • Possible Cause 1: Mutation in a Critical Catalytic or Substrate-Binding Residue.

    • Solution: The mutation may have inadvertently altered the geometry of the active site.[20] Before mutagenesis, carefully analyze the enzyme's 3D structure to ensure your target residues are not directly involved in catalysis or substrate binding. Focus on residues in flexible surface loops or at subunit interfaces, which are often less critical for activity but important for stability.[1][21]

  • Possible Cause 2: Disruption of Protein Dynamics.

    • Solution: Enzymes require a certain degree of flexibility to function. A mutation that makes the enzyme too rigid can "lock" it in an inactive conformation, trading activity for stability. This is a known trade-off.[11] Consider making less drastic substitutions (e.g., replacing a residue with one of similar size and polarity) or targeting different regions of the protein. Molecular docking analysis can help predict how mutations might affect substrate binding.[22]

Data Presentation

Table 1: Comparison of Kinetic and Thermostability Properties of Wild-Type and Engineered L-Arabinose Isomerases (L-AI)

Enzyme Source/VariantOptimal Temp (°C)Optimal pHK_m (D-Galactose, mM)V_max (D-Galactose, U/mg)Half-life (T_1/2)Reference
Thermotoga maritima (Wild-Type)907.5608.9>6 h at 80°C[2][3]
Bifidobacterium adolescentis (Wild-Type)Mesophilic---Low thermostability[1]
B. adolescentis (Engineered Mutant)72Broader range--Superior to WT[1]
Lactobacillus plantarum (Wild-Type)507.4--~20 min at 50°C[17]
Genetically Evolved Galactose Isomerase----11-fold higher reaction rate[23]

Table 2: Impact of Immobilization on Enzyme Thermostability

EnzymeSupport MaterialTreatmentOptimal Temp (°C)Stability ImprovementReference
L-Arabinose IsomeraseEupergit CAlkaline Incubation (24h)~53Half-life of 379 h at 50°C (vs. 6h for free enzyme)[14][15]
Glucose IsomeraseCarrageenanCovalent Immobilization65-75Broader optimal temperature range than free enzyme (70°C)[13]
L-AI (Whole Cell)Sodium AlginateCross-linking with CaCl₂60-70Retained 76% activity after 5 cycles[13]

Experimental Protocols & Visualizations

Protocol 1: Site-Directed Mutagenesis for Enhanced Thermostability

This protocol provides a general workflow for creating specific mutations in an enzyme-encoding gene based on rational design.

  • Target Identification: Analyze the 3D structure of the enzyme. Use software to identify flexible regions (e.g., high B-factor loops), potential sites for new salt bridges or disulfide bonds, or cavities in the hydrophobic core. Molecular dynamics simulations can help pinpoint areas of high mobility.[1]

  • Primer Design: Design mutagenic primers for PCR. The primers should contain the desired nucleotide change (mismatch) and be complementary to the target DNA sequence. They typically have a length of 25-45 bases with a melting temperature (T_m) > 78°C.

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase to minimize secondary errors. Use a plasmid containing the wild-type enzyme gene as the template and the mutagenic primers. The reaction will amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the PCR product with an enzyme that specifically targets methylated DNA, such as DpnI. This will selectively remove the original, bacterially-derived template plasmid, leaving only the newly synthesized, mutated plasmid.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells. Plate the cells on a selective agar (B569324) medium and incubate overnight.

  • Verification: Isolate plasmid DNA from the resulting colonies. Verify the presence of the desired mutation and the absence of unwanted secondary mutations using DNA sequencing.

  • Protein Expression and Analysis: Express the mutant protein and purify it. Characterize its catalytic activity and thermostability (e.g., by determining its T_50) and compare the results to the wild-type enzyme.

Site_Directed_Mutagenesis_Workflow start Structural Analysis & Target Identification primer Design Mutagenic Primers start->primer pcr Mutagenesis PCR primer->pcr digest DpnI Digestion of Template DNA pcr->digest transform Transformation into E. coli digest->transform verify Sequence Verification transform->verify verify->primer Incorrect Sequence express Protein Expression & Purification verify->express Correct Sequence analyze Activity & Stability Assay express->analyze end Improved Enzyme? analyze->end Directed_Evolution_Workflow start Wild-Type Gene eppcr Error-Prone PCR (Random Mutagenesis) start->eppcr clone Clone into Expression Vector eppcr->clone library Transform to Create Mutant Library clone->library screen_sub High-Throughput Screening Grow Clones & Induce Expression Heat Challenge (Inactivation Step) Activity Assay library->screen_sub hits Identify 'Hits' (Thermostable Variants) screen_sub->hits rescreen Rescreen & Sequence Hits hits->rescreen characterize Purify & Characterize Best Mutants rescreen->characterize cycle Next Round of Evolution characterize->cycle cycle->eppcr Use best mutant as template Troubleshooting_Flowchart start Enzyme Performance Issue q1 What is the primary issue? start->q1 low_act Low / No Activity q1->low_act Low Activity inactivation Rapid Inactivation at High Temperature q1->inactivation Instability mut_prob Mutation Decreased Activity q1->mut_prob Mutation Issues q1_1 Is the correct metal cofactor present? low_act->q1_1 sol1_1 Action: Add optimal [Mn²⁺] or [Co²⁺] to buffer. q1_1->sol1_1 No q1_2 Did you run a positive control with a known active enzyme? q1_1->q1_2 Yes sol1_2 Action: Check substrate integrity and assay setup. q1_2->sol1_2 No sol1_3 Action: Review expression & purification for inclusion bodies. Check storage conditions. q1_2->sol1_3 Yes q2_1 Is buffer pH stable at reaction temp? inactivation->q2_1 sol2_1 Action: Measure/adjust pH at temp or test new buffers. q2_1->sol2_1 No q2_2 Is product inhibition occurring? q2_1->q2_2 Yes sol2_2 Action: Test stability with/without product. Consider product removal. q2_2->sol2_2 Yes sol3_2 Action: Mutation may cause excessive rigidity. Try less drastic substitutions. q2_2->sol3_2 No q3_1 Is the mutated residue near the active site? mut_prob->q3_1 sol3_1 Action: Remodel. Choose residues on surface loops or interfaces. q3_1->sol3_1 Yes q3_1->sol3_2 No

References

Validation & Comparative

A Comparative Analysis of L-Galactose and D-Galactose Metabolism: Pathways, Enzymology, and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of stereoisomeric differences in metabolic pathways is crucial. This guide provides a detailed comparative analysis of the metabolism of L-Galactose and D-Galactose, focusing on their distinct enzymatic pathways, kinetic parameters, regulatory mechanisms, and physiological significance.

While D-galactose is a well-characterized monosaccharide integral to energy metabolism and glycoconjugate synthesis in most organisms, its enantiomer, this compound, follows a more specialized metabolic route, primarily recognized for its role in the biosynthesis of L-ascorbic acid (Vitamin C) in plants. This guide will objectively compare the metabolic fates of these two galactose isomers, supported by experimental data and detailed methodologies.

Introduction to L- and D-Galactose Metabolism

D-Galactose, commonly derived from lactose, is primarily catabolized through the highly conserved Leloir pathway, which converts it into glucose-1-phosphate, an intermediate of glycolysis.[1][2] In contrast, the metabolism of this compound is best understood in the context of the Smirnoff-Wheeler pathway in plants, where it serves as a key intermediate in the synthesis of L-ascorbic acid.[3] While D-galactose metabolism is essential for energy production in a wide range of organisms, the physiological role of this compound in mammals is less defined, though it is known to be a component of some glycoconjugates.[4]

The Leloir Pathway: Catabolism of D-Galactose

The Leloir pathway is the principal route for D-galactose metabolism in a vast array of organisms, from bacteria to humans.[5] This pathway ensures the conversion of D-galactose into a readily usable form for entry into central carbon metabolism.

The pathway proceeds in four key enzymatic steps:

  • Mutarotation: β-D-galactose is first converted to its α-anomer by galactose mutarotase (B13386317) (GALM) , as the subsequent enzyme is specific for the α-form.[6]

  • Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose at the C1 position to yield galactose-1-phosphate, consuming one molecule of ATP.[6]

  • Uridylyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) catalyzes the transfer of a UMP group from UDP-glucose to galactose-1-phosphate, producing UDP-galactose and glucose-1-phosphate.[6] This is a critical step, and defects in this enzyme lead to classic galactosemia.

  • Epimerization: UDP-galactose 4'-epimerase (GALE) interconverts UDP-galactose and UDP-glucose, thereby regenerating the substrate for the GALT reaction and providing UDP-galactose for various biosynthetic processes.[6]

The glucose-1-phosphate generated can then be converted to glucose-6-phosphate by phosphoglucomutase and enter glycolysis.

Alternative D-Galactose Metabolic Routes

Besides the Leloir pathway, some organisms possess alternative routes for D-galactose catabolism, including:

  • The De Ley-Doudoroff Pathway: This pathway, found in some bacteria, involves the oxidation of D-galactose to D-galactono-1,4-lactone, followed by a series of reactions to yield pyruvate (B1213749) and glyceraldehyde-3-phosphate.[2]

  • Oxidoreductive Pathway: In some fungi, an oxidoreductive pathway converts D-galactose to D-fructose through a series of reduction and oxidation steps.

Leloir_Pathway cluster_D_Galactose D-Galactose Metabolism (Leloir Pathway) β-D-Galactose β-D-Galactose α-D-Galactose α-D-Galactose Galactose-1-Phosphate Galactose-1-Phosphate UDP-Galactose UDP-Galactose UDP-Glucose UDP-Glucose Glucose-1-Phosphate Glucose-1-Phosphate Glycolysis Glycolysis

The Smirnoff-Wheeler Pathway: this compound and Ascorbate (B8700270) Biosynthesis

The Smirnoff-Wheeler pathway is the primary route for L-ascorbic acid (Vitamin C) biosynthesis in plants, with this compound as a key intermediate.[3] This pathway starts from GDP-D-mannose and involves a series of enzymatic reactions primarily occurring in the cytosol, with the final step taking place in the mitochondria.

The key steps involving this compound are:

  • Phosphorylation: GDP-L-galactose phosphorylase (GGP) , also known as VTC2/VTC5 in Arabidopsis, catalyzes the conversion of GDP-L-galactose to this compound-1-phosphate. This is considered a major regulatory point in the pathway.[7][8]

  • Dephosphorylation: This compound-1-phosphate phosphatase (GPP) , also known as VTC4, removes the phosphate (B84403) group from this compound-1-phosphate to yield this compound.[9][10]

  • Dehydrogenation: This compound dehydrogenase (L-GalDH) oxidizes this compound to L-galactono-1,4-lactone, using NAD+ as a cofactor.[11][12]

  • Lactone Oxidation: Finally, L-galactono-1,4-lactone dehydrogenase (GLDH) , located in the inner mitochondrial membrane, catalyzes the oxidation of L-galactono-1,4-lactone to L-ascorbic acid.

Smirnoff_Wheeler_Pathway cluster_L_Galactose This compound Metabolism (Smirnoff-Wheeler Pathway) GDP-D-Mannose GDP-D-Mannose GDP-L-Galactose GDP-L-Galactose This compound-1-Phosphate This compound-1-Phosphate This compound This compound L-Galactono-1,4-lactone L-Galactono-1,4-lactone L-Ascorbic Acid L-Ascorbic Acid

This compound Metabolism in Mammals

While the Smirnoff-Wheeler pathway is prominent in plants, the metabolic fate of this compound in mammals is less understood. Endogenous production of this compound has been demonstrated in humans, with estimates of up to 2 grams per day in a 70 kg adult.[13] It is hypothesized that this this compound is primarily derived from the turnover of glycoproteins and glycolipids. While a complete metabolic pathway analogous to the Smirnoff-Wheeler pathway for ascorbate synthesis does not exist in humans (who require dietary Vitamin C), this compound can be metabolized to some extent. Studies have suggested that this compound can be a substrate for certain dehydrogenases, but a comprehensive pathway for its degradation or utilization remains to be fully elucidated.

Quantitative Comparison of Enzyme Kinetics

The efficiency and substrate affinity of the enzymes in the Leloir and Smirnoff-Wheeler pathways can be compared through their kinetic parameters. The following tables summarize available data for key enzymes in each pathway.

Table 1: Kinetic Parameters of Key Enzymes in the D-Galactose Leloir Pathway

EnzymeOrganismSubstrateKm (mM)Vmax or kcatReference
Galactokinase (GALK) Escherichia coliD-Galactose0.5130 µmol/min/mg[14]
Saccharomyces cerevisiaeD-Galactose0.6368 µmol/min/mg[14]
HumanD-Galactose0.10.013 µmol/min/mg[14]
Galactose-1-Phosphate Uridylyltransferase (GALT) Escherichia coliGalactose-1-Phosphate0.38-[15]
Escherichia coliUDP-Glucose0.071-[15]
UDP-Galactose 4'-Epimerase (GALE) Human (recombinant)UDP-Galactose0.04550 µmol/min/mg[16]
Kluyveromyces fragilisUDP-Galactose1.6-[17]

Table 2: Kinetic Parameters of Key Enzymes in the this compound Smirnoff-Wheeler Pathway

EnzymeOrganismSubstrateKm (mM)kcat (s-1)Catalytic Efficiency (kcat/Km) (mM-1s-1)Reference
This compound-1-Phosphate Phosphatase (GPP/VTC4) KiwifruitThis compound-1-Phosphate0.02-0.04--[18][19]
This compound Dehydrogenase (L-GalDH) Myrciaria dubia (Camu-camu)This compound0.214.2620.67[11]
SpinachThis compound0.08-0.43--[11]

Regulation of L- and D-Galactose Metabolism

The metabolic pathways for L- and D-galactose are tightly regulated to meet the cell's metabolic needs and prevent the accumulation of toxic intermediates.

Regulation of the Leloir Pathway:

  • Transcriptional Regulation: In many microorganisms, such as E. coli and yeast, the genes encoding the Leloir pathway enzymes (the gal operon) are inducible by D-galactose and subject to catabolite repression by glucose.[20][21]

  • Allosteric Regulation: The activity of GALT can be inhibited by its product, UDP-galactose, providing a feedback mechanism.

Regulation of the Smirnoff-Wheeler Pathway:

  • Transcriptional Control: The expression of genes in the Smirnoff-Wheeler pathway, particularly GGP (VTC2), is regulated by various factors including light, developmental cues, and stress responses.[9][22]

  • Translational Regulation: The translation of GGP mRNA is subject to feedback inhibition by L-ascorbic acid.[22]

  • Post-Translational Regulation: The activity of GDP-L-galactose phosphorylase is a key control point and is subject to feedback repression.[1][23] this compound dehydrogenase activity can also be inhibited by L-ascorbic acid in some plant species.[11]

Experimental Protocols

A variety of experimental methods are employed to study the metabolism of L- and D-galactose. Below are outlines of common assays for key enzymes in each pathway.

D-Galactose Metabolism: Leloir Pathway Enzyme Assays

1. Galactokinase (GALK) Activity Assay (Coupled Spectrophotometric Method)

  • Principle: The ADP produced from the phosphorylation of galactose by GALK is used by pyruvate kinase to convert phosphoenolpyruvate (B93156) to pyruvate. Pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

  • Reaction Mixture:

    • Tris-HCl buffer (pH 7.5-8.5)

    • ATP

    • Phosphoenolpyruvate

    • NADH

    • Pyruvate kinase

    • Lactate dehydrogenase

    • MgCl₂

    • D-Galactose (substrate)

  • Procedure: The reaction is initiated by the addition of the cell or tissue extract containing GALK. The change in absorbance at 340 nm is measured over time.

2. Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay (LC-MS/MS Method)

  • Principle: This method directly measures the formation of UDP-galactose from galactose-1-phosphate and UDP-glucose. Stable isotope-labeled substrates can be used for accurate quantification.

  • Procedure:

    • Incubate cell or tissue lysate with galactose-1-phosphate and UDP-glucose.

    • Stop the reaction and separate the product (UDP-galactose) from the substrates using liquid chromatography.

    • Detect and quantify UDP-galactose using tandem mass spectrometry.[15]

This compound Metabolism: Smirnoff-Wheeler Pathway Enzyme Assays

1. This compound-1-Phosphate Phosphatase (GPP) Activity Assay (Colorimetric Phosphate Assay)

  • Principle: The assay measures the inorganic phosphate released from the hydrolysis of this compound-1-phosphate.

  • Reaction Mixture:

    • Buffer (e.g., Bis-Tris propane, pH 7.0)

    • MgCl₂

    • This compound-1-phosphate (substrate)

  • Procedure:

    • Incubate the enzyme source with the reaction mixture.

    • Stop the reaction and measure the released inorganic phosphate using a colorimetric method, such as the malachite green assay.[9]

2. This compound Dehydrogenase (L-GalDH) Activity Assay (Spectrophotometric Method)

  • Principle: The activity of L-GalDH is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 8.0-9.0)

    • NAD+

    • This compound (substrate)

  • Procedure: The reaction is initiated by adding the enzyme extract, and the increase in absorbance at 340 nm is recorded over time.[11]

Experimental_Workflows cluster_D_Gal D-Galactose Pathway Analysis cluster_L_Gal This compound Pathway Analysis D_Sample Cell/Tissue Lysate D_GALK_Assay GALK Assay (Spectrophotometry) D_GALT_Assay GALT Assay (LC-MS/MS) D_GALE_Assay GALE Assay (Spectrophotometry) D_Data Kinetic Data (Km, Vmax) L_Sample Plant Extract L_GGP_Assay GGP Assay (e.g., Radioactive) L_GPP_Assay GPP Assay (Colorimetry) L_GalDH_Assay L-GalDH Assay (Spectrophotometry) L_Data Kinetic Data (Km, kcat)

Conclusion

The metabolic pathways of this compound and D-Galactose represent distinct evolutionary solutions to the utilization of these sugar enantiomers. The well-established Leloir pathway underscores the central role of D-galactose in energy metabolism across a wide range of species. In contrast, the Smirnoff-Wheeler pathway highlights a specialized function for this compound in the biosynthesis of the vital antioxidant, L-ascorbic acid, in plants. While significant strides have been made in elucidating these pathways, particularly the Leloir pathway, further research is needed to fully understand the quantitative kinetics and regulatory intricacies of the Smirnoff-Wheeler pathway and to unravel the complete metabolic fate of this compound in mammals. A deeper understanding of these differences is paramount for advancements in metabolic engineering, the development of novel therapeutics targeting these pathways, and for addressing metabolic disorders such as galactosemia.

References

L-Galactose as a Replacement for L-Fucose in Cell Wall Xyloglucan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of L-Galactose as a substitute for L-Fucose (B3030135) in the structure of cell wall xyloglucan (B1166014), a key component of the primary cell wall in most vascular plants. The information presented is based on experimental data from studies on the Arabidopsis thalianamur1 mutant, a model organism for investigating cell wall polysaccharide biosynthesis.

Introduction

Xyloglucan is a hemicellulosic polysaccharide that plays a crucial role in the architecture and mechanical properties of the plant cell wall.[1][2] It consists of a β-1,4-linked glucan backbone substituted with α-1,6-linked D-xylose residues.[2][3] These xylose residues can be further decorated with other monosaccharides, most commonly D-galactose, which in turn can be terminally fucosylated with L-fucose.[2][3] The presence of L-fucose is significant for the normal function and integrity of the cell wall.

The Arabidopsis thalianamur1 mutant, which is deficient in the biosynthesis of GDP-L-fucose, provides a unique model to study the consequences of lacking fucose in cell wall polymers.[4][5] In this mutant, a significant portion of the L-fucose in xyloglucan is replaced by this compound.[4] This guide will delve into the structural and functional ramifications of this substitution.

Structural and Functional Comparison

The replacement of L-Fucose with this compound in xyloglucan is not a functionally equivalent substitution. While this compound can be incorporated into the xyloglucan structure in the absence of L-Fucose, this alteration leads to notable changes in the physical properties of the cell wall and the overall phenotype of the plant.

FeatureWild-Type Xyloglucan (with L-Fucose)mur1 Mutant Xyloglucan (with this compound)
Terminal Monosaccharide L-FucoseThis compound (replaces approx. 1/3 of L-Fucose)[4]
Enzyme Activity AtFUT1 catalyzes L-Fucose transfer.AtFUT1 also catalyzes this compound transfer, but with a 3.1 times lower initial velocity.[6]
Cell Wall Strength NormalReduced by more than 50%[4]
Plant Phenotype Wild-type growthSlightly dwarfed[4]
Other Polysaccharides L-Fucose present in pectins (Rhamnogalacturonan II) and glycoproteins.[5][7]L-Fucose is also replaced by this compound in Rhamnogalacturonan II and glycoproteins.[7]

Experimental Protocols

The following is a generalized methodology for the extraction and analysis of xyloglucan from plant cell walls, based on techniques commonly employed in the cited research.

Plant Material and Cell Wall Isolation
  • Grow Arabidopsis thaliana (wild-type and mur1 mutant) seedlings under standard laboratory conditions.

  • Harvest plant tissues (e.g., leaves, stems) and freeze-dry.

  • Grind the dried tissue to a fine powder.

  • Isolate cell walls by sequentially washing the powder with aqueous buffers, detergents (e.g., SDS), and organic solvents to remove cytoplasmic contents, membranes, and pigments.

Xyloglucan Extraction
  • Extract hemicelluloses from the isolated cell walls using a strong alkali solution (e.g., 4 M KOH) containing a reducing agent (e.g., NaBH4) to prevent polysaccharide degradation.

  • Precipitate the extracted hemicelluloses by neutralizing the solution and adding ethanol.

  • Collect the precipitate by centrifugation.

Xyloglucan Purification and Digestion
  • Purify xyloglucan from the hemicellulose fraction using chromatographic techniques.

  • Digest the purified xyloglucan with a specific endo-β-1,4-glucanase (e.g., from Trichoderma viride) that cleaves the glucan backbone at unsubstituted glucose residues. This generates a mixture of xyloglucan oligosaccharides.

Structural Analysis of Xyloglucan Oligosaccharides
  • Mass Spectrometry (MS): Analyze the digested oligosaccharides using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS or Electrospray Ionization (ESI) MS to determine the mass, and thus the composition, of the individual oligosaccharides. This can distinguish between fucose-containing and galactose-containing fragments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform 1D and 2D NMR analysis on the purified oligosaccharides to determine the precise linkage and stereochemistry of the monosaccharide units, confirming the presence and position of L-Fucose versus this compound.

Visualizations

Biosynthesis of Fucosylated and Galactosylated Xyloglucan

Xyloglucan_Biosynthesis cluster_golgi Golgi Apparatus cluster_wildtype Wild-Type cluster_mur1 mur1 Mutant UDP_Glc UDP-Glucose CSLC CSLC (Glucan Synthase) UDP_Glc->CSLC UDP_Xyl UDP-Xylose XXT XXT (Xylosyltransferase) UDP_Xyl->XXT Glucan_Backbone β-1,4-Glucan Backbone CSLC->Glucan_Backbone Glucan_Backbone->XXT Xyloglucan_Backbone Xyloglucan Backbone XXT->Xyloglucan_Backbone MUR3_XLT2 MUR3/XLT2 (Galactosyltransferase) Xyloglucan_Backbone->MUR3_XLT2 Galactosylated_XG Galactosylated Xyloglucan MUR3_XLT2->Galactosylated_XG AtFUT1_WT AtFUT1 (Fucosyltransferase) Galactosylated_XG->AtFUT1_WT AtFUT1_mur1 AtFUT1 (Fucosyl/Galactosyltransferase) Galactosylated_XG->AtFUT1_mur1 GDP_Fuc GDP-L-Fucose GDP_Fuc->AtFUT1_WT Fucosylated_XG Fucosylated Xyloglucan AtFUT1_WT->Fucosylated_XG GDP_Gal GDP-L-Galactose GDP_Gal->AtFUT1_mur1 Galactosylated_XG_mur1 L-Galactosylated Xyloglucan AtFUT1_mur1->Galactosylated_XG_mur1

Caption: Biosynthesis of xyloglucan in wild-type vs. mur1 mutant.

Experimental Workflow for Xyloglucan Analysis

Xyloglucan_Analysis_Workflow Plant_Material Plant Material (Wild-Type & mur1) Cell_Wall_Isolation Cell Wall Isolation Plant_Material->Cell_Wall_Isolation Xyloglucan_Extraction Xyloglucan Extraction (4M KOH) Cell_Wall_Isolation->Xyloglucan_Extraction Enzymatic_Digestion Enzymatic Digestion (Endoglucanase) Xyloglucan_Extraction->Enzymatic_Digestion Oligosaccharide_Analysis Oligosaccharide Analysis Enzymatic_Digestion->Oligosaccharide_Analysis MS_Analysis Mass Spectrometry (e.g., MALDI-TOF) Oligosaccharide_Analysis->MS_Analysis Composition NMR_Analysis NMR Spectroscopy Oligosaccharide_Analysis->NMR_Analysis Linkage Data_Comparison Data Comparison and Structural Elucidation MS_Analysis->Data_Comparison NMR_Analysis->Data_Comparison

Caption: Workflow for comparative analysis of xyloglucan structure.

Conclusion

The substitution of L-Fucose with this compound in the xyloglucan of the Arabidopsismur1 mutant demonstrates a degree of plasticity in the cell wall biosynthesis machinery. However, this replacement is not without significant functional consequences, as evidenced by the altered cell wall strength and plant phenotype. The enzyme AtFUT1, responsible for fucosylation, exhibits a broader substrate specificity than previously thought, being able to utilize GDP-L-Galactose as a substrate, albeit less efficiently.[6] This natural variation provides a valuable system for understanding the precise roles of terminal monosaccharides in the structure and function of plant cell walls, which can have implications for bioengineering and the development of novel biomaterials.

References

Validating L-Galactose in Plant Extracts: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the presence and bioactivity of L-Galactose in plant extracts, accurate and reliable analytical methods are paramount. This guide provides a comprehensive comparison of established techniques for validating and quantifying this compound, supported by experimental data and detailed protocols.

The primary methods for the detection and quantification of monosaccharides, including this compound, in complex biological matrices such as plant extracts are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. Each method offers distinct advantages and disadvantages in terms of specificity, sensitivity, and throughput.

Comparison of Analytical Methods

The choice of analytical method depends on the specific research question, the complexity of the plant matrix, and the required level of sensitivity and specificity. For instance, while chromatographic methods provide high resolution and the ability to analyze multiple sugars simultaneously, enzymatic assays offer unparalleled specificity for stereoisomers like this compound.

MethodPrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
HPLC with UV/RI/ELSD Detection Separation based on polarity and interaction with a stationary phase, often requiring derivatization for UV detection.[1][2]- High resolution for separating different monosaccharides.[1] - Well-established and widely available instrumentation.- May require derivatization (e.g., with PMP) to enhance sensitivity, especially for UV detection.[1][3][4] - Co-elution of isomers like this compound and D-Galactose can be a challenge.ng to µg range, depending on the detector and derivatization agent.
GC-MS Separation of volatile derivatives by gas chromatography followed by mass spectrometric detection.[1][5]- High sensitivity and selectivity.[5] - Provides structural information from mass spectra, aiding in compound identification.[6] - Can analyze complex mixtures.[5]- Requires derivatization to make sugars volatile, which can be a multi-step and time-consuming process.[7] - High instrument cost.pg to ng range.[8]
Enzymatic Assays Utilizes the high specificity of enzymes, such as this compound dehydrogenase, to catalyze a reaction that produces a detectable signal (e.g., change in absorbance or fluorescence).[9][10][11]- Highly specific for this compound, enabling differentiation from its D-isomer.[9][10] - Can be adapted for high-throughput screening in microplate formats.[9] - Relatively simple and inexpensive compared to chromatographic methods.[10]- Susceptible to interference from other components in the plant extract that may inhibit the enzyme. - Does not provide information on other sugars present in the sample.Dependent on the specific enzyme and detection method, but can be highly sensitive.

Experimental Protocols

Sample Preparation for Chromatographic Analysis

A crucial step for reliable quantification is the efficient extraction and preparation of monosaccharides from the plant matrix.

  • Extraction : Soluble sugars are typically extracted from dried and milled plant material using solvents like ethanol (B145695) or hot water.[12]

  • Hydrolysis : For polysaccharides, an acid hydrolysis step (e.g., with trifluoroacetic acid) is necessary to release the constituent monosaccharides.[1][2][7][13]

  • Derivatization (for HPLC-UV and GC-MS) :

    • PMP Derivatization for HPLC : To enhance UV detection, monosaccharides can be derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP).[1][3][4]

    • Silylation for GC-MS : To increase volatility, hydroxyl groups of the sugars are converted to trimethylsilyl (B98337) (TMS) ethers.[7]

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general guideline for the analysis of PMP-derivatized monosaccharides.

  • Column : A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is commonly used.[4]

  • Mobile Phase : A gradient of acetonitrile (B52724) and a buffer solution (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is typically employed for optimal separation.[3]

  • Flow Rate : A flow rate of around 1.0 mL/min is standard.

  • Detection : UV detection at approximately 250 nm is suitable for PMP derivatives.[4]

  • Quantification : this compound is quantified by comparing the peak area to that of an external standard curve prepared with known concentrations of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The following is a typical workflow for GC-MS analysis of monosaccharides.

  • Derivatization : The dried sugar extract is derivatized with a silylating agent (e.g., a mixture of ethanethiol (B150549) and trifluoroacetic acid).[7]

  • GC Column : A capillary column with a non-polar stationary phase (e.g., SE-54) is often used.[7]

  • Temperature Program : A temperature gradient is applied to the GC oven to separate the derivatized sugars based on their boiling points.

  • Mass Spectrometry : The mass spectrometer is operated in electron ionization (EI) mode, and data can be acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

  • Identification and Quantification : Peaks are identified by their retention time and mass spectrum, and quantification is performed using an internal or external standard.

Enzymatic Assay for this compound

This protocol utilizes the specificity of this compound dehydrogenase.

  • Reaction Mixture : Prepare a reaction buffer containing NAD+ and the plant extract.

  • Enzyme Addition : Add this compound dehydrogenase to initiate the reaction. This enzyme specifically oxidizes this compound, leading to the reduction of NAD+ to NADH.

  • Detection : The formation of NADH is monitored by measuring the increase in absorbance at 340 nm.[9][14]

  • Quantification : The concentration of this compound in the sample is determined by comparing the rate of NADH formation to a standard curve of known this compound concentrations. A boiled enzyme control should be included to account for any background reactions.[11]

Visualizing the Workflow

To aid in understanding the analytical process, the following diagrams illustrate the general workflow for validating this compound and a comparison of the detection methods.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_methods Analytical Methods cluster_validation Validation PlantExtract Plant Extract Hydrolysis Acid Hydrolysis (if necessary) PlantExtract->Hydrolysis Derivatization Derivatization (for HPLC/GC-MS) Hydrolysis->Derivatization EnzymaticAssay Enzymatic Assay Hydrolysis->EnzymaticAssay Directly after hydrolysis MethodSelection Method Selection Derivatization->MethodSelection HPLC HPLC MethodSelection->HPLC GCMS GC-MS MethodSelection->GCMS MethodSelection->EnzymaticAssay Quantification Quantification HPLC->Quantification GCMS->Quantification EnzymaticAssay->Quantification Confirmation Confirmation of this compound Quantification->Confirmation

Caption: General workflow for the validation of this compound in plant extracts.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_enzymatic Biochemical Method cluster_attributes Key Attributes HPLC HPLC GCMS GC-MS Specificity Specificity HPLC->Specificity Moderate Sensitivity Sensitivity HPLC->Sensitivity Good Throughput Throughput HPLC->Throughput Moderate Cost Cost HPLC->Cost Moderate GCMS->Specificity High GCMS->Sensitivity Very High GCMS->Throughput Low GCMS->Cost High Enzymatic Enzymatic Assay Enzymatic->Specificity Very High (Stereospecific) Enzymatic->Sensitivity High Enzymatic->Throughput High (Microplate compatible) Enzymatic->Cost Low

Caption: Comparison of analytical methods for this compound detection.

References

L-Galactose vs. L-Fucose: A Comparative Guide to their Roles in Cell Recognition and Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular communication, the subtle differences in the structure of monosaccharides can have profound impacts on biological recognition and signaling events. This guide provides a detailed comparison of two such sugars, L-Galactose and L-Fucose, focusing on their distinct roles in cell recognition and binding, backed by experimental data and methodologies.

Structural and Functional Overview

L-Fucose, a 6-deoxy-L-galactose, is a crucial component of many cell surface glycans and is renowned for its role in selectin-mediated cell adhesion, a key process in inflammation and immune cell trafficking.[1][2] In contrast, this compound, while structurally similar, is less common in mammalian glycans but can, in certain contexts, functionally mimic L-Fucose. A notable example is the ability of this compound to replace L-Fucose in the cell wall xyloglucans of Arabidopsis mur1 mutants without significantly altering the biological activity of the derived oligosaccharides.

Receptors and Binding Specificity

The primary receptors for L-Fucose in mammals are the selectins (E-selectin, P-selectin, and L-selectin), which recognize fucosylated structures like the sialyl Lewis X antigen to mediate the tethering and rolling of leukocytes on endothelial surfaces.[2]

D-Galactose, and by extension its L-enantiomer in specific contexts, is primarily recognized by galactose-specific C-type lectins, such as the asialoglycoprotein receptor (ASGPR) on hepatocytes, which plays a critical role in the clearance of glycoproteins from circulation. Galectins are another family of proteins that bind to galactose-containing glycans.

A direct comparison of binding affinity has been characterized for the lectin from the plant pathogen Ralstonia solanacearum (RSL). Studies have shown that this lectin exhibits a clear preference for L-Fucose over this compound.[3][4]

Quantitative Binding Data

The following table summarizes the comparative binding specificity of L-Fucose and this compound to the Ralstonia solanacearum lectin (RSL), as determined by hemagglutination inhibition assays. This assay measures the minimum concentration of a carbohydrate required to inhibit the agglutination of red blood cells by a lectin, providing a semi-quantitative measure of binding affinity.

CarbohydrateRelative Inhibitory Potency for RSL
L-Fucose++++
This compound+++

Note: Based on the specificity ranking L-Fucose > this compound for the Ralstonia solanacearum lectin.[3] The number of '+' signs is a qualitative representation of the binding affinity.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Measuring Lectin-Carbohydrate Interactions

Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the heat changes that occur during the binding of a carbohydrate to a lectin, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[5][6][7][8][9]

Objective: To quantitatively determine and compare the binding thermodynamics of L-Fucose and this compound to a specific lectin.

Materials:

  • Purified lectin of interest

  • L-Fucose solution

  • This compound solution

  • ITC instrument (e.g., MicroCal ITC200)

  • Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Degasser

Procedure:

  • Sample Preparation:

    • Dialyze the purified lectin extensively against the chosen ITC buffer to ensure buffer matching between the lectin and carbohydrate solutions.

    • Prepare stock solutions of L-Fucose and this compound in the same dialysis buffer.

    • Accurately determine the concentrations of the lectin and carbohydrate solutions.

    • Degas all solutions immediately before the ITC experiment to prevent the formation of air bubbles.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells of the ITC instrument with the ITC buffer.

    • Fill the reference cell with the ITC buffer.

    • Load the lectin solution into the sample cell (typically at a concentration of 10-50 µM).

    • Load the carbohydrate solution (L-Fucose or this compound) into the injection syringe (typically at a concentration 10-20 times that of the lectin).

  • Titration:

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

    • Perform an initial small injection (e.g., 0.5 µL) to account for any initial diffusion, followed by a series of larger, equal-volume injections (e.g., 2 µL).

    • The instrument will measure the heat change after each injection.

  • Data Analysis:

    • The raw data will be a series of heat-flow peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of carbohydrate to lectin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

  • Comparison:

    • Repeat the experiment under identical conditions with the other carbohydrate.

    • Compare the obtained Kd values to determine the relative binding affinities of L-Fucose and this compound for the lectin.

Signaling Pathways and Cellular Processes

The binding of L-Fucose and this compound to their respective receptors initiates distinct downstream signaling cascades and cellular responses.

L-Fucose-Mediated Selectin Signaling

The interaction of fucosylated ligands, such as P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), with selectins on endothelial cells triggers a signaling cascade in leukocytes. This "outside-in" signaling is crucial for the activation of integrins, leading to firm adhesion and subsequent extravasation of the leukocyte from the bloodstream.

Selectin_Signaling Ligand Fucosylated Ligand (e.g., PSGL-1) Selectin Selectin (on Endothelial Cell) Ligand->Selectin Binding Clustering Receptor Clustering Selectin->Clustering Src_Kinase Src Family Kinases (e.g., Fgr, Hck) Clustering->Src_Kinase Recruitment & Activation Syk Syk Src_Kinase->Syk Phosphorylation SLP76 SLP-76/Vav Syk->SLP76 Activation Rap1 Rap1 Activation SLP76->Rap1 Integrin Integrin (e.g., LFA-1) Rap1->Integrin Inside-out Signaling Integrin_Active Active Integrin (High Affinity State) Integrin->Integrin_Active Conformational Change Adhesion Firm Adhesion Integrin_Active->Adhesion

L-Fucose-mediated selectin signaling pathway.
Galactose-Mediated Asialoglycoprotein Receptor (ASGPR) Endocytosis

The binding of galactose-terminal glycoproteins to the ASGPR on hepatocytes primarily leads to receptor-mediated endocytosis and lysosomal degradation of the ligand. This process is essential for the clearance of desialylated glycoproteins from the circulation.

ASGPR_Endocytosis Gal_Ligand Galactose-terminal Glycoprotein ASGPR ASGPR (on Hepatocyte) Gal_Ligand->ASGPR Binding Coated_Pit Clathrin-coated Pit ASGPR->Coated_Pit Clustering Recycling_Vesicle Recycling Vesicle ASGPR->Recycling_Vesicle Coated_Vesicle Clathrin-coated Vesicle Coated_Pit->Coated_Vesicle Invagination Early_Endosome Early Endosome (pH drop) Coated_Vesicle->Early_Endosome Uncoating Early_Endosome->ASGPR Receptor Dissociation Late_Endosome Late Endosome Early_Endosome->Late_Endosome Recycling_Vesicle->ASGPR Recycling to Cell Surface Lysosome Lysosome Late_Endosome->Lysosome Degradation Ligand Degradation Lysosome->Degradation

Galactose-mediated ASGPR endocytic pathway.

Conclusion

L-Fucose and this compound, despite their structural similarities, exhibit distinct preferences for different classes of lectins, leading to their involvement in disparate biological processes. L-Fucose is a key player in the dynamic process of selectin-mediated cell adhesion, which is fundamental to the inflammatory response. In contrast, galactose-binding receptors like ASGPR are primarily involved in the homeostatic clearance of glycoproteins. The ability of some lectins to recognize both sugars, albeit with different affinities, highlights the nuanced nature of carbohydrate-protein interactions and presents opportunities for the development of targeted therapeutics that can modulate these specific recognition events. Further quantitative studies are essential to fully elucidate the binding kinetics and thermodynamics of these interactions, which will undoubtedly pave the way for novel drug discovery and development efforts.

References

A Comparative Analysis of the Biological Activities of L-Fucose and L-Galactose Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

L-Fucose and L-Galactose containing oligosaccharides are gaining significant attention in the fields of nutrition and pharmacology for their diverse biological activities. This guide provides a detailed comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these complex carbohydrates.

I. Prebiotic Activity: A Head-to-Head Comparison

Both L-Fucose and this compound oligosaccharides are recognized for their prebiotic potential, selectively promoting the growth of beneficial gut bacteria. However, their efficacy and the specific microbial populations they support can differ.

Quantitative Data on Prebiotic Effects

ParameterL-Fucose Oligosaccharides (2'-Fucosyllactose)This compound Oligosaccharides (GOS)Key Findings & References
Growth of Bifidobacterium Promotes growth of specific strains, particularly B. longum subsp. infantis.Broadly promotes the growth of various Bifidobacterium species.GOS is fermented more rapidly by infant fecal microbiota when combined with 2'-FL. Both individually increase the relative abundance of Bifidobacterium.
Short-Chain Fatty Acid (SCFA) Production Fermentation leads to the production of acetate (B1210297) and lactate (B86563).Fermentation results in the production of acetate and lactate. In some in vitro models, GOS has been shown to produce higher total SCFAs compared to other prebiotics.The combination of GOS and 2'-FL leads to increased production of acetate and lactate.
Prebiotic Index (PI) A study evaluating gut microbiome wellness showed 2'-FL had a positive, though lower, GMWI score (0.16 ± 0.06) compared to GOS.GOS demonstrated a higher Prebiotic Index (PI = 3.76) compared to fructo-oligosaccharides (FOS) in one study. Another study showed a GMWI score of (0.26 ± 0.02).The Prebiotic Index quantitatively assesses the prebiotic effect by measuring the ratio of beneficial to harmful bacteria. A higher score indicates a more potent prebiotic effect.

Experimental Protocol: In Vitro Fecal Fermentation

This method is commonly used to assess the prebiotic potential of oligosaccharides.

  • Fecal Sample Collection and Preparation: Fecal samples are collected from healthy donors (e.g., infants). A fecal slurry is prepared by homogenizing the feces in a sterile anaerobic buffer.

  • In Vitro Fermentation: The fecal slurry is used to inoculate a fermentation medium containing the test oligosaccharide (e.g., 2'-FL or GOS) as the primary carbon source. Control fermentations without any added oligosaccharide are also run.

  • Incubation: The cultures are incubated under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

  • Analysis:

    • Microbial Composition: DNA is extracted from the fermentation broth at different time points, and the microbial composition is analyzed using techniques like 16S rRNA gene sequencing or quantitative PCR (qPCR) to determine the relative abundance of specific bacterial genera like Bifidobacterium.

    • SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, butyrate) and lactate in the fermentation supernatant are measured using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Experimental Workflow: In Vitro Fermentation

G cluster_0 Sample Preparation cluster_1 In Vitro Fermentation cluster_2 Analysis Fecal Sample Fecal Sample Homogenization in Anaerobic Buffer Homogenization in Anaerobic Buffer Fecal Sample->Homogenization in Anaerobic Buffer Fecal Slurry (Inoculum) Fecal Slurry (Inoculum) Homogenization in Anaerobic Buffer->Fecal Slurry (Inoculum) Fermentation Medium + Oligosaccharide (L-Fucose or this compound) Fermentation Medium + Oligosaccharide (L-Fucose or this compound) Fecal Slurry (Inoculum)->Fermentation Medium + Oligosaccharide (L-Fucose or this compound) Inoculation Anaerobic Incubation (37°C) Anaerobic Incubation (37°C) Fermentation Medium + Oligosaccharide (L-Fucose or this compound)->Anaerobic Incubation (37°C) DNA Extraction DNA Extraction Anaerobic Incubation (37°C)->DNA Extraction Microbial Composition Supernatant Collection Supernatant Collection Anaerobic Incubation (37°C)->Supernatant Collection SCFA & Lactate 16S rRNA Sequencing / qPCR 16S rRNA Sequencing / qPCR DNA Extraction->16S rRNA Sequencing / qPCR Microbial Composition GC / HPLC Analysis GC / HPLC Analysis Supernatant Collection->GC / HPLC Analysis SCFA & Lactate

Workflow for in vitro fecal fermentation to assess prebiotic activity.

II. Immunomodulatory Effects: Influencing Host Defense

Both L-Fucose and this compound oligosaccharides have been shown to modulate the immune system, often through their interaction with gut-associated lymphoid tissue (GALT) and immune cells.

Quantitative Data on Immunomodulatory Effects

ParameterL-Fucose Oligosaccharides (2'-Fucosyllactose)This compound Oligosaccharides (GOS)Key Findings & References
Cytokine Production Fermentation products can influence dendritic cell cytokine secretion. A formula with 2'-FL, GOS, and FOS increased anti-inflammatory cytokines IL-4 and IL-10 in immunosuppressed mice.Fermentation products can also modulate dendritic cell cytokine responses.The combination of GOS and 2'-FL can attenuate dendritic cell cytokine responses in an AhR-receptor dependent manner.
Immune Cell Modulation A prebiotic formula containing 2'-FL restored splenic T lymphocyte numbers in immunosuppressed mice.Part of a prebiotic formula that restored T lymphocyte counts.The study used a combination of oligosaccharides, making it difficult to attribute the effects to a single component.
Gut Barrier Function A formula containing 2'-FL upregulated the expression of tight junction proteins (Claudin-1 and ZO-1).Part of a formula that enhanced intestinal barrier function.Improved gut barrier function can reduce the translocation of inflammatory molecules.

Experimental Protocol: Dendritic Cell Cytokine Response Assay

This assay assesses the immunomodulatory potential of oligosaccharide fermentation products.

  • Generation of Dendritic Cells (DCs): Monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and cultured with GM-CSF and IL-4 to differentiate them into immature DCs.

  • Preparation of Fermentation Supernatants: Supernatants from the in vitro fecal fermentation of L-Fucose and this compound oligosaccharides are collected and sterilized.

  • DC Stimulation: Immature DCs are stimulated with the sterile fermentation supernatants for a defined period (e.g., 24 hours). A lipopolysaccharide (LPS) solution can be used as a positive control for DC activation.

  • Cytokine Analysis: The cell culture supernatants are collected, and the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-10, IL-12) are measured using enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

Signaling Pathway: TLR-4/MAPK/NF-κB A study on a prebiotic formula containing both 2'-FL and GOS found that it could activate the TLR-4/MAPK/NF-κB signaling pathway in the intestine of immunosuppressed mice. This pathway is crucial for regulating inflammatory responses and maintaining gut homeostasis.

G Oligosaccharides (2'-FL + GOS) Oligosaccharides (2'-FL + GOS) Gut Microbiota Modulation Gut Microbiota Modulation Oligosaccharides (2'-FL + GOS)->Gut Microbiota Modulation TLR4 TLR4 Gut Microbiota Modulation->TLR4 Activation MAPK MAPK TLR4->MAPK NFkB NF-κB MAPK->NFkB Gene Expression Upregulation of Pro-inflammatory & Anti-inflammatory Genes NFkB->Gene Expression Immune Response Immune Response Gene Expression->Immune Response

Proposed TLR-4/MAPK/NF-κB signaling pathway activation.

III. Other Biological Activities: A Comparative Overview

Beyond their prebiotic and immunomodulatory roles, L-Fucose and this compound oligosaccharides exhibit other distinct biological activities.

Inhibition of Pathogen Growth

An interesting point of differentiation is their effect on the growth of the dental caries-associated pathogen Streptococcus mutans.

OligosaccharideEffect on Streptococcus mutans GrowthReference
L-Fucose Oligosaccharide (2'-FL) Did not support the growth of three different S. mutans strains.
This compound Oligosaccharide (GOS) Supported the growth of all three tested S. mutans strains.

This finding suggests that while both types of oligosaccharides are considered beneficial prebiotics for the gut, their effects on the oral microbiome may differ significantly.

IV. Conclusion

L-Fucose and this compound oligosaccharides are both potent bioactive compounds with significant health-promoting properties.

  • This compound oligosaccharides (GOS) appear to be broad-spectrum prebiotics, effectively promoting the growth of a wide range of beneficial gut bacteria and leading to substantial SCFA production.

  • L-Fucose oligosaccharides, particularly 2'-FL, also exhibit prebiotic activity, with a notable specificity for certain Bifidobacterium strains. Furthermore, 2'-FL shows promise in inhibiting the growth of oral pathogens like S. mutans.

The immunomodulatory effects of both types of oligosaccharides are evident, with potential for synergistic action when used in combination. The activation of key signaling pathways like TLR-4/MAPK/NF-κB highlights their ability to influence host immune responses at a molecular level.

For researchers and drug development professionals, the choice between L-Fucose and this compound oligosaccharides, or their combination, will depend on the specific therapeutic goal. For broad-spectrum gut microbiota modulation, GOS may be a primary choice. For targeted effects, such as promoting specific beneficial strains or inhibiting oral pathogens, L-Fucose oligosaccharides like 2'-FL present a compelling option. Further research into the specific mechanisms of action and direct comparative clinical trials will continue to elucidate the full potential of these fascinating bioactive molecules.

Chromatographic methods to distinguish L-Galactose from other monosaccharides.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification and quantification of monosaccharides are critical for applications ranging from glycobiology to pharmaceutical quality control. L-Galactose, a rare sugar and an enantiomer of the more common D-Galactose, presents a unique analytical challenge. This guide provides a comprehensive comparison of chromatographic methods for distinguishing this compound from other monosaccharides, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monosaccharide analysis due to its high resolution and sensitivity. For the specific challenge of separating enantiomers like L- and D-Galactose, chiral HPLC is the method of choice.

Chiral HPLC

Chiral HPLC utilizes a stationary phase that is itself chiral, allowing for the differential interaction and separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are widely used for this purpose.

Experimental Data:

The following table summarizes the retention times for the separation of various monosaccharide enantiomers, including L- and D-Galactose, using a Chiralpak AD-H column. This data demonstrates the capability of chiral HPLC to resolve not only enantiomers but also anomers (α and β forms) of each sugar.[1][2][3]

Table 1: Retention Times for Monosaccharide Separation on a Chiralpak AD-H Column

MonosaccharideEnantiomerAnomerRetention Time (min)
GalactoseL-(-)α15.8
β18.2
D-(+)α12.5
β14.1
GlucoseL-(-)α/β20.5
D-(+)α16.9
β19.3
MannoseL-(-)α/β11.5
D-(+)α9.8
β10.7
ArabinoseL-(+)α/β13.5
D-(-)α/β11.9
XyloseL-(+)α/β10.2
D-(-)α/β9.1

Data adapted from Lopes, J. F., & Gaspar, E. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A, 1188(2), 275-285.

Experimental Protocol: Chiral HPLC of Monosaccharides

  • Sample Preparation: Dissolve the monosaccharide mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic System:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Ethanol:Trifluoroacetic Acid (TFA) (70:30:0.1, v/v/v)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Detection: Refractive Index (RI)

    • Injection Volume: 20 µL

  • Analysis: Inject the sample and record the chromatogram. Identify the peaks based on the retention times of this compound and other monosaccharide standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Dissolution Dissolve Sample in Mobile Phase Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject Sample (20 µL) Filtration->Injection Separation Chiralpak AD-H Column Hexane:Ethanol:TFA 0.5 mL/min, 25°C Injection->Separation Detection Refractive Index (RI) Detector Separation->Detection Chromatogram Record Chromatogram Detection->Chromatogram PeakID Identify Peaks by Retention Time Chromatogram->PeakID

Chiral HPLC Experimental Workflow

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the analysis of underivatized carbohydrates. It is particularly effective for separating a wide range of monosaccharides in a single run. While not inherently chiral, it provides excellent resolution between different monosaccharides.

Experimental Data:

HPAEC-PAD offers excellent linearity and low detection limits for various monosaccharides.[4]

Table 2: Quantitative Performance of HPAEC-PAD for Monosaccharide Analysis

MonosaccharideLinearity (R²) (0.1-12.5 mg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Arabinose≥ 0.99934.9116.36
Galactose≥ 0.99936.2520.83
Glucose≥ 0.99935.8319.44
Xylose≥ 0.99935.2117.36
Mannose---
Fucose---

Data adapted from Wang, X., et al. (2012). Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates. BioResources, 7(4), 4614-4625.

Experimental Protocol: HPAEC-PAD of Monosaccharides

  • Sample Preparation: Dilute the sample containing monosaccharides with deionized water to fall within the linear range of the instrument. No derivatization is required.

  • Chromatographic System:

    • Column: CarboPac™ PA10 (250 x 2 mm)

    • Eluent A: Deionized water

    • Eluent B: 200 mM NaOH

    • Eluent C: 200 mM NaOH, 170 mM Sodium Acetate

    • Gradient: A gradient elution program is typically used to separate a complex mixture of monosaccharides.

    • Flow Rate: 0.25 mL/min

    • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

  • Analysis: Inject the sample and standards to identify and quantify the monosaccharides based on retention time and peak area.

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_hpaec HPAEC-PAD Analysis cluster_data Data Analysis Dilution Dilute Sample with DI Water Injection Inject Sample Dilution->Injection Separation CarboPac PA10 Column NaOH/NaOAc Gradient Injection->Separation Detection Pulsed Amperometric Detection (PAD) Separation->Detection Quantification Quantify based on Peak Area Detection->Quantification

HPAEC-PAD Experimental Workflow

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for monosaccharide analysis, offering high resolution and structural information. A key requirement for GC analysis of sugars is derivatization to make them volatile.

Experimental Data:

GC-MS provides excellent separation of derivatized monosaccharides. The retention times will vary based on the specific column and temperature program used.

Table 3: Typical GC-MS Parameters for Trimethylsilylated Monosaccharides

ParameterValue
Derivatization
Reagent 1Hydroxylamine hydrochloride in pyridine
Reagent 2Hexamethyldisilazane (HMDS) and Trimethylchlorosilane (TMCS)
GC Column DB-5 or equivalent (e.g., 60 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Temperature Program Initial: 80°C, Ramp 1: 2.5°C/min to 190°C, Ramp 2: 2°C/min to 252°C, Ramp 3: 25°C/min to 310°C, Hold: 15 min
MS Detection Electron Impact (EI) at 70 eV

Parameters are adapted from a modified GC-MS analytical procedure for carbohydrates.[5]

Experimental Protocol: GC-MS of Monosaccharides (Trimethylsilylation)

  • Sample Hydrolysis (if necessary): For polysaccharides, hydrolyze the sample to release individual monosaccharides (e.g., using trifluoroacetic acid).

  • Derivatization: a. Dry the monosaccharide sample completely. b. Add 100 µL of pyridine, 68 µL of HMDS, and 22 µL of TMCS. c. Heat the mixture at 70°C for 30 minutes. d. Perform a liquid-liquid extraction with water and chloroform (B151607). The chloroform layer containing the derivatized sugars is used for analysis.

  • GC-MS Analysis:

    • Inject the chloroform extract into the GC-MS system.

    • Run the specified temperature program.

    • Identify the monosaccharides based on their retention times and mass spectra compared to standards.

GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Drying Dry Sample Derivatization Add Pyridine, HMDS, TMCS Heat at 70°C Drying->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Injection Inject Chloroform Layer Extraction->Injection Separation DB-5 Column Temperature Program Injection->Separation Detection Mass Spectrometry (EI) Separation->Detection Analysis Identify by Retention Time & Mass Spectra Detection->Analysis

GC-MS Experimental Workflow

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of monosaccharides. While not as high-resolution or quantitative as HPLC or GC, it is an excellent tool for screening and initial identification.

Experimental Data:

The separation of monosaccharides on TLC is based on their differential partitioning between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The Rf (retardation factor) value is characteristic for each compound in a given system.

Table 4: Approximate Rf Values of Monosaccharides on Silica Gel G with Different Solvent Systems

MonosaccharideSolvent System A (n-Propanol:Water, 7:1 v/v)Solvent System B (Butanol:Acetic Acid:Water, 5:3:2 v/v/v)
Galactose~0.45~0.38
Glucose~0.50~0.42
Mannose~0.55~0.48
Fructose~0.58~0.50
Arabinose~0.65~0.55
Xylose~0.70~0.60

Rf values are approximate and can vary based on experimental conditions.[6][7]

Experimental Protocol: TLC of Monosaccharides

  • Plate Preparation: Use silica gel G TLC plates. Activate the plates by heating at 110°C for 10-15 minutes before use.

  • Sample Application: Dissolve the monosaccharide mixture in a suitable solvent (e.g., water:isopropanol, 1:1). Spot a small amount of the sample onto the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Allow the solvent to ascend the plate until it is near the top.

  • Visualization: Remove the plate from the chamber and dry it. Visualize the spots by spraying with a suitable reagent (e.g., diphenylamine-aniline-phosphoric acid reagent) and heating.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front) and compare with standards.

TLC_Workflow cluster_prep Plate & Sample Preparation cluster_tlc TLC Development cluster_analysis Visualization & Analysis Activation Activate Silica Gel Plate Spotting Spot Sample on Baseline Activation->Spotting Development Develop in Solvent Chamber Spotting->Development Drying Dry the Plate Development->Drying Visualization Spray with Reagent & Heat Drying->Visualization Analysis Calculate Rf Values Visualization->Analysis

TLC Experimental Workflow

Comparison Summary

Table 5: Comparison of Chromatographic Methods for this compound Analysis

FeatureChiral HPLCHPAEC-PADGC-MSTLC
Primary Application Enantiomeric separation (L- vs D-Galactose)Quantitative analysis of a wide range of monosaccharidesHigh-resolution separation and structural identificationQualitative screening and initial identification
Resolution Excellent for enantiomers and anomersExcellent for different monosaccharidesExcellent for derivatized monosaccharidesModerate
Sensitivity Moderate to High (detector dependent)Very HighVery HighLow to Moderate
Sample Preparation Simple dissolution and filtrationSimple dilutionDerivatization requiredSimple dissolution
Analysis Time 15-30 minutes20-40 minutes30-60 minutes30-90 minutes
Cost HighHighHighLow
Quantitative Capability YesExcellentYesSemi-quantitative at best

Conclusion

The choice of chromatographic method for distinguishing this compound from other monosaccharides depends on the specific analytical goal.

  • For the definitive identification and separation of this compound from its D-enantiomer , Chiral HPLC is the indispensable technique.

  • For highly sensitive and accurate quantification of this compound in a mixture of other monosaccharides (where enantiomeric separation is not the primary goal) , HPAEC-PAD is the superior method.

  • For high-resolution separation and structural confirmation , GC-MS is an excellent choice, though it requires a more involved sample preparation process.

  • For rapid, cost-effective, and qualitative screening , TLC provides a valuable preliminary assessment.

By understanding the principles, performance, and protocols of these chromatographic techniques, researchers can select the most appropriate method to meet the specific demands of their work with this compound and other monosaccharides.

References

L-Galactose as an Internal Standard in Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolomics, the quest for accurate and reproducible quantification of metabolites is paramount for researchers, scientists, and drug development professionals. The use of internal standards (IS) is a critical strategy to mitigate analytical variability inherent in complex biological matrices and sophisticated analytical platforms. This guide provides an objective comparison of L-Galactose as an internal standard against other commonly used alternatives, supported by experimental data and detailed protocols.

The Role of Internal Standards in Metabolomics

Internal standards are compounds added to a sample in a known quantity before analysis.[1] The ideal IS is chemically similar to the analyte of interest but distinguishable by the analytical instrument, often through mass spectrometry.[1] Its primary function is to correct for variations that can occur during sample preparation, extraction, and analysis, thereby improving the accuracy and precision of metabolite quantification.[2] Stable isotope-labeled (SIL) compounds are widely considered the gold standard for internal standards in mass spectrometry-based metabolomics due to their similar physicochemical properties to the endogenous analytes.[2]

This compound: A Potential Internal Standard

This compound, a rare sugar and an epimer of L-glucose, presents several characteristics that make it a candidate for use as an internal standard, particularly in studies involving polar metabolites and carbohydrate analysis. Its structural similarity to endogenous sugars allows it to mimic their behavior during extraction and chromatographic separation. For quantitative analysis, isotopically labeled this compound, such as this compound-13C, is available and serves as an excellent internal standard.

Performance Comparison of Internal Standards

The performance of an internal standard is evaluated based on several key parameters: linearity, recovery, and matrix effect. While direct comparative studies exhaustively detailing the performance of this compound alongside other common sugar internal standards are limited, we can infer its potential performance from studies on its D-enantiomer and general principles of internal standard validation.

Table 1: Physicochemical Properties of Selected Internal Standards

PropertyThis compoundD-GlucoseD-Mannitol
Molar Mass 180.16 g/mol 180.16 g/mol 182.17 g/mol
Formula C₆H₁₂O₆C₆H₁₂O₆C₆H₁₄O₆
Class MonosaccharideMonosaccharideSugar Alcohol
Solubility in Water HighHighHigh

Table 2: Performance Metrics of Internal Standards

ParameterThis compound (inferred from D-Galactose data)Common Sugar Alcohols (e.g., Mannitol)Isotope-Labeled Amino Acids
Linearity (r²) > 0.99[3]Typically > 0.99Typically > 0.99
Repeatability (CV%) < 15%[3]< 15%< 15%
Recovery Expected to be high and consistent61.5% to 114.8% (for deuterated standards)[4]Generally high and reproducible
Matrix Effect Analyte- and matrix-dependent24.4% to 105.2% (for deuterated standards)[4]Can be significant but corrected by SIL-IS

Note: The data for this compound is inferred from a study on D-Galactose using a stable-isotope dilution method.[3] The performance of any internal standard is highly dependent on the specific analytical method and matrix.

Experimental Protocols

Protocol 1: Validation of this compound as an Internal Standard

This protocol outlines the steps to validate the performance of isotopically labeled this compound (e.g., this compound-¹³C) as an internal standard in a metabolomics workflow.

1. Preparation of Stock Solutions:

  • Prepare a stock solution of unlabeled this compound (analyte) at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).

  • Prepare a stock solution of isotopically labeled this compound (internal standard) at a concentration of 1 mg/mL in the same solvent.

2. Linearity Assessment:

  • Prepare a series of calibration standards by spiking a constant amount of the internal standard solution and varying concentrations of the analyte solution into a representative blank matrix (e.g., plasma or cell lysate extract).

  • Analyze the calibration standards using the intended LC-MS method.

  • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • The relationship should be linear with a correlation coefficient (r²) > 0.99.

3. Accuracy and Precision (Repeatability) Evaluation:

  • Prepare quality control (QC) samples at low, medium, and high concentrations of the analyte within the linear range, each spiked with the internal standard.

  • Analyze multiple replicates (n=5) of each QC level.

  • Accuracy is determined by comparing the measured concentration to the nominal concentration and should be within 85-115%.

  • Precision is calculated as the relative standard deviation (%RSD or CV%) and should be <15%.[3]

4. Recovery and Matrix Effect Evaluation:

  • Recovery: Prepare two sets of samples. In Set A, spike the analyte and internal standard into the blank matrix before the extraction process. In Set B, spike the analyte and internal standard into the extracted blank matrix after the extraction process. The recovery is calculated as (Peak Area of Analyte in Set A / Peak Area of Analyte in Set B) * 100.

  • Matrix Effect: Prepare two sets of samples. In Set C, spike the analyte and internal standard into a neat solution (e.g., the initial mobile phase). In Set B (from the recovery experiment), the analyte and internal standard are spiked into the post-extracted matrix. The matrix effect is calculated as (Peak Area of Analyte in Set B / Peak Area of Analyte in Set C) * 100. An internal standard normalized matrix effect should be close to 100% to indicate effective compensation.[5]

Visualizations

Metabolomics Experimental Workflow

The following diagram illustrates a typical workflow for a metabolomics study incorporating an internal standard.

metabolomics_workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing & Analysis cluster_interpretation Biological Interpretation SampleCollection Sample Collection (e.g., Plasma, Tissue) IS_Spiking Internal Standard Spiking (e.g., this compound-¹³C) SampleCollection->IS_Spiking Extraction Metabolite Extraction IS_Spiking->Extraction LCMS LC-MS Analysis Extraction->LCMS DataAcquisition Data Acquisition LCMS->DataAcquisition PeakDetection Peak Detection & Integration DataAcquisition->PeakDetection Normalization Normalization to Internal Standard PeakDetection->Normalization Stats Statistical Analysis Normalization->Stats Identification Metabolite Identification Stats->Identification PathwayAnalysis Pathway Analysis Identification->PathwayAnalysis BiomarkerDiscovery Biomarker Discovery PathwayAnalysis->BiomarkerDiscovery

A typical metabolomics experimental workflow.
Leloir Pathway for Galactose Metabolism

This diagram illustrates the primary metabolic pathway for galactose, highlighting its conversion to glucose-1-phosphate. Understanding this pathway is crucial when using galactose as an internal standard, as its potential for in-situ metabolism must be considered.

leloir_pathway cluster_enzymes Enzymes Galactose Galactose GALK Galactokinase (GALK) Galactose->GALK Galactose1P Galactose-1-phosphate GALT Galactose-1-phosphate uridylyltransferase (GALT) Galactose1P->GALT UDPGal UDP-Galactose GALE UDP-galactose 4'-epimerase (GALE) UDPGal->GALE UDPGlc UDP-Glucose UDPGlc->GALT UDP-Glucose Glucose1P Glucose-1-phosphate GALK->Galactose1P GALT->UDPGal GALT->Glucose1P GALE->UDPGlc

The Leloir pathway of galactose metabolism.

Conclusion

This compound, particularly in its isotopically labeled form, holds promise as a reliable internal standard for metabolomics studies, especially those focusing on polar metabolites and carbohydrates. Its physicochemical similarity to endogenous sugars makes it an effective tool for correcting analytical variability. While comprehensive, direct comparative data with other sugar standards is an area for future research, existing data on its D-enantiomer suggests that this compound can achieve the high standards of linearity and repeatability required for robust metabolomics research. The provided protocols and workflows offer a framework for the validation and implementation of this compound as an internal standard, enabling researchers to enhance the quality and reliability of their metabolomics data.

References

Navigating Stereoisomers: A Comparative Guide to D-Galactose Assay Cross-Reactivity with L-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to D-Galactose Assays

The quantification of D-galactose is predominantly achieved through enzymatic assays, which offer high specificity and sensitivity. The two most common enzymes employed are β-D-galactose dehydrogenase (Gal-DH) and D-galactose oxidase (GAO). These enzymes catalyze reactions that produce a detectable signal, typically a change in absorbance or fluorescence, which is proportional to the D-galactose concentration.

This guide will delve into the specificity of these enzymatic methods, with a particular focus on their ability to distinguish D-galactose from L-galactose. Understanding this is crucial for researchers working in fields where both isomers may be present, such as in plant biology, glycobiology, and metabolic studies.

Comparison of D-Galactose Assay Performance

The specificity of a D-galactose assay is fundamentally determined by the enzyme used. Below is a summary of the cross-reactivity of assays based on β-D-galactose dehydrogenase and D-galactose oxidase with this compound.

Assay PrincipleEnzymeThis compound Cross-ReactivityOther Notable Cross-ReactantsCommercial Kit Examples
Dehydrogenase-Basedβ-D-Galactose Dehydrogenase (EC 1.1.1.48)Not Oxidized[1]L-arabinose, D-fucose, 2-deoxy-D-galactose[1]Megazyme L-Arabinose/D-Galactose Assay Kit (K-ARGA)
Oxidase-BasedD-Galactose Oxidase (EC 1.1.3.9)Not reported as a significant substrate. The enzyme displays stereospecificity for D-galactose over glucose.[2]Broad specificity for primary alcohols[3][4]Sigma-Aldrich Galactose Assay Kit (MAK012)

Note: While D-galactose dehydrogenase shows no reactivity with this compound, it is important to be aware of its cross-reactivity with other sugars, particularly L-arabinose.[1] For samples containing a mixture of these sugars, a galactose oxidase-based assay may be more suitable for specific D-galactose quantification.[1]

Experimental Protocols

Detailed methodologies for two common commercial D-galactose assay kits are provided below.

β-D-Galactose Dehydrogenase-Based Assay (Adapted from Megazyme K-ARGA Protocol)

This method is suitable for the quantification of D-galactose and L-arabinose.

Principle:

β-D-Galactose (and β-L-arabinose) is oxidized to D-galactonic acid (and L-arabinonic acid) by nicotinamide-adenine dinucleotide (NAD+) in the presence of β-galactose dehydrogenase (β-GalDH). The amount of NADH formed is stoichiometric with the amount of D-galactose and is measured by the increase in absorbance at 340 nm. Galactose mutarotase (B13386317) is included to catalyze the rapid interconversion of α- and β-anomeric forms of D-galactose.

Reagents:

  • Buffer (pH 8.6)

  • NAD+

  • β-Galactose Dehydrogenase / Galactose Mutarotase suspension

Procedure (Manual Assay):

  • Pipette 2.10 mL of distilled water into cuvettes for the blank and sample.

  • Add 0.10 mL of the sample solution to the sample cuvette.

  • Add 0.20 mL of Buffer and 0.10 mL of NAD+ solution to both the blank and sample cuvettes.

  • Mix the contents of the cuvettes and incubate for 2 minutes at room temperature.

  • Read the initial absorbance (A1) of the blank and sample at 340 nm.

  • Start the reaction by adding 0.02 mL of the β-GalDH/GalM suspension to each cuvette.

  • Mix and incubate for approximately 6 minutes for D-galactose at room temperature.

  • Read the final absorbance (A2) of the blank and sample at 340 nm.

  • Calculate the absorbance difference (ΔA = A2 - A1) for both the blank and the sample.

  • Determine the D-galactose concentration using the provided calculation formula, which incorporates the molar extinction coefficient of NADH.

D-Galactose Oxidase-Based Assay (Adapted from Sigma-Aldrich MAK012 Protocol)

This method allows for the colorimetric or fluorometric detection of D-galactose.

Principle:

Galactose oxidase oxidizes D-galactose, producing hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a colored or fluorescent product. The intensity of the color (measured at ~570 nm) or fluorescence (at λex = 535/λem = 590 nm) is directly proportional to the D-galactose concentration.

Reagents:

  • Galactose Assay Buffer

  • Galactose Probe

  • Galactose Enzyme Mix (containing galactose oxidase)

  • Horseradish Peroxidase (HRP)

  • D-Galactose Standard

Procedure (Colorimetric Assay):

  • Prepare D-galactose standards in a 96-well plate.

  • Add 50 µL of the sample to the desired wells. Adjust the volume of all wells (standards and samples) to 50 µL with Galactose Assay Buffer.

  • Prepare a Master Reaction Mix containing Galactose Assay Buffer, Galactose Probe, Galactose Enzyme Mix, and HRP.

  • Add 50 µL of the Master Reaction Mix to each well.

  • Mix well and incubate for 30 minutes at 37°C, protected from light.

  • Measure the absorbance at 570 nm.

  • Subtract the blank reading from all standard and sample readings and plot the standard curve.

  • Determine the D-galactose concentration in the samples from the standard curve.

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and procedures, the following diagrams have been generated using the DOT language.

D_Galactose_Dehydrogenase_Assay cluster_reaction Biochemical Reaction cluster_detection Detection alpha_D_Gal α-D-Galactose beta_D_Gal β-D-Galactose alpha_D_Gal->beta_D_Gal Galactose Mutarotase NAD NAD+ D_Galactonic_Acid D-Galactonic Acid beta_D_Gal->D_Galactonic_Acid β-Galactose Dehydrogenase NADH NADH NAD->NADH Spectrophotometer Spectrophotometer (340 nm) NADH->Spectrophotometer Absorbance Measurement

Caption: Biochemical pathway for the β-D-Galactose Dehydrogenase-based assay.

D_Galactose_Oxidase_Assay cluster_reaction Biochemical Reaction cluster_detection Detection D_Gal D-Galactose O2 O₂ Aldehyde D-galacto-hexodialdose D_Gal->Aldehyde Galactose Oxidase H2O2 H₂O₂ O2->H2O2 Probe_oxidized Colored/Fluorescent Product H2O2->Probe_oxidized Horseradish Peroxidase Probe_reduced Colorless/Non-fluorescent Probe Plate_Reader Plate Reader (Absorbance or Fluorescence) Probe_oxidized->Plate_Reader Signal Measurement

Caption: Reaction mechanism for the D-Galactose Oxidase-based assay.

experimental_workflow Sample_Prep Sample Preparation (e.g., dilution, deproteinization) Incubation Incubation with Enzymatic Reagents Sample_Prep->Incubation Reagent_Prep Reagent Preparation (e.g., standards, master mix) Reagent_Prep->Incubation Detection Signal Detection (Absorbance/Fluorescence) Incubation->Detection Data_Analysis Data Analysis (Standard Curve, Calculation) Detection->Data_Analysis

Caption: General experimental workflow for D-Galactose assays.

Conclusion

The choice of a D-galactose assay should be guided by the specific requirements of the experiment, particularly the potential presence of interfering substances.

  • For high specificity against this compound, β-D-galactose dehydrogenase-based assays are the superior choice , as this compound is not a substrate for this enzyme.[1] However, researchers must consider the potential for cross-reactivity with L-arabinose.

  • D-galactose oxidase-based assays offer an alternative that avoids cross-reactivity with L-arabinose. While not explicitly stated in the reviewed literature, there is no evidence to suggest significant cross-reactivity with this compound. The broader specificity of galactose oxidase for primary alcohols should be taken into account depending on the sample matrix.

By carefully selecting the appropriate assay and following validated protocols, researchers can ensure the accurate and reliable quantification of D-galactose, leading to more robust and reproducible scientific findings.

References

A Structural Comparison of L-Galactose and D-Arabinose for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective structural comparison between L-Galactose and D-Arabinose, tailored for researchers, scientists, and professionals in drug development. The content focuses on fundamental structural differences, supported by comparative data and outlines of common experimental protocols for structural elucidation.

Fundamental Structural Differences

This compound and D-Arabinose are both monosaccharides but belong to different classifications based on their carbon backbone and stereochemistry. The primary distinction lies in the number of carbon atoms: this compound is an aldohexose, containing six carbons with an aldehyde group at C1, while D-Arabinose is an aldopentose, possessing five carbons and an aldehyde group at C1.

This difference in carbon count fundamentally alters their physical and chemical properties. Structurally, they are not epimers, as epimers are diastereomers that differ in configuration at only one chiral center but must have the same number of carbon atoms.

The "L" and "D" designations refer to the stereoconfiguration of the chiral carbon furthest from the aldehyde group (C5 for galactose, C4 for arabinose). In the Fischer projection, the hydroxyl (-OH) group on this carbon points to the left for L-sugars and to the right for D-sugars.

  • This compound: The -OH group on C5 is oriented to the left. It is the enantiomer of the more common D-Galactose, meaning they are non-superimposable mirror images of each other.[1][2]

  • D-Arabinose: The -OH group on C4 is oriented to the right.[3][4]

The orientation of the hydroxyl groups at the other chiral centers also defines their unique structures and how they interact with biological systems.

Comparative Structural and Physical Data

The quantitative differences between this compound and D-Arabinose are summarized in the table below.

PropertyThis compoundD-Arabinose
Molecular Formula C₆H₁₂O₆C₅H₁₀O₅
Classification AldohexoseAldopentose
Molar Mass 180.156 g/mol 150.13 g/mol
Number of Carbons 65
Number of Chiral Centers 4 (in open-chain form)3 (in open-chain form)
Stereochemical Series L-seriesD-series

Visualizing the Structures

The following diagrams illustrate the open-chain (Fischer projection) forms of this compound and D-Arabinose, highlighting their structural differences.

Caption: Fischer projections comparing the 6-carbon this compound and 5-carbon D-Arabinose.

The logical relationship defining the stereochemical series (D/L) is based on the configuration of glyceraldehyde, the simplest aldose. The following diagram illustrates this classification principle.

G Stereochemical Classification (D/L Series) glyceraldehyde Glyceraldehyde (Reference) d_glycer D-Glyceraldehyde -OH on right glyceraldehyde->d_glycer classifies l_glycer L-Glyceraldehyde -OH on left glyceraldehyde->l_glycer classifies d_sugars D-Sugars d_glycer->d_sugars l_sugars L-Sugars l_glycer->l_sugars d_arabinose D-Arabinose -OH on C4 is on the right d_sugars->d_arabinose includes l_galactose This compound -OH on C5 is on the left l_sugars->l_galactose includes

Caption: Classification of monosaccharides into D and L series based on glyceraldehyde.

Experimental Protocols for Structural Elucidation

The precise three-dimensional structure and stereochemistry of monosaccharides like this compound and D-Arabinose are determined using a combination of analytical techniques.

NMR is a powerful non-destructive technique for determining the primary structure, conformation, and stereochemistry of carbohydrates.[5]

Methodology:

  • Sample Preparation: A small quantity (typically a few milligrams) of the purified monosaccharide is dissolved in a deuterated solvent, most commonly deuterium (B1214612) oxide (D₂O). For observing hydroxyl protons, a supercooled aqueous solution in a capillary tube may be used to slow the rate of proton exchange.[6]

  • Data Acquisition: A suite of NMR experiments is performed using a high-field spectrometer (e.g., 500 MHz or higher).

    • 1D ¹H NMR: Provides information on the chemical shifts and coupling constants of all protons, revealing the number of unique proton environments. Anomeric protons typically resonate in a distinct region (4.5–5.5 ppm).[5]

    • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons (protons on adjacent carbons), allowing for the tracing of the carbon backbone.

    • 2D TOCSY (Total Correlation Spectroscopy): Establishes the complete spin system for each monosaccharide residue, connecting all protons within a single sugar ring.[6]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of ¹³C chemical shifts.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for confirming assignments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is critical for determining stereochemistry and conformation (e.g., the orientation of hydroxyl groups).

  • Data Analysis: The collected spectra are processed and analyzed. Chemical shifts, coupling constants, and NOE patterns are compared to established databases and theoretical models to confirm the identity and stereoconfiguration (e.g., D vs. L, and the orientation of each -OH group) of the sugar.[7][8]

This technique provides an unambiguous determination of the three-dimensional atomic structure of a molecule in its crystalline state.

Methodology:

  • Crystallization: The most critical and often challenging step is to grow a high-quality single crystal of the sugar.[9] This is typically achieved by slow evaporation of a saturated solution of the monosaccharide. The resulting crystal must be of sufficient size (>0.1 mm) and quality (no significant cracks or defects).[10]

  • Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam.[9] As the crystal is rotated, a diffraction pattern of spots is produced and recorded by a detector.[11]

  • Structure Solution and Refinement:

    • The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and space group of the crystal.

    • The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[9]

    • An atomic model of the sugar is built into the electron density map.

    • The model is refined computationally to achieve the best possible fit with the experimental diffraction data, yielding precise atomic coordinates, bond lengths, and bond angles.[12]

MS is used to determine the molecular weight and composition of carbohydrates. When coupled with fragmentation techniques (MS/MS), it can provide structural information.

Methodology:

  • Ionization: The carbohydrate molecule must be ionized before it can be analyzed. Due to their polarity, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common. Often, derivatization or the addition of salts (e.g., Na⁺) is required to promote efficient ionization.[13][14] An alternative is Atmospheric Pressure Chemical Ionization (APCI) with post-column addition of a chlorinated solvent to form chloride adducts ([M+Cl]⁻).[15]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ionized molecule is measured, confirming the molecular formula (e.g., C₆H₁₂O₆ vs. C₅H₁₀O₅).

  • Tandem MS (MS/MS): The parent ion is isolated and fragmented through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed.[16] The fragmentation pattern is characteristic of the sugar's structure, including ring size and linkage positions (in oligosaccharides), though it is generally insufficient to distinguish between stereoisomers on its own. Gas Chromatography-MS (GC-MS) with prior derivatization is often used for separating and identifying monosaccharides.[17]

The following workflow illustrates the general process of structural analysis for a monosaccharide.

G General Workflow for Monosaccharide Structural Analysis start Purified Monosaccharide Sample nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY) start->nmr xray X-ray Crystallography start->xray ms Mass Spectrometry (ESI/MALDI/GC-MS) start->ms nmr_res Connectivity, Stereochemistry, Conformation in Solution nmr->nmr_res xray_res 3D Atomic Structure in Solid State xray->xray_res ms_res Molecular Weight, Composition ms->ms_res final Complete Structural Elucidation nmr_res->final xray_res->final ms_res->final

Caption: A typical experimental workflow for determining the structure of a monosaccharide.

References

The Functional Divide: A Comparative Guide to L-Fucose and L-Galactose in Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional consequences of subtle changes in glycoprotein (B1211001) structure is paramount. This guide provides a comprehensive comparison of substituting the common monosaccharide L-Fucose with its structural analog, L-Galactose (6-deoxy-L-galactose vs. 6-hydroxy-L-galactose), in glycoproteins. We present a synthesis of experimental data on the impact of this substitution on glycoprotein stability, receptor binding, immunogenicity, and enzymatic processing.

Introduction: A Tale of Two Sugars

L-Fucose is a deoxyhexose sugar commonly found in the N- and O-linked glycans of mammalian glycoproteins.[1][2] Its absence or modification can significantly impact a glycoprotein's biological activity. This compound, the C-6 hydroxylated form of L-Fucose, presents an intriguing alternative for glycoengineering.[3][4] This guide delves into the functional ramifications of this substitution, offering insights for the rational design of therapeutic glycoproteins with tailored properties.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative differences observed when L-Fucose is substituted with this compound in glycoproteins. Where direct comparative data for this compound is limited, data from afucosylated antibodies (lacking the entire fucose moiety) is presented as a relevant proxy, given that the primary difference between L-Fucose and this compound at the core fucosylation site is the presence of the 6-hydroxyl group.

Table 1: Comparison of Physicochemical Properties

PropertyL-FucoseThis compoundReference
Chemical Formula C₆H₁₂O₅C₆H₁₂O₆[1][5]
Molar Mass 164.16 g/mol 180.16 g/mol [1]
Key Structural Difference Lacks a hydroxyl group at the C-6 position (6-deoxy)Possesses a hydroxyl group at the C-6 position[1][4][6]

Table 2: Impact on Glycoprotein Stability

Stability ParameterGlycoprotein with L-FucoseGlycoprotein with this compound (or Afucosylated)Reference
Thermal Stability (Tm) Core fucosylation contributes to the thermal stability of monoclonal antibodies.Afucosylated antibodies may have reduced thermal stability, which can be compensated by other glycan modifications.[7]
Proteolytic Stability Fucosylation can protect glycoproteins from proteolytic degradation.Removal of carbohydrate chains, including fucose, can increase susceptibility to proteases.[8]

Table 3: Receptor Binding Affinity and Functional Consequences

Receptor/InteractionGlycoprotein with L-FucoseGlycoprotein with this compound (or Afucosylated)Functional Consequence of SubstitutionReference
FcγRIIIa Reduced binding affinity.Significantly enhanced binding affinity (up to 100-fold for afucosylated antibodies).Markedly increased Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).[9][10][11][12]
ADCC Activity Lower ADCC activity.Substantially increased ADCC activity.Enhanced therapeutic efficacy of anti-cancer antibodies.[9][10][11][12]
C1q Binding (CDC) No significant impact.No significant impact.Complement-Dependent Cytotoxicity (CDC) is largely unaffected.[13]
FcRn Binding No significant impact.No significant impact.In vivo clearance and half-life are generally not altered.[14]

Table 4: Immunogenicity Profile

Immunogenic AspectGlycoprotein with L-FucoseGlycoprotein with this compoundReference
Inherent Immunogenicity Generally considered "self" and non-immunogenic in humans.As a non-canonical sugar in human glycoproteins, it has the potential to be immunogenic.[15]
Pre-existing Antibodies Not applicable.The presence of the immunogenic galactose-alpha-1,3-galactose (α-Gal) epitope on glycoproteins produced in non-human mammalian cells can trigger severe immune responses due to pre-existing anti-α-Gal antibodies in humans.[16]
In Vivo Studies Well-tolerated.In vivo studies on the immunogenicity of afucosylated antibodies have not shown significant immunogenicity concerns related to the lack of fucose itself. However, the introduction of a novel sugar like this compound would require careful evaluation.[9][14]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Protocol 1: Chemoenzymatic Synthesis of Glycoproteins with this compound

This protocol outlines a general strategy for replacing L-Fucose with this compound on a glycoprotein, such as an antibody, using a fucosyltransferase that exhibits relaxed substrate specificity.

Materials:

  • Fucosylated glycoprotein of interest (e.g., monoclonal antibody)

  • GDP-L-Galactose (synthesized or commercially available)

  • Fucosyltransferase 8 (FUT8) or another suitable fucosyltransferase

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl₂)

  • Purification system (e.g., Protein A chromatography for antibodies)

Method:

  • Enzymatic Deglycosylation (Optional): If starting with a heterogeneously glycosylated protein, it may be beneficial to first remove existing glycans using an appropriate glycosidase (e.g., PNGase F) to create a uniform aglycosylated starting material.

  • Glycosylation Reaction Setup: In a microcentrifuge tube, combine the glycoprotein (final concentration ~1 mg/mL), GDP-L-Galactose (in molar excess), and fucosyltransferase in the reaction buffer.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the fucosyltransferase (e.g., 37°C) for a sufficient duration (e.g., 24-48 hours) to allow for the transfer of this compound.

  • Purification: Purify the this compound-containing glycoprotein using a suitable chromatography method (e.g., Protein A affinity chromatography for antibodies) to remove the enzyme, unreacted GDP-L-Galactose, and any byproducts.

  • Analysis: Confirm the incorporation of this compound using mass spectrometry (see Protocol 2).

Protocol 2: Mass Spectrometry Analysis of Glycosylation

This protocol describes the analysis of N-linked glycans from a glycoprotein to confirm the substitution of L-Fucose with this compound.

Materials:

  • Glycoprotein sample (with L-Fucose or this compound)

  • Denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

  • Reducing agent (e.g., 10 mM DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide)

  • Trypsin (or other suitable protease)

  • PNGase F

  • LC-MS/MS system

Method:

  • Denaturation, Reduction, and Alkylation: Denature the glycoprotein in denaturation buffer, reduce the disulfide bonds with DTT, and alkylate the free cysteines with iodoacetamide.

  • Proteolytic Digestion: Digest the protein into peptides using trypsin overnight at 37°C.

  • Glycan Release: Release the N-linked glycans from the glycopeptides by incubating with PNGase F.

  • LC-MS/MS Analysis: Analyze the released glycans or the remaining peptides (to identify the deglycosylated site) by LC-MS/MS. The mass shift corresponding to the difference between L-Fucose (C₆H₁₂O₅) and this compound (C₆H₁₂O₆) will confirm the substitution.

Protocol 3: Surface Plasmon Resonance (SPR) for Receptor Binding Affinity

This protocol details the use of SPR to quantitatively compare the binding affinity of fucosylated and this compound-containing glycoproteins to a specific receptor (e.g., FcγRIIIa).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS)

  • Glycoprotein ligands (with L-Fucose and this compound)

  • Receptor analyte (e.g., soluble FcγRIIIa)

  • Running buffer (e.g., HBS-EP+)

Method:

  • Ligand Immobilization: Immobilize the glycoprotein with L-Fucose and the glycoprotein with this compound on separate flow cells of the sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Inject a series of concentrations of the receptor analyte over the immobilized ligands.

  • Data Acquisition: Record the sensorgrams showing the association and dissociation phases of the binding interaction.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋).

Protocol 4: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This cell-based assay measures the ability of an antibody to induce the killing of target cells by effector cells, a key function enhanced by the substitution of L-Fucose with this compound.

Materials:

  • Target cells (expressing the antigen recognized by the antibody)

  • Effector cells (e.g., Natural Killer (NK) cells or PBMCs)

  • Antibody variants (with L-Fucose and this compound)

  • Cell culture medium

  • Cytotoxicity detection reagent (e.g., LDH release assay kit or a fluorescent cell viability dye)

Method:

  • Cell Preparation: Prepare target and effector cells at the desired concentrations and effector-to-target (E:T) ratio.

  • Assay Setup: In a 96-well plate, add the target cells, followed by serial dilutions of the antibody variants.

  • Effector Cell Addition: Add the effector cells to the wells.

  • Incubation: Incubate the plate for a set period (e.g., 4-6 hours) at 37°C in a CO₂ incubator.

  • Cytotoxicity Measurement: Measure the extent of target cell lysis using a suitable cytotoxicity detection method according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and determine the EC₅₀ value.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.

experimental_workflow cluster_synthesis Glycoprotein Synthesis cluster_analysis Functional Comparison start Glycoprotein Backbone fut Fucosyltransferase start->fut fuc_glycan GDP-L-Fucose fuc_glycan->fut Standard Substrate gal_glycan GDP-L-Galactose gal_glycan->fut Alternative Substrate fuc_protein Fucosylated Glycoprotein fut->fuc_protein gal_protein Galactosylated Glycoprotein fut->gal_protein stability Stability Assay (DSC, Proteolysis) fuc_protein->stability binding Receptor Binding (SPR) fuc_protein->binding immunogenicity Immunogenicity Assay (ELISA, In Vivo) fuc_protein->immunogenicity function_assay Functional Assay (ADCC, CDC) fuc_protein->function_assay gal_protein->stability gal_protein->binding gal_protein->immunogenicity gal_protein->function_assay

Caption: Experimental workflow for comparing L-Fucose and this compound glycoproteins.

adcc_pathway cluster_cell Effector Cell (NK Cell) cluster_target Target Cell fcgr FcγRIIIa syk Syk fcgr->syk ITAM Phosphorylation pi3k PI3K syk->pi3k plc PLCγ syk->plc erk ERK pi3k->erk dag DAG plc->dag ip3 IP3 plc->ip3 nfkb NF-κB dag->nfkb ca Ca²⁺ Mobilization ip3->ca nfat NFAT ca->nfat granules Cytotoxic Granules (Perforin, Granzymes) erk->granules nfkb->granules nfat->granules release Granule Release granules->release apoptosis Apoptosis release->apoptosis antigen Antigen antibody_fuc Fucosylated mAb antibody_fuc->fcgr Low Affinity antibody_fuc->antigen antibody_gal Galactosylated mAb antibody_gal->fcgr High Affinity antibody_gal->antigen

Caption: FcγRIIIa signaling pathway for ADCC, highlighting differential affinity.

notch_signaling cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell ligand Notch Ligand (e.g., Delta, Jagged) notch Notch Receptor ligand->notch Binding and Conformational Change s1 S1 Cleavage (Furrin-like convertase) s2 S2 Cleavage (ADAM10/17) notch->s2 s3 S3 Cleavage (γ-secretase) s2->s3 nicd NICD s3->nicd nucleus Nucleus nicd->nucleus csl CSL maml MAML nicd->maml target_genes Target Gene Transcription maml->target_genes pofut1 POFUT1 pofut1->notch O-Fucosylation of EGF repeats gdp_fuc GDP-L-Fucose gdp_fuc->pofut1 gdp_gal GDP-L-Galactose gdp_gal->pofut1 Potential Substrate

Caption: The role of O-fucosylation in the Notch signaling pathway.

Conclusion

The substitution of L-Fucose with this compound in glycoproteins, particularly in the context of therapeutic antibodies, presents a compelling strategy for enhancing effector functions. The increased affinity for FcγRIIIa and subsequent boost in ADCC activity observed with afucosylated antibodies, and by extension, this compound-containing antibodies, offers a clear advantage for cancer immunotherapy. However, potential impacts on glycoprotein stability and immunogenicity warrant careful consideration and empirical validation for each specific glycoprotein. The provided experimental protocols and conceptual diagrams serve as a valuable resource for researchers embarking on the glycoengineering of proteins to fine-tune their therapeutic potential. Further research into the direct comparative effects of L-Fucose and this compound will undoubtedly refine our understanding and expand the toolkit for creating next-generation biologics.

References

A Comparative Guide to the Enzyme Kinetics of L-Galactose and D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme kinetics for the metabolism of L-Galactose and D-Galactose. Understanding the stereospecificity and efficiency of enzymes involved in the processing of these two galactose isomers is crucial for various fields, including drug development, metabolic research, and biotechnology. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Metabolic Pathways of D-Galactose and this compound

D-Galactose is a common monosaccharide, primarily metabolized through the well-established Leloir pathway. This pathway converts D-galactose into glucose-1-phosphate, which can then enter glycolysis. The key enzymes in the Leloir pathway are galactokinase (GALK), galactose-1-phosphate uridylyltransferase (GALT), and UDP-galactose 4'-epimerase (GALE).[1]

This compound, while less common in mammalian metabolism, is a key intermediate in the biosynthesis of vitamin C (ascorbic acid) in plants, following the D-mannose/L-galactose pathway (also known as the Smirnoff-Wheeler pathway). A pivotal enzyme in this pathway is this compound dehydrogenase, which catalyzes the oxidation of this compound.

Galactose_Metabolic_Pathways cluster_D_Galactose D-Galactose Metabolism (Leloir Pathway) cluster_L_Galactose This compound Metabolism (Vitamin C Pathway) D_Gal D-Galactose D_Gal_1P D-Galactose-1-P D_Gal->D_Gal_1P Galactokinase (GALK) UDP_Gal UDP-Galactose D_Gal_1P->UDP_Gal Galactose-1-Phosphate Uridylyltransferase (GALT) UDP_Glc UDP-Glucose UDP_Gal->UDP_Glc UDP-Galactose 4'-Epimerase (GALE) Glc_1P Glucose-1-P UDP_Glc->Glc_1P L_Gal This compound L_Gal_Lactone L-Galactono-1,4-lactone L_Gal->L_Gal_Lactone This compound Dehydrogenase Ascorbate Ascorbic Acid L_Gal_Lactone->Ascorbate

Figure 1: Simplified metabolic pathways for D-Galactose and this compound.

Comparative Enzyme Kinetics

The substrate specificity of enzymes is a critical factor in determining the metabolic fate of different stereoisomers. Below is a summary of available kinetic data for key enzymes that interact with D-Galactose and this compound.

EnzymeSubstrateOrganismKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Galactokinase (GALK) D-GalactoseEscherichia coli0.4 - 1.530 - 1002.0 x 104 - 2.5 x 105
D-GalactoseHuman0.1 - 0.55 - 151.0 x 104 - 1.5 x 105
This compoundNot a typical substrate; activity is generally not detected or very low.---
D-Galactose Dehydrogenase D-GalactosePseudomonas fluorescens0.29--
L-ArabinosePseudomonas fluorescens0.77--
This compound Dehydrogenase This compoundSpinach (Spinacia oleracea)0.116--
D-ArabinoseSpinach (Spinacia oleracea)3.3--

Note: The kinetic parameters can vary depending on the specific experimental conditions (pH, temperature, etc.).

Experimental Protocols

Accurate determination of enzyme kinetic parameters relies on well-defined experimental protocols. Below are generalized methodologies for assaying the activity of key enzymes involved in galactose metabolism.

Galactokinase Activity Assay (Coupled Spectrophotometric Assay)

This assay indirectly measures galactokinase activity by coupling the production of ADP to the oxidation of NADH.

Principle:

  • Galactokinase phosphorylates D-galactose to D-galactose-1-phosphate, producing ADP.

  • Pyruvate (B1213749) kinase uses this ADP to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate.

  • Lactate (B86563) dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+.

  • The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is proportional to the galactokinase activity.[2]

Reagents:

  • Tris-HCl buffer (pH 7.5)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • MgCl2

  • KCl

  • Pyruvate kinase

  • Lactate dehydrogenase

  • D-Galactose (substrate)

  • Galactokinase (enzyme)

Procedure:

  • Prepare a reaction mixture containing buffer, ATP, PEP, NADH, MgCl2, and KCl.

  • Add pyruvate kinase and lactate dehydrogenase to the mixture.

  • Initiate the reaction by adding the galactokinase enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • To determine Km and Vmax, the assay is performed with varying concentrations of D-galactose while keeping other substrate concentrations constant.[2]

Galactose Dehydrogenase Activity Assay (Direct Spectrophotometric Assay)

This assay directly measures the activity of galactose dehydrogenase by monitoring the production of NADH.

Principle: Galactose dehydrogenase catalyzes the oxidation of galactose to galactonolactone, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the enzyme activity.

Reagents:

  • Tris-HCl or Glycine-NaOH buffer (pH 8.5-9.0)

  • NAD+

  • Galactose (L- or D- isomer as substrate)

  • Galactose Dehydrogenase (enzyme)

Procedure:

  • Prepare a reaction mixture containing buffer and NAD+ in a cuvette.

  • Add the galactose substrate to the mixture.

  • Initiate the reaction by adding the galactose dehydrogenase enzyme.

  • Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Buffer, Substrates, Cofactors) C Mix Reagents in Cuvette A->C B Prepare Enzyme Solution B->C D Initiate Reaction with Enzyme or Substrate C->D E Monitor Absorbance Change over Time (Spectrophotometer) D->E F Calculate Initial Reaction Velocity (V₀) E->F G Plot V₀ vs. Substrate Concentration F->G H Determine Kinetic Parameters (Km, Vmax, kcat) G->H

Figure 2: Generalized workflow for determining enzyme kinetic parameters.

Discussion

The available data clearly indicate a high degree of stereospecificity for the enzymes involved in the primary metabolic pathways of galactose. Galactokinase, the first enzyme in the Leloir pathway, shows a strong preference for D-galactose, with negligible activity towards this compound. This specificity ensures that D-galactose is efficiently channeled into the central carbohydrate metabolism.

Conversely, this compound dehydrogenase, a key enzyme in the plant-specific vitamin C biosynthesis pathway, exhibits a clear preference for this compound. While it can act on other sugars like D-arabinose, its affinity for this compound is significantly higher, as indicated by the lower Km value.

This enzymatic specialization highlights the distinct metabolic roles of L- and D-galactose in different biological systems. For drug development professionals, this stereospecificity is a critical consideration. An inhibitor designed to target an enzyme in a D-galactose metabolic pathway is unlikely to be effective against an enzyme in an this compound pathway, and vice versa. Furthermore, understanding these kinetic differences is essential for the design of carbohydrate-based drugs and for elucidating the mechanisms of metabolic disorders related to galactose metabolism.

Future research should focus on obtaining more comprehensive comparative kinetic data for a wider range of enzymes with both L- and D-galactose as potential substrates. This will provide a more complete picture of the metabolic landscape of these two important monosaccharides.

References

Safety Operating Guide

Proper Disposal of L-Galactose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information and detailed procedures for the proper disposal of L-Galactose, ensuring the safety of laboratory personnel and compliance with standard chemical waste management practices. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to follow institutional and regulatory guidelines to mitigate any potential risks.[1]

Immediate Safety and Handling

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhaling dust particles. Although considered to have low toxicity, some sources indicate it may cause eye, skin, or respiratory tract irritation, and its toxicological properties have not been fully investigated.[1][2][3] In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[4][5]

Quantitative Data Summary

The following table summarizes key data for this compound relevant to its handling and disposal.

PropertyDataCitation(s)
GHS Hazard Classification Not a hazardous substance or mixture[1][6]
Appearance White crystalline powder[2][4]
Water Solubility 680 g/L (for D-Galactose)[2][3]
pH of Aqueous Solution 5.0 - 7.0 (for 180g/l solution)[2]
Chemical Stability Stable under normal conditions[2][3]
Incompatible Materials Strong oxidizing agents[2][3]
Hazardous Decomposition Carbon monoxide and carbon dioxide upon thermal decomposition[3][4]

Step-by-Step Disposal Protocol

The most prudent and compliant approach for disposing of any laboratory chemical is to manage it through your institution's Environmental Health and Safety (EHS) hazardous waste program.[7] This ensures adherence to all local, state, and federal regulations.[8]

Step 1: Waste Characterization and Segregation
  • Consult Safety Data Sheet (SDS): Always review the SDS for this compound before disposal. The SDS confirms that it is not classified as hazardous.[1][4]

  • Contact EHS: Consult with your institution's EHS office. They will provide the final determination on whether the waste can be handled as non-hazardous or if it must enter the hazardous waste stream.[9] Laboratories should treat all waste chemicals as hazardous unless specifically confirmed otherwise by EHS.[9]

  • Segregate Waste:

    • Solid Waste: Collect unused this compound powder and any materials lightly contaminated with it (e.g., weighing papers, gloves, paper towels) in a dedicated, sealed, and clearly labeled waste container.[10]

    • Aqueous Solutions: Collect any solutions containing this compound in a separate, leak-proof container designated for aqueous chemical waste.[11] Do not pour solutions down the drain without explicit written permission from EHS.[7][12]

    • Empty Containers: The original this compound container should be triple-rinsed with water.[13] Collect the rinsate as aqueous hazardous waste.[12] After rinsing, deface the original label and dispose of the container in the regular trash or as directed by EHS.[9]

Step 2: Containerization and Labeling
  • Select Appropriate Containers: Use containers that are chemically compatible and have secure, leak-proof, screw-on caps.[10] Plastic containers are often preferred over glass.[7] Ensure containers are in good condition with no leaks or rust.[13]

  • Apply Hazardous Waste Label: As soon as you begin collecting waste, affix a hazardous waste tag provided by your EHS department.[7][9] The label must be filled out completely and legibly.

    • Write the full chemical name: "this compound Waste" (for solids) or "Aqueous this compound Waste" (for liquids). Do not use abbreviations or chemical formulas.[7]

    • For mixtures, list all chemical components and their approximate percentages.[14]

    • Include the date of waste generation and the name and location of the principal investigator or laboratory.[7]

    • The words "Hazardous Waste" must be clearly visible on the tag.[7]

Step 3: Storage and Collection
  • Designated Storage Area: Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory.[14] This area should be under the direct control of laboratory personnel.[11]

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container (such as a tub or tray) to contain any potential leaks.[10]

  • Segregate Incompatibles: Store the this compound waste away from incompatible materials, particularly strong oxidizing agents.[14][15]

  • Arrange for Pickup: Keep containers closed at all times except when adding waste.[10] Once the container is full or you are ready for disposal, submit a hazardous waste collection request to your EHS department according to their specific procedures.[10]

Disposal Workflow Diagram

G cluster_prep Step 1: Preparation & Characterization cluster_path Step 2: Disposal Pathway cluster_proc Step 3: Procedure A Identify this compound Waste (Solid, Liquid, Contaminated Items) B Consult Safety Data Sheet (SDS) - Not classified as hazardous A->B C Consult Institutional EHS Office for final determination B->C D EHS Decision C->D E Treat as Hazardous Waste (Recommended & Standard Practice) D->E Default/Required F Treat as Non-Hazardous Waste (Requires explicit EHS approval) D->F If Approved G Segregate into compatible Solid or Liquid waste streams E->G L Dispose in sealed container in regular solid waste F->L H Use sealed, compatible container with secondary containment G->H I Attach completed Hazardous Waste Label H->I J Store in designated Satellite Accumulation Area (SAA) I->J K Request pickup from EHS J->K Z Disposal Complete M Alert maintenance staff of chemical waste in trash L->M

Caption: Decision workflow for the proper disposal of this compound.

References

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